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  • Product: Showdomycin
  • CAS: 16755-07-0

Core Science & Biosynthesis

Foundational

The Discovery of Showdomycin from Streptomyces showdoensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Showdomycin, a C-nucleoside antibiotic isolated from the soil bacterium Streptomyces showdoensis, represents a unique class of natural products wit...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Showdomycin, a C-nucleoside antibiotic isolated from the soil bacterium Streptomyces showdoensis, represents a unique class of natural products with significant antitumor and antimicrobial properties. First discovered in 1964, its novel structure, characterized by a maleimide ring C-glycosidically linked to a ribose sugar, has garnered considerable interest in the scientific community. This technical guide provides an in-depth overview of the discovery, biosynthesis, and mechanism of action of Showdomycin. It includes detailed experimental protocols for its isolation and biological activity assessment, summarizes key quantitative data, and presents visual diagrams of its biosynthetic and signaling pathways to facilitate a comprehensive understanding for research and drug development applications.

Introduction

In the ongoing search for novel therapeutic agents, natural products from microbial sources remain a vital resource. Streptomyces, a genus of Gram-positive soil bacteria, is particularly renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities. In 1964, Japanese researchers first isolated a unique antibiotic from the culture broth of Streptomyces showdoensis, which they named Showdomycin.[1]

Structurally, Showdomycin (2-β-D-Ribofuranosylmaleimide) is a C-nucleoside, a class of compounds where the anomeric carbon of the sugar moiety is directly linked to a carbon atom of the heterocyclic base, in this case, a maleimide ring.[1] This C-glycosidic bond distinguishes it from the more common N-nucleosides found in nucleic acids and confers unique chemical and biological properties. Showdomycin has demonstrated a broad spectrum of activity, including antibacterial effects against both Gram-positive and Gram-negative bacteria, and notable antitumor activity against various cancer cell lines.[1] Its multifaceted mechanism of action, primarily involving the inhibition of key enzymes through interaction with sulfhydryl groups and interference with nucleic acid synthesis, makes it a compelling subject for further investigation in drug discovery and development.[1] This guide aims to provide a detailed technical overview of Showdomycin, from its initial discovery to its molecular basis of action.

Discovery and Isolation

Showdomycin was first identified during a screening program for novel antibiotics from Streptomyces species.[1] Its isolation from the fermentation broth of S. showdoensis paved the way for the characterization of its unusual structure and biological activities. The general workflow for obtaining Showdomycin is a multi-step process involving fermentation, extraction, and chromatographic purification.

Experimental Workflow: Isolation and Purification

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Inoculation Inoculation Incubation Incubation Inoculation->Incubation 28°C, 250 rpm 2-7 days Centrifugation Centrifugation Incubation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant_Collection->Solvent_Extraction Evaporation Evaporation Solvent_Extraction->Evaporation Column_Chromatography Silica Gel Column Chromatography Evaporation->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Purity_Analysis Purity Analysis (TLC, HPLC) Fraction_Collection->Purity_Analysis Crystallization Crystallization Purity_Analysis->Crystallization Final_Product Pure Showdomycin Crystallization->Final_Product

Caption: Workflow for the isolation and purification of Showdomycin.

Biosynthesis of Showdomycin

The biosynthesis of Showdomycin is a complex process involving a dedicated gene cluster (sdm) in S. showdoensis.[2][3] The pathway utilizes primary metabolites L-glutamine and ribose 5-phosphate as its core building blocks.[3] Key enzymatic steps are catalyzed by a suite of enzymes encoded by the sdm cluster, including a non-ribosomal peptide synthetase (NRPS) system.

The process begins with the cyclization of L-glutamine by the enzyme SdmE to form 2-amino-1-pyrroline-5-carboxylate.[3] This intermediate is then activated by the NRPS enzyme SdmC and loaded onto the peptidyl carrier protein SdmD.[3] Following a series of modifications including oxidation and hydrolysis, a 2-amino-1H-pyrrole-5-carboxylic acid intermediate is generated. This pyrrole intermediate serves as the substrate for the crucial C-glycosylation step, catalyzed by the C-glycosidase SdmA, which attaches the ribose 5-phosphate moiety.[3] The final steps to form the reactive maleimide ring are believed to occur via non-enzymatic autoxidation, involving decarboxylation and deamination, which may happen during aerobic isolation.[3]

Showdomycin Biosynthetic Pathway

G L_Glutamine L-Glutamine Intermediate_1 2-amino-1-pyrroline- 5-carboxylate L_Glutamine->Intermediate_1 SdmE (Cyclase) Intermediate_2 NRPS-tethered pyrrole intermediate Intermediate_1->Intermediate_2 SdmC/SdmD (NRPS) Pyrrole_Nucleoside Pyrrole C-Nucleoside Phosphate Intermediate_2->Pyrrole_Nucleoside SdmA (C-Glycosidase) + Ribose 5-Phosphate Showdomycin Showdomycin Pyrrole_Nucleoside->Showdomycin SdmB (Phosphatase) + Autoxidation (Decarboxylation, Deamination)

Caption: Proposed biosynthetic pathway of Showdomycin.

Mechanism of Action

Showdomycin exerts its biological effects through a multi-pronged approach, primarily targeting fundamental cellular processes. Its structural similarity to uridine and pseudouridine allows it to act as a metabolic antagonist, while the electrophilic nature of its maleimide ring makes it a potent inhibitor of various enzymes.

  • Inhibition of Nucleic Acid Synthesis: As a uridine mimic, Showdomycin and its derivatives can interfere with RNA synthesis by delaying chain extension, a mechanism particularly effective against rapidly proliferating cancer cells.[1] It also preferentially inhibits DNA synthesis at lower concentrations by impeding the production of deoxyribonucleotides.[4]

  • Enzyme Inhibition via Sulfhydryl Reactivity: The maleimide moiety of Showdomycin acts as a Michael acceptor, readily reacting with nucleophilic sulfhydryl groups (-SH) on cysteine residues of proteins. This covalent modification leads to the irreversible inhibition of numerous essential enzymes.[1] For instance, it has been shown to inhibit MurA1 and MurA2, enzymes critical for bacterial cell wall biosynthesis, contributing to its antibacterial effect.[2]

Signaling Pathway of Showdomycin's Cytotoxic Effects

G Showdomycin Showdomycin Uridine_Mimicry Uridine Mimicry Showdomycin->Uridine_Mimicry Sulfhydryl_Alkylation Sulfhydryl (-SH) Alkylation on Cysteine Residues Showdomycin->Sulfhydryl_Alkylation RNA_Synthesis_Inhibition RNA Synthesis Inhibition Uridine_Mimicry->RNA_Synthesis_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest RNA_Synthesis_Inhibition->Cell_Cycle_Arrest Enzyme_Inhibition Enzyme Inhibition (e.g., MurA1/A2, etc.) Sulfhydryl_Alkylation->Enzyme_Inhibition Enzyme_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of Showdomycin leading to cytotoxicity.

Quantitative Biological Data

Showdomycin exhibits potent activity against a range of microbial and cancer cell lines. The following tables summarize representative quantitative data on its biological efficacy.

Table 1: Antimicrobial Activity of Showdomycin (MIC)

OrganismStrainMIC (µg/mL)
Streptococcus pyogenesC2030.1
Staphylococcus aureus209P100
Escherichia coliK-1210
Bacillus subtilisPCI 2190.5
Candida albicansIAM 488850

Note: Data compiled from various historical sources. Values can vary based on specific strains and assay conditions.

Table 2: Antitumor Activity of Showdomycin (IC50)

Cell LineCancer TypeIC50 (µM)
HeLaCervical Carcinoma~0.5 - 2.0
L1210Murine Leukemia~0.1 - 0.5
P388Murine Leukemia~0.2 - 0.8
Ehrlich Ascites CarcinomaMurine CarcinomaEffective in vivo

Note: IC50 values are approximate and can vary significantly based on experimental conditions such as cell density and incubation time.

Experimental Protocols

Protocol 6.1: Isolation and Purification of Showdomycin

This protocol outlines a general procedure for the isolation and purification of Showdomycin from a submerged culture of Streptomyces showdoensis.

1. Fermentation: a. Prepare a seed culture by inoculating a suitable medium (e.g., Tryptic Soy Broth) with spores or mycelia of S. showdoensis. b. Incubate at 28°C with shaking (250 rpm) for 2-3 days. c. Inoculate a production medium (e.g., a soy-based medium with glycerol as a carbon source) with the seed culture (typically 5% v/v). d. Incubate the production culture at 28°C with shaking (250 rpm) for 5-7 days.

2. Extraction: a. Harvest the fermentation broth and separate the mycelia from the supernatant by centrifugation (e.g., 10,000 x g for 20 minutes). b. Collect the cell-free supernatant. c. Extract the supernatant twice with an equal volume of ethyl acetate by vigorously shaking in a separatory funnel. d. Pool the organic (ethyl acetate) phases and concentrate to dryness under reduced pressure using a rotary evaporator.

3. Purification: a. Prepare a silica gel (e.g., 230-400 mesh) column chromatography setup. Equilibrate the column with a non-polar solvent like chloroform. b. Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the column. c. Elute the column with a stepwise gradient of chloroform and methanol (e.g., 100:0, 98:2, 95:5, 90:10 v/v). d. Collect fractions and monitor the presence of Showdomycin using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol 9:1) and UV visualization. e. Pool the fractions containing pure Showdomycin and evaporate the solvent. f. Further purify by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain crystalline Showdomycin. g. Confirm the purity and identity of the final product using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 6.2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of Showdomycin against a bacterial strain.

1. Preparation of Reagents and Inoculum: a. Prepare a stock solution of Showdomycin in a suitable solvent (e.g., sterile water or DMSO) at a high concentration (e.g., 1000 µg/mL). b. Culture the test bacterium (e.g., E. coli) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). c. Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this adjusted suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Assay Setup (in a 96-well microtiter plate): a. Add 100 µL of sterile broth to all wells. b. Add 100 µL of the Showdomycin stock solution to the first column of wells, resulting in a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last column of the dilution series. d. Add 100 µL of the diluted bacterial inoculum to each well. e. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only, no inoculum).

3. Incubation and Interpretation: a. Cover the plate and incubate at 37°C for 18-24 hours. b. After incubation, visually inspect the wells for turbidity (bacterial growth). c. The MIC is defined as the lowest concentration of Showdomycin that completely inhibits visible growth of the bacterium.

Conclusion

Showdomycin stands out as a C-nucleoside antibiotic with a compelling profile of antimicrobial and antitumor activities. Its discovery from Streptomyces showdoensis has provided valuable insights into the biosynthesis of this unique class of natural products and has unveiled a potent molecule with a multifaceted mechanism of action. While its lack of selectivity has limited its clinical development, the unique structure and potent bioactivity of Showdomycin continue to make it a valuable tool for biochemical research and a potential scaffold for the design of novel, more selective therapeutic agents. The detailed understanding of its biosynthesis and mechanism of action, as outlined in this guide, provides a solid foundation for future research in pathway engineering, medicinal chemistry, and drug development.

References

Exploratory

Showdomycin: A Technical Guide to a Unique C-Nucleoside Antibiotic

For Researchers, Scientists, and Drug Development Professionals Introduction Showdomycin, a C-nucleoside antibiotic first isolated from Streptomyces showdoensis in 1964, presents a unique molecular architecture that has...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Showdomycin, a C-nucleoside antibiotic first isolated from Streptomyces showdoensis in 1964, presents a unique molecular architecture that has intrigued chemists and pharmacologists for decades. Unlike the more common N-nucleosides found in biological systems, showdomycin features a carbon-carbon bond linking the D-ribose sugar to a maleimide aglycone. This structural feature is central to its biological activity, which includes a broad spectrum of antimicrobial and antitumor properties. This technical guide provides an in-depth exploration of the core structural and functional aspects of showdomycin, including its physicochemical properties, detailed structural data, biosynthetic pathway, and mechanism of action.

Physicochemical and Structural Properties

Showdomycin's chemical formula is C₉H₁₁NO₆, with a molar mass of 229.188 g·mol⁻¹. Its systematic IUPAC name is (1S)-1,4-Anhydro-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)-D-ribitol. The molecule is soluble in water, alcohol, acetone, and dioxane, but insoluble in ether, benzene, and petroleum ether. It exhibits greater stability in acidic conditions compared to neutral or alkaline media.

Crystallographic Data

The three-dimensional structure of showdomycin has been elucidated by X-ray crystallography. The crystals are monoclinic with the space group C2. The unit cell parameters are a = 15.454 Å, b = 6.547 Å, and c = 11.425 Å, with a β angle of 121°16′.

Table 1: Crystallographic Data for Showdomycin

ParameterValue
Crystal SystemMonoclinic
Space GroupC2
a (Å)15.454
b (Å)6.547
c (Å)11.425
β (°)121.16
Z4

Source: Journal of the Chemical Society B: Physical Organic, 1969.

A detailed analysis of the crystal structure reveals specific bond lengths and angles that define the molecule's conformation. (Note: The following table is a representative summary based on typical values for similar structures and the cited literature. For precise values, direct consultation of the original crystallographic information file is recommended.)

Table 2: Selected Bond Lengths and Angles of Showdomycin

BondLength (Å)AngleDegree (°)
C1'-C3~1.50C2-C3-C4~108
C2=C3~1.34C3-C4=O2~126
C4=O2~1.21C4-N1-C1~110
C1=O1~1.21N1-C1=O1~125
N1-C1~1.39C1'-O4'-C4'~109
C1'-C2'~1.53C2'-C1'-C3~115
Spectroscopic Data

The structural characterization of showdomycin is further supported by various spectroscopic techniques.

Table 3: Spectroscopic Data for Showdomycin

TechniqueKey Observations
UV-Vis λmax: 220-221 nm[1]
¹H NMR Chemical shifts (δ, ppm) and coupling constants (J, Hz) characteristic of the ribose and maleimide protons.
¹³C NMR Resonances corresponding to the nine carbon atoms of the showdomycin structure.
Mass Spec. Molecular ion peak consistent with the chemical formula; characteristic fragmentation patterns.
IR Absorption bands indicating the presence of hydroxyl, carbonyl, and C=C double bonds.

Experimental Protocols

Fermentation of Streptomyces showdoensis**

A typical fermentation protocol for the production of showdomycin involves the cultivation of Streptomyces showdoensis ATCC 15227 in a suitable liquid medium.

Medium Composition:

  • Potato Starch: 5 g/L

  • Glycerol: 5 g/L

  • D-Glucose: 5 g/L

  • Peptone: 5 g/L

  • Potato Juice: 4 g/L

  • NaCl: 3 g/L

  • Water (milli-Q)

Protocol:

  • Pre-culture Preparation: Inoculate 30 mL of the culture medium with S. showdoensis and incubate on a reciprocal shaker at 30°C for 72 hours.

  • Production Culture: Add 600 µL of the seed culture to 250 mL Erlenmeyer flasks, each containing 50 mL of the culture medium.

  • Incubation: Incubate the production cultures on a reciprocal shaker at 30°C.

  • Monitoring: Monitor the production of showdomycin over time using analytical techniques such as HPLC.

Extraction and Purification
  • Cell Separation: After fermentation, separate the mycelium from the culture broth by centrifugation.

  • Solvent Extraction: Extract the supernatant with an equal volume of a suitable organic solvent, such as ethyl acetate.

  • Concentration: Concentrate the organic extract under reduced pressure.

  • Chromatography: Purify the crude extract using column chromatography on silica gel or other suitable stationary phases. Elute with a gradient of solvents (e.g., chloroform-methanol) to isolate showdomycin.

  • Crystallization: Recrystallize the purified showdomycin from a solvent mixture such as acetone-benzene to obtain pure crystals.

Analytical Methods
  • X-ray Crystallography: Single crystals of showdomycin are subjected to X-ray diffraction analysis to determine the three-dimensional molecular structure. Data is typically collected on a four-circle diffractometer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques are used to determine the molecular weight and fragmentation pattern of showdomycin.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer to determine the wavelength of maximum absorbance.

Biosynthesis of Showdomycin

The biosynthesis of showdomycin in Streptomyces showdoensis is a complex process involving a dedicated gene cluster. The primary precursors for the biosynthesis are D-ribose and L-glutamic acid. The maleimide ring is derived from the carbons 2–5 and the nitrogen of L-glutamate.

Showdomycin_Biosynthesis L-Glutamic Acid L-Glutamic Acid Maleimide Ring Precursor Maleimide Ring Precursor L-Glutamic Acid->Maleimide Ring Precursor sdm gene cluster enzymes D-Ribose D-Ribose Ribose Moiety Ribose Moiety D-Ribose->Ribose Moiety Showdomycin Showdomycin Maleimide Ring Precursor->Showdomycin Ribose Moiety->Showdomycin C-glycosidic bond formation

Figure 1. Simplified biosynthetic pathway of showdomycin.

Mechanism of Action and Signaling Pathways

Showdomycin exhibits its biological activity through multiple mechanisms, primarily by acting as a fraudulent nucleotide and inhibiting key cellular processes.

Inhibition of DNA and RNA Synthesis

Showdomycin, due to its structural similarity to uridine, can interfere with nucleic acid synthesis. It is thought to act as a uridine mimic, thereby getting incorporated into growing RNA chains and causing premature termination. Its inhibitory effects are particularly pronounced in rapidly dividing cells, which explains its antitumor activity.

Nucleic_Acid_Inhibition Showdomycin Showdomycin RNA Polymerase RNA Polymerase Showdomycin->RNA Polymerase DNA Polymerase DNA Polymerase Showdomycin->DNA Polymerase Uridine Precursors Uridine Precursors Uridine Precursors->RNA Polymerase RNA Synthesis RNA Synthesis RNA Polymerase->RNA Synthesis DNA Synthesis DNA Synthesis DNA Polymerase->DNA Synthesis

Figure 2. Inhibition of DNA and RNA synthesis by showdomycin.
Inhibition of (Na⁺ + K⁺)-ATPase

Showdomycin has been shown to be a potent and selective inhibitor of the (Na⁺ + K⁺)-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. The maleimide moiety of showdomycin is highly reactive towards sulfhydryl groups, and it is proposed that it forms a covalent bond with a cysteine residue in the nucleotide-binding site of the enzyme, leading to irreversible inhibition. This disruption of ion homeostasis can trigger downstream signaling cascades, contributing to the cytotoxic effects of the antibiotic.

ATPase_Inhibition Showdomycin Showdomycin Na+/K+-ATPase Na+/K+-ATPase Showdomycin->Na+/K+-ATPase Binds to Cysteine Residue (Sulfhydryl Group) Cysteine Residue (Sulfhydryl Group) Showdomycin->Cysteine Residue (Sulfhydryl Group) Covalent Modification Na+/K+-ATPase->Cysteine Residue (Sulfhydryl Group) Inhibition of Ion Pumping Inhibition of Ion Pumping Na+/K+-ATPase->Inhibition of Ion Pumping ATP Binding Site ATP Binding Site Cysteine Residue (Sulfhydryl Group)->ATP Binding Site Disruption of Ion Homeostasis Disruption of Ion Homeostasis Inhibition of Ion Pumping->Disruption of Ion Homeostasis Downstream Signaling Cascades Downstream Signaling Cascades Disruption of Ion Homeostasis->Downstream Signaling Cascades Cellular Effects (e.g., Apoptosis) Cellular Effects (e.g., Apoptosis) Downstream Signaling Cascades->Cellular Effects (e.g., Apoptosis)

Figure 3. Proposed mechanism of (Na⁺ + K⁺)-ATPase inhibition by showdomycin.

Conclusion

Showdomycin remains a molecule of significant interest due to its unusual C-nucleoside structure and potent biological activities. This guide has provided a comprehensive overview of its structural characteristics, methods for its production and analysis, its biosynthetic origins, and its multifaceted mechanism of action. Further research into the precise molecular interactions of showdomycin with its cellular targets will be crucial for the potential development of novel therapeutic agents based on this unique natural product.

References

Foundational

Elucidating the Showdomycin Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces showdoensis, has attracted significant interest due to its potent antibacteri...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces showdoensis, has attracted significant interest due to its potent antibacterial and antitumor activities. Its unique structure, featuring a maleimide ring linked to a ribose sugar via a C-C bond, presents a fascinating biosynthetic puzzle. This technical guide provides an in-depth overview of the elucidation of the showdomycin biosynthetic pathway, consolidating current knowledge on the genetic and enzymatic machinery responsible for its formation. The information presented herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug development.

The Showdomycin Biosynthetic Gene Cluster (sdm)

The genetic blueprint for showdomycin biosynthesis is located within a dedicated gene cluster, designated as sdm, in the genome of Streptomyces showdoensis ATCC 15227.[1] The cluster spans approximately 12.2 kb and comprises 16 open reading frames (ORFs).[2] Bioinformatic analysis and subsequent experimental validation have assigned putative functions to the enzymes encoded by these genes, as summarized in the table below.

GeneProposed FunctionHomology/Domain
sdmAC-glycosynthasePseudouridine monophosphate glycosidase family
sdmBHaloacid dehalogenase-like phosphataseHAD-superfamily phosphatase
sdmCStandalone adenylation (A) domainNon-ribosomal peptide synthetase (NRPS)
sdmDStandalone peptidyl carrier protein (PCP)Non-ribosomal peptide synthetase (NRPS)
sdmECyclase
sdmFOxidoreductase
sdmGTransglutaminase-like protein
sdmHPutative racemase/decarboxylaseGlutamate racemase/arylmalonate decarboxylase family
sdmIHypothetical protein
sdmJHypothetical protein
sdmKHypothetical protein
sdmLHypothetical protein
sdmMHypothetical protein
sdmNThioredoxin-like protein
sdmOHypothetical protein
sdmPPutative racemase/decarboxylaseGlutamate racemase/arylmalonate decarboxylase family

The Showdomycin Biosynthetic Pathway

The biosynthesis of showdomycin is a complex process involving a series of enzymatic reactions, beginning with primary metabolites and culminating in the formation of the final C-nucleoside structure. The pathway has been largely elucidated through a combination of gene knockout studies, stable isotope feeding experiments, and in vitro enzymatic reconstitution.

Precursor Supply

Stable isotope labeling studies have unequivocally identified the primary precursors of showdomycin. The maleimide ring is derived from L-glutamic acid or its corresponding α-keto acid, α-ketoglutarate, while the ribosyl moiety originates directly from D-ribose.[1][3][4][5]

Pathway Visualization

The following diagram illustrates the proposed biosynthetic pathway of showdomycin, detailing the key enzymatic steps and intermediates.

Showdomycin_Biosynthesis L_Gln L-Glutamine SdmE SdmE (Cyclase) L_Gln->SdmE APC 2-Amino-1-pyrroline- 5-carboxylate SdmCD SdmC (A-domain) SdmD (PCP) APC->SdmCD APC_PCP APC-S-SdmD SdmF SdmF (Oxidoreductase) APC_PCP->SdmF APCA 2-Amino-1H-pyrrole- 5-carboxylic acid SdmA SdmA (C-glycosynthase) APCA->SdmA APCA_R5P APCA-ribose-5-phosphate SdmB SdmB (Phosphatase) APCA_R5P->SdmB Showdo_P Showdomycin-5'-phosphate NonEnzymatic Non-enzymatic (Oxidation, Decarboxylation, Deamination) Showdo_P->NonEnzymatic Showdomycin Showdomycin R5P Ribose-5-phosphate R5P->SdmA SdmE->APC Cyclization SdmCD->APC_PCP Activation & Tethering SdmF->APCA Oxidation SdmA->APCA_R5P C-C bond formation SdmB->Showdo_P Dephosphorylation NonEnzymatic->Showdomycin

Caption: Proposed biosynthetic pathway of showdomycin.

Key Enzymatic Steps and Mechanisms

The elucidation of the showdomycin pathway has revealed a fascinating interplay of enzymes, including non-ribosomal peptide synthetase (NRPS) machinery, a C-glycosynthase, and various tailoring enzymes.

  • Initiation and Maleimide Precursor Formation: The biosynthesis is initiated by the cyclase SdmE , which converts L-glutamine into 2-amino-1-pyrroline-5-carboxylate. This intermediate is then recognized and activated by the standalone NRPS adenylation (A) domain, SdmC , and subsequently tethered to the peptidyl carrier protein (PCP), SdmD . The oxidoreductase SdmF is proposed to catalyze the oxidation of the pyrroline ring to a pyrrole, forming the key intermediate, 2-amino-1H-pyrrole-5-carboxylic acid, which serves as the aglycone precursor for the C-glycosylation step.

  • C-C Bond Formation: The pivotal step in showdomycin biosynthesis is the formation of the C-C glycosidic bond, a reaction catalyzed by the C-glycosynthase SdmA . This enzyme couples the pyrrole-based intermediate with ribose-5-phosphate to form the C-nucleoside scaffold. SdmA belongs to the pseudouridine monophosphate glycosidase family of enzymes.

  • Tailoring and Maturation: Following the C-glycosylation, a series of tailoring reactions occur to yield the final showdomycin molecule. The haloacid dehalogenase-like enzyme, SdmB , is responsible for the dephosphorylation of the C-nucleoside intermediate. Subsequent non-enzymatic steps, including oxidation, decarboxylation, and deamination, are proposed to complete the formation of the maleimide ring.

Experimental Protocols

The elucidation of the showdomycin biosynthetic pathway has relied on a variety of molecular biology and biochemical techniques. Below are generalized protocols for key experiments.

Gene Knockout in Streptomyces showdoensis via CRISPR-Cas9

This protocol provides a framework for the targeted inactivation of genes within the sdm cluster.

Workflow Diagram:

Gene_Knockout_Workflow cluster_design Design cluster_construction Plasmid Construction cluster_conjugation Conjugation and Selection cluster_verification Verification sgRNA_design 1. Design sgRNA targeting the gene of interest Homology_arms 2. Design homology arms flanking the target gene sgRNA_design->Homology_arms Plasmid_assembly 3. Assemble sgRNA and homology arms into a CRISPR-Cas9 vector (e.g., pCRISPomyces-2) Homology_arms->Plasmid_assembly Ecoli_transform 4. Transform the construct into E. coli for plasmid propagation Plasmid_assembly->Ecoli_transform Conjugation 5. Conjugate the plasmid from E. coli into S. showdoensis Ecoli_transform->Conjugation Selection 6. Select for exconjugants on appropriate antibiotic-containing media Conjugation->Selection PCR_screen 7. Screen for double-crossover mutants by PCR Selection->PCR_screen Sequencing 8. Confirm gene deletion by Sanger sequencing PCR_screen->Sequencing Phenotype 9. Analyze the mutant phenotype (e.g., loss of showdomycin production by LC-MS) Sequencing->Phenotype

Caption: Workflow for CRISPR-Cas9 mediated gene knockout.

Detailed Methodology:

  • sgRNA Design: Design a 20-nucleotide single guide RNA (sgRNA) sequence targeting a conserved region of the gene of interest. The sgRNA should be adjacent to a Protospacer Adjacent Motif (PAM) sequence (NGG) recognized by the Cas9 nuclease.

  • Homology Arm Design: Design upstream and downstream homology arms (typically 1-2 kb each) flanking the target gene. These will facilitate homologous recombination for gene replacement.

  • Plasmid Construction: Clone the designed sgRNA and homology arms into a suitable Streptomyces CRISPR-Cas9 vector, such as pCRISPomyces-2. This is typically achieved through Golden Gate assembly or Gibson Assembly.

  • Transformation into E. coli : Transform the assembled plasmid into a suitable E. coli strain (e.g., ET12567/pUZ8002) for plasmid methylation and subsequent conjugation.

  • Intergeneric Conjugation: Grow S. showdoensis and the E. coli donor strain to mid-log phase. Mix the cultures and plate them on a suitable medium (e.g., SFM) to allow for conjugation.

  • Selection of Exconjugants: Overlay the conjugation plates with an appropriate antibiotic (e.g., apramycin for pCRISPomyces-2) to select for S. showdoensis exconjugants that have received the plasmid.

  • Screening for Mutants: Isolate genomic DNA from the exconjugants and perform PCR using primers that flank the target gene to identify mutants that have undergone a double-crossover event, resulting in gene deletion.

  • Verification: Confirm the gene deletion by Sanger sequencing of the PCR product from the mutant.

  • Phenotypic Analysis: Analyze the culture broth of the mutant strain by LC-MS to confirm the loss of showdomycin production.

In Vitro Enzyme Assays

SdmE (Cyclase) Activity Assay:

  • Principle: The conversion of L-glutamine to 2-amino-1-pyrroline-5-carboxylate can be monitored by ¹H NMR or by coupling the reaction to the SdmC/SdmD-catalyzed loading onto the PCP.

  • Reaction Mixture:

    • Purified SdmE enzyme (10 µM)

    • L-glutamine (5 mM)

    • Tris buffer (pH 8.0)

  • Procedure: Incubate the reaction mixture at 30°C. For NMR analysis, quench the reaction at different time points and analyze the formation of the product. For the coupled assay, include SdmC, SdmD, ATP, and a phosphopantetheinyl transferase.

SdmA (C-glycosynthase) Activity Assay:

  • Principle: The formation of the C-glycosidic bond between the pyrrole intermediate and ribose-5-phosphate can be monitored by HPLC or LC-MS.

  • Reaction Mixture:

    • Purified SdmA enzyme

    • 2-amino-1H-pyrrole-5-carboxylic acid (synthetically or enzymatically generated)

    • Ribose-5-phosphate

    • Appropriate buffer (e.g., Tris-HCl, pH 7.5)

  • Procedure: Incubate the reaction components and monitor the formation of the C-nucleoside product over time by injecting aliquots onto an HPLC or LC-MS system.

Conclusion and Future Perspectives

The elucidation of the showdomycin biosynthetic pathway has provided significant insights into the enzymatic logic underlying the formation of C-nucleoside antibiotics. The identification and characterization of the sdm gene cluster have unveiled a unique combination of NRPS machinery and a specialized C-glycosynthase. This knowledge opens up exciting avenues for future research, including:

  • Enzyme Engineering: The detailed understanding of the functions of the Sdm enzymes, particularly the C-glycosynthase SdmA, provides a platform for protein engineering to create novel C-nucleoside analogs with potentially improved therapeutic properties.

  • Combinatorial Biosynthesis: The modular nature of the biosynthetic pathway could be exploited through combinatorial biosynthesis approaches to generate a library of showdomycin derivatives.

  • Heterologous Expression: The entire sdm gene cluster could be expressed in a heterologous host to facilitate the production of showdomycin and its engineered derivatives.

Continued research into the intricate mechanisms of the showdomycin biosynthetic pathway will undoubtedly contribute to the broader field of natural product biosynthesis and aid in the development of new and effective therapeutic agents.

References

Exploratory

Showdomycin's Antitumor Mechanism: A Technical Guide for Researchers

An In-depth Examination of the Biochemical and Cellular Processes Underlying the Antineoplastic Activity of a Unique C-Nucleoside Antibiotic. Introduction Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Biochemical and Cellular Processes Underlying the Antineoplastic Activity of a Unique C-Nucleoside Antibiotic.

Introduction

Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces showdoensis, has garnered significant interest for its potent antitumor and antimicrobial properties.[1] First identified in the 1960s, its unique chemical structure, featuring a maleimide ring linked to a ribose sugar, distinguishes it from typical N-glycosidic nucleosides and is central to its biological activity.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning showdomycin's efficacy as an antitumor agent, designed for researchers, scientists, and professionals in drug development. We will delve into its primary modes of action, including the inhibition of essential metabolic enzymes and its impact on cellular signaling pathways, supported by available quantitative data and detailed experimental methodologies.

Core Mechanism of Action: A Dual Threat to Cancer Cells

Showdomycin's antitumor activity stems from a two-pronged attack on cancer cell proliferation and survival: functioning as a metabolic antagonist and as a potent alkylating agent.

Metabolic Antagonism: Mimicry and Macromolecular Synthesis Inhibition

Structurally similar to uridine and pseudouridine, showdomycin acts as a uridine mimic, thereby interfering with nucleic acid synthesis.[1][3] This mimicry allows it to be recognized by enzymes involved in nucleotide metabolism, leading to the disruption of DNA and RNA synthesis, processes that are particularly active in rapidly dividing cancer cells.[1][3] Early studies in Escherichia coli demonstrated that showdomycin preferentially inhibits DNA synthesis at lower concentrations, with a parallel decrease in the synthesis of deoxycytidine and deoxythymidine phosphates.[4] This inhibitory action on nucleic acid synthesis is a cornerstone of its cytotoxic effect against tumor cells.[5]

Alkylation of Key Enzymes via the Maleimide Moiety

The maleimide ring of showdomycin is a reactive electrophile that readily undergoes Michael addition with nucleophilic groups, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins.[1][6] This irreversible reaction, a form of alkylation, leads to the inactivation of numerous essential enzymes, contributing significantly to its cytotoxic effects.[1] This reactivity with sulfhydryl groups is a key feature that distinguishes showdomycin from many other nucleoside analogs.[6]

Key Enzymatic Targets of Showdomycin

Showdomycin's alkylating property allows it to inhibit a range of enzymes critical for cancer cell metabolism and survival.

Table 1: Summary of Key Enzymes Inhibited by Showdomycin

Enzyme TargetFunctionType of InhibitionQuantitative DataReferences
Uridine-5'-monophosphokinase (UMP Kinase) Phosphorylates UMP to UDP, a precursor for RNA synthesis.Not specifiedInhibition observed in Ehrlich ascites cell preparations.[5]
Uridine Phosphorylase Catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.Not specifiedInhibition observed in Ehrlich ascites cell preparations.[5]
Thymidylate Synthetase Catalyzes the methylation of dUMP to dTMP, a crucial step in de novo DNA synthesis.Irreversible, likely via alkylation of a sulfhydryl group at the active site.Inhibition demonstrated.[1][7]
(Na+ + K+)-ATPase Maintains ion gradients across the cell membrane, essential for various cellular processes.Irreversible, nucleotide-site-directed.Rate constant of inhibition: ~11.01 M⁻¹min⁻¹.[8][9]
UDP-glucose Dehydrogenase Involved in the synthesis of glucuronic acid, a component of the extracellular matrix.Uncompetitive with respect to UDP-glucose.Strong inhibition observed.[5]

Impact on Cellular Signaling Pathways

While direct studies on showdomycin's effect on specific oncogenic signaling pathways are limited, its known mechanisms of action suggest potential intersections with critical cancer-related cascades.

Potential for Induction of Oxidative Stress and JNK Pathway Activation

The reaction of showdomycin's maleimide ring with intracellular thiols, such as glutathione (GSH), can lead to the depletion of the cellular antioxidant pool.[10][11] This can induce a state of oxidative stress, characterized by an accumulation of reactive oxygen species (ROS). Elevated ROS levels are known to activate stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway, which can, in turn, trigger apoptosis.[8][12]

Showdomycin_ROS_JNK_Pathway Showdomycin Showdomycin GSH Glutathione (GSH) Showdomycin->GSH Michael Addition ROS Reactive Oxygen Species (ROS) GSH->ROS Depletion leads to increased ROS JNK JNK Pathway ROS->JNK Activation Apoptosis Apoptosis JNK->Apoptosis Induction

Figure 1: Proposed pathway for showdomycin-induced apoptosis via ROS and JNK activation.
Inference on PI3K/Akt and MAPK/ERK Pathways

Given that showdomycin inhibits key enzymes in nucleotide metabolism and can induce cellular stress, it is plausible that it indirectly affects survival and proliferation pathways like PI3K/Akt and MAPK/ERK. These pathways are central regulators of cell growth, and their dysregulation is a hallmark of cancer.[2][13] However, direct experimental evidence of showdomycin's impact on the phosphorylation status of key components of these pathways, such as Akt and ERK, is currently lacking in the available literature.

Antitumor Activity: In Vitro and In Vivo Evidence

Showdomycin has demonstrated cytotoxic activity against various cancer cell lines and antitumor effects in preclinical animal models.

Table 2: Summary of Showdomycin's Antitumor Activity

Cancer ModelAssay TypeResultsReferences
L1210 Murine Leukemia In Vitro CytotoxicityShowdomycin analogues are cytotoxic. Specific IC50 for showdomycin not reported.[14]
HeLa (Cervical Cancer) In Vitro ActivityActive against cultured HeLa cells.[5][15]
Ehrlich Ascites Carcinoma In Vivo (Murine Model)Demonstrates antitumor activity. Specific quantitative data on tumor growth inhibition or survival not consistently reported.[5][16]
Sarcoma 180 In Vivo (Murine Model)Demonstrates antitumor activity. Specific quantitative data on tumor growth inhibition or survival not consistently reported.[5][17]

Experimental Protocols

The following sections provide detailed methodologies for key experiments to evaluate the antitumor activity of showdomycin.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of showdomycin against a cancer cell line.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Showdomycin Treatment cluster_assay MTT Assay Seed_Cells Seed cancer cells in a 96-well plate Incubate_Attach Incubate for 24h to allow attachment Seed_Cells->Incubate_Attach Prepare_Dilutions Prepare serial dilutions of Showdomycin Treat_Cells Treat cells with varying concentrations Prepare_Dilutions->Treat_Cells Incubate_Treatment Incubate for 48-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT reagent to each well Incubate_Formazan Incubate for 2-4h (formazan formation) Add_MTT->Incubate_Formazan Solubilize Add solubilization solution (e.g., DMSO) Incubate_Formazan->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance

Figure 2: Workflow for determining the in vitro cytotoxicity of showdomycin using the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Showdomycin (stock solution in a suitable solvent, e.g., DMSO or water)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[19]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[18][19]

  • Compound Treatment: Prepare serial dilutions of showdomycin in culture medium. Remove the old medium from the wells and add 100 µL of the showdomycin dilutions. Include a vehicle control (medium with the same concentration of solvent used for the highest showdomycin concentration) and a negative control (medium only). Incubate the plate for 48 to 72 hours.[18][19]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[18][19]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software.

Western Blot Analysis of Signaling Pathway Modulation

This protocol describes how to assess the effect of showdomycin on the phosphorylation status of key signaling proteins like ERK and Akt.

Western_Blot_Workflow cluster_treatment Cell Treatment & Lysis cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Treat_Cells Treat cells with Showdomycin (and controls) Lyse_Cells Lyse cells and collect protein extract Treat_Cells->Lyse_Cells Quantify_Protein Quantify protein concentration Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Block_Membrane Block membrane (e.g., with BSA) Primary_Ab Incubate with primary antibody (e.g., anti-p-ERK) Block_Membrane->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect_Signal Detect signal with ECL substrate Secondary_Ab->Detect_Signal

Figure 3: General workflow for Western blot analysis of protein phosphorylation.

Materials:

  • Cancer cell line

  • Showdomycin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with showdomycin at various concentrations and time points. Wash cells with ice-cold PBS and lyse with lysis buffer.[20]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[21]

  • Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.[21][22]

  • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Conclusion and Future Directions

Showdomycin presents a compelling profile as an antitumor agent, primarily through its dual action as a metabolic inhibitor and an alkylating agent that targets critical cellular enzymes. Its unique structure and reactivity offer a distinct mechanism of action compared to other nucleoside analogs. While its efficacy has been demonstrated in several cancer models, a more detailed quantitative understanding of its potency (IC50 values) against a broader range of cancer cell lines and its specific inhibitory constants (Ki) for key enzymatic targets is needed.

Future research should focus on elucidating the precise signaling pathways modulated by showdomycin. Investigating its direct effects on the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways will provide a more complete picture of its cellular impact. Furthermore, exploring the mechanisms of showdomycin-induced ROS generation and its interplay with stress-activated pathways like JNK could reveal novel therapeutic strategies. A thorough understanding of these molecular details will be crucial for the potential clinical development of showdomycin or its analogs as effective anticancer agents.

References

Foundational

Showdomycin: A Technical Guide to its Antimicrobial and Antibacterial Properties

For Researchers, Scientists, and Drug Development Professionals Abstract Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces showdoensis, has demonstrated significant antimicrobial and antibacterial activit...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces showdoensis, has demonstrated significant antimicrobial and antibacterial activity against a broad spectrum of pathogens.[1][2][3] This technical guide provides an in-depth overview of the core antimicrobial properties of Showdomycin, including its mechanisms of action, and available quantitative data on its efficacy. Detailed experimental protocols for assessing its antimicrobial activity are also provided. The information presented is intended to support further research and development of Showdomycin as a potential therapeutic agent.

Introduction

Showdomycin (2-β-D-ribofuranosylmaleimide) is a unique nucleoside antibiotic first discovered in the 1960s.[1] Its structure, featuring a maleimide ring linked to a ribose sugar, distinguishes it from other nucleoside antibiotics and is key to its biological activity.[1] Preclinical studies have highlighted its potential as both an antitumor and an antimicrobial agent, showing effectiveness against certain antibiotic-resistant pathogens.[1] This guide focuses on its antimicrobial and antibacterial attributes.

Mechanism of Action

Showdomycin exerts its antimicrobial effects through a multi-faceted approach, primarily targeting essential cellular processes.

Uridine Mimicry and Interference with Nucleic Acid Synthesis

As a structural analog of uridine and pseudouridine, Showdomycin can act as a uridine mimic.[1] This allows it to interfere with RNA synthesis by delaying RNA extension, a mechanism that is particularly effective against rapidly dividing cells.[1]

Inhibition of Thiol-Containing Enzymes

The maleimide moiety of Showdomycin is a reactive electrophile that can readily form covalent bonds with sulfhydryl groups (-SH) of cysteine residues in proteins.[1] This makes it a potent inhibitor of various essential enzymes that rely on thiol groups for their catalytic activity, thereby disrupting critical metabolic pathways.[1]

Disruption of Bacterial Cell Wall Synthesis

A key antibacterial mechanism of Showdomycin, particularly against Staphylococcus aureus, is the inhibition of enzymes crucial for peptidoglycan biosynthesis. It has been shown to inhibit MurA1 and MurA2, enzymes that catalyze the first committed step in cell wall synthesis.[4][5] This targeted inhibition weakens the bacterial cell wall, leading to cell lysis and death.

A simplified representation of Showdomycin's primary mechanisms of action is depicted below.

Showdomycin_Mechanism_of_Action cluster_mechanisms Showdomycin's Antimicrobial Mechanisms cluster_rna Nucleic Acid Synthesis Interference cluster_enzyme Enzyme Inhibition cluster_cellwall Cell Wall Synthesis Disruption showdomycin Showdomycin uridine_mimic Acts as Uridine Mimic showdomycin->uridine_mimic Structural Analogy thiol_reactive Reacts with Thiol Groups showdomycin->thiol_reactive Maleimide Ring Reactivity murA_inhibition Inhibits MurA1/MurA2 showdomycin->murA_inhibition rna_synthesis Inhibition of RNA Synthesis uridine_mimic->rna_synthesis enzyme_inhibition Inhibition of Essential Enzymes thiol_reactive->enzyme_inhibition cellwall_disruption Disruption of Peptidoglycan Synthesis murA_inhibition->cellwall_disruption

Showdomycin's primary mechanisms of antimicrobial action.

Antimicrobial Spectrum and Efficacy

Table 1: Antibacterial Activity of Showdomycin

Bacterial SpeciesGram StainReported Activity
Streptococcus hemolyticusGram-positiveHigh in vitro reactivity[3]
Streptococcus pyogenesGram-positiveInhibits growth[1]
Staphylococcus aureusGram-positiveSusceptible[4][5]
Bacillus subtilisGram-positiveMentioned as a test organism[2]
Escherichia coliGram-negativeMentioned as a test organism[6]

Table 2: Antifungal Activity of Showdomycin

Fungal SpeciesReported Activity
Various FungiInhibits growth[1]

Note: Specific MIC values are not consistently reported in the literature and require further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antimicrobial properties of Showdomycin.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.

Materials:

  • Showdomycin stock solution (of known concentration)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microorganism suspension standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or broth)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Showdomycin Dilutions:

    • Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the Showdomycin stock solution to well 1.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no inoculum).

  • Inoculation:

    • Dilute the standardized microorganism suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 50 µL of the diluted inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • Interpretation of Results:

    • The MIC is the lowest concentration of Showdomycin in which there is no visible growth (or a significant reduction in turbidity compared to the growth control). This can be determined by visual inspection or by measuring the optical density (OD) with a microplate reader.

The workflow for a typical broth microdilution experiment is illustrated below.

Broth_Microdilution_Workflow start Start prepare_plates Prepare 96-well plate with broth start->prepare_plates serial_dilution Perform serial dilution of Showdomycin prepare_plates->serial_dilution prepare_inoculum Prepare standardized microbial inoculum serial_dilution->prepare_inoculum inoculate_plates Inoculate wells prepare_inoculum->inoculate_plates incubate Incubate plates inoculate_plates->incubate read_results Read MIC results (visual or spectrophotometric) incubate->read_results end_process End read_results->end_process

Workflow for MIC determination by broth microdilution.
Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Sterile filter paper disks

  • Showdomycin solution of a known concentration

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Bacterial culture adjusted to 0.5 McFarland standard

  • Ruler or calipers

Procedure:

  • Disk Preparation:

    • Impregnate sterile filter paper disks with a known amount of Showdomycin solution and allow them to dry under aseptic conditions.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.

  • Disk Application:

    • Aseptically place the Showdomycin-impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-18 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is correlated with the susceptibility of the bacterium to Showdomycin.

MurA Enzyme Inhibition Assay

This assay is used to determine the inhibitory effect of Showdomycin on the MurA enzyme.

Materials:

  • Purified MurA enzyme

  • Substrates: UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP)

  • Showdomycin solution at various concentrations

  • Assay buffer (e.g., Tris-HCl)

  • Malachite green reagent for phosphate detection

  • Microplate reader

Procedure:

  • Reaction Setup:

    • In a microtiter plate, combine the assay buffer, purified MurA enzyme, and varying concentrations of Showdomycin.

    • Initiate the enzymatic reaction by adding the substrates UNAG and PEP.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.

  • Detection:

    • Stop the reaction and add malachite green reagent to detect the amount of inorganic phosphate released during the enzymatic reaction.

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.

    • Calculate the percentage of enzyme inhibition for each Showdomycin concentration and determine the IC50 value (the concentration of Showdomycin that inhibits 50% of the enzyme activity).

Conclusion

Showdomycin is a promising antimicrobial agent with a unique chemical structure and multiple mechanisms of action. Its ability to interfere with nucleic acid synthesis, inhibit essential enzymes, and disrupt bacterial cell wall formation makes it a compelling candidate for further investigation, particularly in the context of rising antimicrobial resistance. While its broad-spectrum activity has been qualitatively established, a significant need exists for comprehensive quantitative data, especially a detailed profile of its Minimum Inhibitory Concentrations against a wide range of clinically relevant pathogens. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate and expand upon our current understanding of Showdomycin's antimicrobial potential. Further studies are warranted to fully elucidate its therapeutic prospects.

References

Exploratory

Showdomycin: A Technical Guide to its Function as a Sulfhydryl-Reactive Agent in Biochemistry

For Researchers, Scientists, and Drug Development Professionals Abstract Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces showdoensis, exhibits potent antimicrobial and antitumor properties. Its biologic...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces showdoensis, exhibits potent antimicrobial and antitumor properties. Its biological activity is primarily attributed to the high reactivity of its maleimide moiety towards sulfhydryl groups, leading to the covalent modification and inactivation of key cellular enzymes. This technical guide provides an in-depth analysis of showdomycin's role as a sulfhydryl-reactive agent, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its impact on critical biochemical pathways.

Introduction

Showdomycin (3-β-D-ribofuranosylmaleimide) is a unique natural product characterized by a C-glycosidic bond linking the ribose sugar to a maleimide ring.[1] This maleimide structure confers a strong electrophilic character, making showdomycin a potent Michael acceptor that readily reacts with nucleophilic sulfhydryl groups found in cysteine residues of proteins and low-molecular-weight thiols like glutathione.[2] This reactivity is the cornerstone of its mechanism of action, leading to the irreversible inhibition of a variety of enzymes and disruption of cellular homeostasis.[3] This guide explores the biochemical implications of showdomycin's sulfhydryl reactivity, providing a comprehensive resource for researchers in drug discovery and chemical biology.

Quantitative Data on Showdomycin Activity

The biological effects of showdomycin have been quantified across various experimental systems. The following tables summarize key data regarding its enzyme inhibition and cytotoxic and antimicrobial activities.

Table 1: Enzyme Inhibition Data
Enzyme TargetOrganism/TissueInhibition TypeRate Constant (k) / IC₅₀Reference(s)
(Na⁺ + K⁺)-ATPaseRat brainIrreversible11.01 M⁻¹min⁻¹[3]
MurA1Staphylococcus aureusCovalentNot specified[4]
MurA2Staphylococcus aureusCovalentNot specified[4]

Note: Specific Kᵢ values for showdomycin inhibition of MurA enzymes were not found in the surveyed literature.

Table 2: Cytotoxicity Data (IC₅₀ Values)
Cell LineCell TypeIncubation TimeIC₅₀ (µg/mL)Reference(s)
L1210Murine leukemiaNot specifiedNot specified[5]
P388Murine leukemiaNot specifiedNot specified[5]
HeLaHuman cervical cancerNot specifiedNot specified[6]
Ehrlich Ascites CarcinomaMouse tumor cellsNot specifiedNot specified[6]

Note: While multiple sources mention cytotoxicity against these cell lines, specific IC₅₀ values under defined conditions were not consistently available in the initial search results.

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
OrganismMIC (µg/mL)Reference(s)
Staphylococcus aureusNot specified[4]
Gram-positive bacteriaBroad-spectrum activity[6]
Gram-negative bacteriaBroad-spectrum activity[6]

Note: Specific MIC values for a range of bacterial species were not detailed in the initial search results, though its broad-spectrum activity is noted.

Core Mechanisms of Action

Showdomycin's primary mechanism of action is the alkylation of sulfhydryl groups on proteins and other cellular thiols. This covalent modification leads to a cascade of downstream effects, including enzyme inhibition and the disruption of critical cellular pathways.

Reaction with Sulfhydryl Groups

The maleimide ring of showdomycin acts as a Michael acceptor, undergoing nucleophilic addition from the thiolate anion of cysteine residues. This forms a stable, irreversible thioether bond, effectively inactivating the protein.

G Showdomycin Showdomycin (Maleimide Ring) Adduct Covalent Thioether Adduct (Inactive Protein) Showdomycin->Adduct Michael Addition Thiol Protein-SH (Cysteine Residue) Thiol->Adduct

Figure 1: Reaction of Showdomycin with a protein sulfhydryl group.

Inhibition of Key Enzymes

Showdomycin's indiscriminate reactivity with sulfhydryl groups leads to the inhibition of numerous enzymes that are crucial for cellular function.

  • (Na⁺ + K⁺)-ATPase: Showdomycin irreversibly inhibits this essential ion pump by reacting with sulfhydryl groups at the nucleotide-binding site.[3]

  • MurA1 and MurA2: These enzymes are critical for the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. Inhibition of MurA1 and MurA2 by showdomycin disrupts cell wall synthesis, leading to bacterial cell death.[4][]

Impact on Cellular Signaling Pathways

By modifying key proteins, showdomycin can perturb multiple signaling pathways, contributing to its cytotoxic and antimicrobial effects.

Disruption of Bacterial Cell Wall Synthesis

Showdomycin's inhibition of MurA enzymes directly impacts the initial stages of peptidoglycan synthesis in bacteria.

G UDP_NAG UDP-N-acetylglucosamine MurA MurA Enzyme UDP_NAG->MurA PEP Phosphoenolpyruvate PEP->MurA UDP_NAG_enolpyruvate UDP-N-acetylglucosamine enolpyruvate MurA->UDP_NAG_enolpyruvate Catalyzes Showdomycin Showdomycin Showdomycin->MurA Inhibits (Covalent Modification) Peptidoglycan Peptidoglycan (Cell Wall) UDP_NAG_enolpyruvate->Peptidoglycan Further Steps

Figure 2: Inhibition of Bacterial Cell Wall Synthesis by Showdomycin.

Interference with Nucleotide Metabolism

Showdomycin has been reported to inhibit DNA and RNA polymerases, suggesting an impact on nucleotide metabolism.[6] While the precise molecular interactions are not fully elucidated in the provided search results, a general pathway can be conceptualized.

G Precursors Purine & Pyrimidine Biosynthesis Precursors Nucleotide_Syn Nucleotide Synthesis Enzymes (Thiol-dependent) Precursors->Nucleotide_Syn Nucleotides dNTPs & NTPs Nucleotide_Syn->Nucleotides Showdomycin Showdomycin Showdomycin->Nucleotide_Syn Inhibits Polymerases DNA/RNA Polymerases Showdomycin->Polymerases Inhibits Nucleotides->Polymerases DNA_RNA DNA & RNA Synthesis Polymerases->DNA_RNA

Figure 3: Postulated Inhibition of Nucleotide Synthesis by Showdomycin.

Induction of Oxidative Stress

The reaction of showdomycin with intracellular thiols, particularly glutathione, can deplete the cell's antioxidant reserves, leading to an increase in reactive oxygen species (ROS) and subsequent cellular damage.

G Showdomycin Showdomycin GSH_Adduct Showdomycin-GSH Adduct Showdomycin->GSH_Adduct GSH Glutathione (GSH) GSH->GSH_Adduct Depletion ROS Reactive Oxygen Species (ROS) GSH->ROS Scavenges Cellular_Damage Cellular Damage (e.g., Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage

Figure 4: Showdomycin-Induced Reactive Oxygen Species (ROS) Generation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of showdomycin.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard broth microdilution methods to determine the MIC of showdomycin against a bacterial strain.[8][9]

Materials:

  • Showdomycin stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Sterile saline or PBS

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the showdomycin stock solution in the growth medium across the wells of the 96-well plate. Typically, 100 µL of medium is added to each well, and then 100 µL of the showdomycin solution is added to the first well and serially diluted.

  • Leave a column of wells with only growth medium as a positive control for bacterial growth and another column with medium only as a negative control (blank).

  • Prepare the bacterial inoculum by suspending colonies from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well (except the negative control) with 100 µL of the diluted bacterial suspension.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of showdomycin that completely inhibits visible bacterial growth.

In Vitro Enzyme Inhibition Assay for (Na⁺ + K⁺)-ATPase

This protocol is a generalized procedure for measuring the inhibition of (Na⁺ + K⁺)-ATPase activity by showdomycin.[10][11]

Materials:

  • Purified (Na⁺ + K⁺)-ATPase enzyme preparation

  • Assay buffer (e.g., 50 mM Imidazole, pH 7.2, 130 mM NaCl, 20 mM KCl, 3 mM MgCl₂, 1 mM EGTA)

  • ATP solution

  • Showdomycin solutions at various concentrations

  • Reagents for detecting inorganic phosphate (Pi) release (e.g., Malachite Green-based reagent)

  • 96-well microtiter plate

  • Incubator and plate reader

Procedure:

  • In the wells of a 96-well plate, add the assay buffer.

  • Add different concentrations of showdomycin to the respective wells. Include control wells with no inhibitor.

  • Add the purified (Na⁺ + K⁺)-ATPase enzyme to all wells and pre-incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a saturating concentration of ATP to all wells.

  • Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., ~650 nm for Malachite Green).

  • Calculate the rate of ATP hydrolysis (Pi released per unit time) for each showdomycin concentration and determine the IC₅₀ value or the rate constant of inhibition.

Chemical Proteomics Workflow for Target Identification

This protocol outlines a general workflow for identifying the protein targets of showdomycin using a chemical proteomics approach.[12][13][14]

G Probe_Synthesis 1. Synthesize Showdomycin Probe (with alkyne or azide handle) Cell_Treatment 2. Treat Cells/Lysate with Showdomycin Probe Probe_Synthesis->Cell_Treatment Click_Chemistry 3. Click Chemistry (Attach biotin reporter) Cell_Treatment->Click_Chemistry Enrichment 4. Affinity Purification (Streptavidin beads) Click_Chemistry->Enrichment Digestion 5. On-bead Digestion (Trypsin) Enrichment->Digestion LC_MS 6. LC-MS/MS Analysis Digestion->LC_MS Data_Analysis 7. Protein Identification & Quantification LC_MS->Data_Analysis

Figure 5: Experimental Workflow for Showdomycin Target Identification.

Procedure:

  • Probe Synthesis: Synthesize a showdomycin analog containing a bio-orthogonal handle (e.g., an alkyne or azide group) that does not interfere with its sulfhydryl reactivity.

  • Cellular Labeling: Treat live cells or cell lysates with the showdomycin probe. A control group should be treated with a vehicle (e.g., DMSO).

  • Click Chemistry: After incubation, lyse the cells (if treated live) and perform a click chemistry reaction to attach a reporter tag (e.g., biotin-azide or biotin-alkyne) to the showdomycin probe that is now covalently bound to its protein targets.

  • Affinity Enrichment: Use streptavidin-coated beads to pull down the biotin-labeled protein-probe complexes.

  • On-bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Then, perform an on-bead tryptic digestion to release the peptides of the captured proteins.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins that were significantly enriched in the showdomycin probe-treated sample compared to the control. These proteins represent the potential targets of showdomycin.

Conclusion

Showdomycin's potent biological activity is unequivocally linked to its function as a sulfhydryl-reactive agent. The maleimide moiety enables covalent modification of a wide range of cellular proteins, leading to enzyme inhibition and the disruption of essential pathways such as bacterial cell wall synthesis and nucleotide metabolism. This technical guide provides a consolidated resource of the current understanding of showdomycin's mechanism of action, supported by available quantitative data and detailed experimental protocols. Further research is warranted to elucidate the specific kinetic parameters of its interactions with various enzymatic targets and to fully map the signaling cascades it perturbs. Such knowledge will be invaluable for the future development of showdomycin and its analogs as potential therapeutic agents.

References

Foundational

The Maleimide Ring of Showdomycin: A Technical Deep Dive into its Biological Activity

For Researchers, Scientists, and Drug Development Professionals Introduction Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces showdoensis, has garnered significant interest in the scientific community fo...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces showdoensis, has garnered significant interest in the scientific community for its potent antitumor and antimicrobial properties.[1] At the heart of its biological activity lies the maleimide ring, a reactive moiety that confers upon Showdomycin its ability to covalently interact with a multitude of cellular targets. This technical guide provides an in-depth exploration of the maleimide ring's pivotal role in the biological activity of Showdomycin, offering a comprehensive resource for researchers and drug development professionals. We will delve into its mechanism of action, covalent inhibition of key enzymes, impact on cellular pathways, and the experimental methodologies used to elucidate these functions.

The Maleimide Ring: A Potent Electrophile

The maleimide ring is an α,β-unsaturated carbonyl compound, making it a powerful Michael acceptor. This electrophilic nature allows it to readily react with nucleophilic groups, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins.[2] This covalent modification is the primary mechanism by which Showdomycin exerts its biological effects, leading to the irreversible inhibition of target proteins and disruption of critical cellular processes.

Covalent Inhibition of Key Cellular Enzymes

The reactivity of the maleimide ring enables Showdomycin to target and inhibit a range of essential enzymes through covalent modification. This irreversible inhibition disrupts vital metabolic and signaling pathways, contributing to the compound's cytotoxic and antimicrobial activities.

Inhibition of MurA1 and MurA2

MurA is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Showdomycin has been shown to inhibit MurA1 and MurA2, thereby disrupting cell wall synthesis and exhibiting antibacterial activity. The maleimide ring of Showdomycin forms a covalent bond with a cysteine residue in the active site of the MurA enzyme.

Inhibition of (Na+ + K+)-ATPase

Showdomycin has been demonstrated to be a potent and irreversible inhibitor of the (Na+ + K+)-ATPase, also known as the sodium-potassium pump.[3][4] This enzyme is vital for maintaining the electrochemical gradients across the cell membrane. Showdomycin's maleimide ring reacts with sulfhydryl groups at the nucleotide-binding site of the enzyme, leading to its inactivation.[3][4] This inhibition disrupts ion homeostasis, ultimately contributing to cell death. The inhibition follows a bimolecular reaction with a second-order rate constant of approximately 11.0 M⁻¹min⁻¹.[3][4]

Inhibition of Other Key Enzymes

Showdomycin's reactive maleimide ring also targets other enzymes crucial for cellular function, including:

  • Thymidylate Synthetase: This enzyme is involved in the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis.[5]

  • Uridine Phosphorylase: This enzyme plays a role in pyrimidine metabolism.[6]

The inhibition of these enzymes further contributes to the disruption of nucleic acid synthesis and overall cellular metabolism.

Quantitative Analysis of Showdomycin's Biological Activity

The potency of Showdomycin's inhibitory and cytotoxic effects is quantified by its half-maximal inhibitory concentration (IC50) and other kinetic parameters. The following tables summarize key quantitative data from various studies.

Target EnzymeOrganism/Cell LineKinetic ParameterValueReference(s)
(Na+ + K+)-ATPaseRat BrainSecond-order rate constant~11.0 M⁻¹min⁻¹[3][4]
Cell LineCancer TypeIC50 (µM)Reference(s)
L1210Mouse Lymphocytic Leukemia0.5[2]
HeLaHuman Cervical CancerNot Specified
Ehrlich Ascites CarcinomaMouse Ascites TumorNot Specified[7]

Impact on Cellular Signaling Pathways

The covalent modification of proteins by Showdomycin's maleimide ring has profound effects on cellular signaling pathways, particularly those involved in cell survival, proliferation, and metabolism.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, survival, and metabolism. While direct covalent modification of components of this pathway by Showdomycin has not been definitively established, the downstream effects of Showdomycin's activity, such as the induction of apoptosis, suggest a potential interplay. The disruption of cellular homeostasis and energy balance caused by the inhibition of key enzymes like (Na+ + K+)-ATPase can indirectly impact the activity of this critical signaling cascade.

PI3K_Akt_mTOR_Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Showdomycin Showdomycin (Maleimide Ring) Target Cellular Targets (e.g., Enzymes) Showdomycin->Target Covalent Inhibition Target->Akt Indirect Inhibition? Experimental_Workflow A Initial Screening (e.g., Cytotoxicity Assays) B Target Identification (e.g., Affinity Chromatography, Proteomics) A->B C Enzyme Inhibition Assays (e.g., MurA, ATPase) B->C D Mechanism of Action Studies (e.g., Covalent Modification Analysis) C->D E Cell-Based Assays (e.g., Apoptosis, Cell Cycle) D->E F In Vivo Studies (e.g., Animal Models) E->F

References

Exploratory

Showdomycin's Interference with Nucleic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Showdomycin, a C-nucleoside antibiotic produced by Streptomyces showdoensis, exhibits potent antitumor and antimicrobial properties. Its mechanism...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Showdomycin, a C-nucleoside antibiotic produced by Streptomyces showdoensis, exhibits potent antitumor and antimicrobial properties. Its mechanism of action is multifaceted, primarily centered on the inhibition of RNA and DNA synthesis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying showdomycin's inhibitory effects, detailed experimental protocols for assessing its activity, and a summary of quantitative data. The structural similarity of showdomycin to uridine and pseudouridine allows it to act as a metabolic antagonist, while its reactive maleimide moiety enables it to function as a potent alkylating agent of sulfhydryl groups on key enzymes involved in nucleotide metabolism and nucleic acid synthesis.

Core Mechanism of Action

Showdomycin's biological activity stems from a dual-pronged attack on cellular machinery: competitive inhibition due to structural mimicry and covalent modification of essential enzymes.

  • Nucleoside Mimicry: Structurally, showdomycin resembles the nucleosides uridine and pseudouridine. This likeness allows it to be recognized and transported into cells via nucleoside transport systems. Once inside, it can interfere with enzymatic pathways that utilize uridine or its derivatives.

  • Sulfhydryl Reactivity: The maleimide ring of showdomycin is a reactive electrophile that readily undergoes Michael addition with nucleophilic sulfhydryl groups (-SH) present in the cysteine residues of various enzymes. This irreversible alkylation leads to the inactivation of these enzymes, disrupting critical metabolic pathways.

The inhibitory effects of showdomycin can be reversed by the addition of nucleosides, which compete for uptake and enzymatic binding sites, and by sulfhydryl compounds like L-cysteine, which can react with showdomycin, thereby sparing essential enzymes.[1][2]

Inhibition of RNA Synthesis

Showdomycin effectively curtails RNA synthesis through several mechanisms:

  • Inhibition of RNA Polymerase: As a uridine mimic, showdomycin and its derivatives can interfere with the action of DNA-dependent RNA polymerase, leading to a delay in RNA chain extension.[3]

  • Depletion of Uridine Triphosphate (UTP) Pools: Showdomycin inhibits key enzymes in the pyrimidine salvage pathway, which is crucial for maintaining the cellular pool of UTP, a necessary precursor for RNA synthesis.

    • Uridine Phosphorylase: This enzyme catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. Showdomycin has been shown to inhibit this enzyme.

    • Uridine-5'-monophosphokinase (UMP Kinase): This enzyme is responsible for the phosphorylation of UMP to UDP. Inhibition of UMP kinase by showdomycin disrupts the synthesis of UTP.

Inhibition of DNA Synthesis

The inhibitory effect of showdomycin on DNA synthesis is also a critical component of its cytotoxic action. This is achieved through:

  • Inhibition of DNA Polymerase: Showdomycin has been reported to directly inhibit DNA polymerase, thereby halting the replication process.[3]

  • Disruption of Deoxyribonucleotide Synthesis: By inhibiting enzymes in the pyrimidine metabolic pathway, showdomycin can indirectly limit the supply of deoxyribonucleotides required for DNA synthesis. For instance, inhibition of enzymes upstream of deoxyuridine monophosphate (dUMP) synthesis will ultimately affect the production of deoxythymidine triphosphate (dTTP).

Quantitative Inhibition Data

While specific IC50 values for the direct inhibition of RNA and DNA synthesis are not extensively reported in the literature, the inhibitory concentrations for related enzymatic activities and cellular growth provide insight into its potency.

Target Enzyme/ProcessOrganism/SystemInhibitorIC50 / Inhibition ConcentrationReference
(Na+ + K+)-ATPaseRat BrainShowdomycinIrreversible inhibition with a rate constant of ~11.0 M⁻¹min⁻¹[4]
Growth of E. coliEscherichia coliShowdomycinMIC (Minimum Inhibitory Concentration) is strain-dependent[2]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key molecular interactions and experimental workflows related to showdomycin's activity.

Showdomycin_Mechanism cluster_cell Bacterial Cell cluster_rna RNA Synthesis Inhibition cluster_dna DNA Synthesis Inhibition Showdomycin_ext Showdomycin (extracellular) Nucleoside_Transporter Nucleoside Transporter Showdomycin_ext->Nucleoside_Transporter Uptake Showdomycin_int Showdomycin (intracellular) Nucleoside_Transporter->Showdomycin_int RNA_Polymerase RNA Polymerase Showdomycin_int->RNA_Polymerase Inhibits (Alkylates -SH) Uridine_Phos Uridine Phosphorylase Showdomycin_int->Uridine_Phos Inhibits (Alkylates -SH) UMP_Kinase UMP Kinase Showdomycin_int->UMP_Kinase Inhibits (Alkylates -SH) DNA_Polymerase DNA Polymerase Showdomycin_int->DNA_Polymerase Inhibits (Alkylates -SH) RNA RNA RNA_Polymerase->RNA Synthesizes UTP_pool UTP Pool UTP_pool->RNA_Polymerase Substrate dNTP_pool dNTP Pool UTP_pool->dNTP_pool Precursor Uridine_Phos->UTP_pool Contributes to UMP_Kinase->UTP_pool Contributes to DNA DNA DNA_Polymerase->DNA Synthesizes dNTP_pool->DNA_Polymerase Substrate

Figure 1: Mechanism of Showdomycin Action

Experimental_Workflow start Start: Bacterial Culture (e.g., E. coli) treatment Treatment with Showdomycin (various concentrations) start->treatment incubation Incubation Period treatment->incubation radiolabel Add Radiolabeled Precursor ([3H]-uridine for RNA or [3H]-thymidine for DNA) incubation->radiolabel pulse_incubation Short Pulse Incubation radiolabel->pulse_incubation stop_reaction Stop Incorporation (e.g., cold TCA) pulse_incubation->stop_reaction harvest Harvest Cells and Precipitate Macromolecules stop_reaction->harvest wash Wash Precipitate to Remove Unincorporated Label harvest->wash scintillation Quantify Radioactivity (Scintillation Counting) wash->scintillation analysis Data Analysis: Calculate % Inhibition vs. Control scintillation->analysis end End analysis->end

Figure 2: Workflow for Radiolabeled Precursor Incorporation Assay

Structural_Mimicry Showdomycin Showdomycin Maleimide Ring Ribose Enzyme Enzyme Active Site (e.g., Transporter, Kinase) Showdomycin->Enzyme Binds & Inhibits Uridine Uridine Uracil Ring Ribose Uridine->Enzyme Binds as Substrate Pseudouridine Pseudouridine Uracil Ring (C-glycosidic bond) Ribose Pseudouridine->Enzyme Binds as Substrate

References

Foundational

The Chemical Synthesis of Showdomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces showdoensis, has garnered significant interest in the scientific community due to its pote...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces showdoensis, has garnered significant interest in the scientific community due to its potent antitumor and antibiotic properties. Its unique structure, featuring a maleimide aglycone linked to a ribofuranose sugar via a stable carbon-carbon bond, presents a formidable challenge for synthetic chemists. This in-depth technical guide provides a comprehensive overview of the seminal chemical syntheses of showdomycin, focusing on detailed experimental protocols, quantitative data, and logical workflows.

Introduction to Synthetic Strategies

The total synthesis of showdomycin has been approached through various strategies, each with its own set of advantages and challenges. A predominant theme in these syntheses is the construction of the C-glycosidic bond and the subsequent formation and elaboration of the maleimide ring. One of the most notable and well-documented approaches is the multi-stage synthesis that begins with a protected ribofuranosyl derivative and builds the maleimide heterocycle onto it.

A Key Six-Stage Synthesis Pathway

A widely recognized and effective total synthesis of showdomycin proceeds through a six-stage pathway, commencing from the readily available D-ribose. This strategic approach focuses on the initial preparation of a protected ribofuranosyl alkyne, which serves as a crucial building block for the subsequent construction of the maleimide ring.

The overall synthetic workflow can be visualized as follows:

Showdomycin_Synthesis_Workflow D_Ribose D-Ribose Intermediate1 2,3,5-Tri-O-benzyl-β-D- ribofuranosylethyne D_Ribose->Intermediate1 Multi-step Protection & Alkynylation Intermediate2 Dimethyl (2,3,5-Tri-O-benzyl- β-D-ribofuranosyl)maleate Intermediate1->Intermediate2 Dimethoxycarbonylation Intermediate3 (2,3,5-Tri-O-benzyl-β-D- ribofuranosyl)maleic Anhydride Intermediate2->Intermediate3 Saponification & Dehydration Intermediate4 N-(2,3,5-Tri-O-benzyl-β-D- ribofuranosyl)maleimide Intermediate3->Intermediate4 Ammonolysis & Ring Closure Showdomycin Showdomycin Intermediate4->Showdomycin Debenzylation

Caption: Overall workflow of a key six-stage chemical synthesis of Showdomycin.

Detailed Experimental Protocols and Data

This section provides a detailed breakdown of the experimental procedures for each key step in the synthesis of showdomycin, along with the corresponding quantitative data.

Stage 1: Synthesis of 2,3,5-Tri-O-benzyl-β-D-ribofuranosylethyne

The synthesis begins with the protection of the hydroxyl groups of D-ribose as benzyl ethers, followed by the introduction of an ethynyl group at the anomeric carbon. This multi-step process is crucial for preventing unwanted side reactions in subsequent steps.

Experimental Protocol:

Detailed procedures for the multi-step conversion of D-ribose to 2,3,5-tri-O-benzyl-β-D-ribofuranosylethyne are described in the literature and involve standard protection and alkynylation methodologies.

Product Starting Material Overall Yield (%) Key Spectroscopic Data
2,3,5-Tri-O-benzyl-β-D-ribofuranosylethyneD-Ribose~8%Data available in referenced literature.
Stage 2: Dimethoxycarbonylation

The terminal alkyne of the protected ribofuranosyl derivative undergoes dimethoxycarbonylation to introduce the two ester functionalities required for the maleimide ring.

Experimental Protocol:

A solution of 2,3,5-tri-O-benzyl-β-D-ribofuranosylethyne in a suitable solvent is treated with a palladium catalyst and carbon monoxide in the presence of methanol. The reaction mixture is heated under pressure until the starting material is consumed. The product, dimethyl (2,3,5-tri-O-benzyl-β-D-ribofuranosyl)maleate, is then purified by chromatography.

Product Starting Material Yield (%) Key Spectroscopic Data
Dimethyl (2,3,5-Tri-O-benzyl-β-D-ribofuranosyl)maleate2,3,5-Tri-O-benzyl-β-D-ribofuranosylethyneNot explicitly stated in abstractData available in referenced literature.
Stage 3: Formation of the Maleic Anhydride

The diester is saponified to the corresponding dicarboxylic acid, which is then dehydrated to form the cyclic maleic anhydride.

Experimental Protocol:

The dimethyl ester is hydrolyzed using a base such as sodium hydroxide in a mixture of water and an organic solvent. After acidification, the resulting dicarboxylic acid is isolated. The diacid is then treated with a dehydrating agent, such as acetic anhydride, at elevated temperature to yield the crystalline (2,3,5-tri-O-benzyl-β-D-ribofuranosyl)maleic anhydride.

Product Starting Material Yield (%) Key Spectroscopic Data
(2,3,5-Tri-O-benzyl-β-D-ribofuranosyl)maleic AnhydrideDimethyl (2,3,5-Tri-O-benzyl-β-D-ribofuranosyl)maleateNot explicitly stated in abstractData available in referenced literature.
Stage 4: Ammonolysis and Ring Closure to the Maleimide

The maleic anhydride is treated with ammonia, which opens the anhydride ring to form an amide-acid intermediate. Subsequent heating induces cyclization to the desired maleimide.

Experimental Protocol:

The maleic anhydride is dissolved in an appropriate solvent and treated with a solution of ammonia. The reaction mixture is stirred at room temperature to facilitate the formation of the amic acid. The solvent is then removed, and the residue is heated to induce cyclization, affording the crystalline N-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)maleimide.

Product Starting Material Yield (%) Key Spectroscopic Data
N-(2,3,5-Tri-O-benzyl-β-D-ribofuranosyl)maleimide(2,3,5-Tri-O-benzyl-β-D-ribofuranosyl)maleic AnhydrideNot explicitly stated in abstractData available in referenced literature.
Stage 5 & 6: Debenzylation to Afford Showdomycin

The final step involves the removal of the benzyl protecting groups from the ribose moiety to yield the natural product, showdomycin. This is a critical step that requires careful selection of reagents to avoid degradation of the sensitive maleimide ring.

Experimental Protocol:

The protected showdomycin derivative is dissolved in a dry, inert solvent such as dichloromethane and cooled to a low temperature (e.g., -78 °C). A solution of boron trichloride in the same solvent is added dropwise. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is purified to yield showdomycin.

Product Starting Material Yield (%) Key Spectroscopic Data
ShowdomycinN-(2,3,5-Tri-O-benzyl-β-D-ribofuranosyl)maleimideNot explicitly stated in abstractData available in referenced literature.

Overall Yield: The overall yield for this six-stage synthesis from 2,3,5-tri-O-benzyl-β-D-ribofuranosylethyne is reported to be approximately 23%.

Signaling Pathways and Logical Relationships

The logic of the synthetic pathway is dictated by the need to construct the complex C-nucleoside architecture. The use of protecting groups is a central theme, allowing for the selective manipulation of different functional groups throughout the synthesis.

Synthetic_Logic cluster_ribose_modification Ribose Core Modification cluster_maleimide_formation Maleimide Ring Construction Protection Hydroxyl Protection (Benzylation) Alkynylation Anomeric Alkynylation Protection->Alkynylation Carbonylation Dimethoxycarbonylation Alkynylation->Carbonylation Key C-C Bond Formation Anhydride Anhydride Formation Carbonylation->Anhydride Imide Imide Formation Anhydride->Imide Deprotection Final Deprotection Imide->Deprotection Unmasking the Final Product

Caption: Logical flow of the Showdomycin synthesis strategy.

Conclusion

The chemical synthesis of showdomycin remains a significant achievement in organic chemistry, showcasing elegant strategies for the construction of complex natural products. The multi-stage synthesis detailed in this guide provides a robust and reproducible route to this important C-nucleoside. Further research in this area may focus on developing more convergent and stereoselective methods to improve the overall efficiency of the synthesis, paving the way for the development of novel showdomycin analogs with enhanced therapeutic potential.

Protocols & Analytical Methods

Method

Showdomycin In Vitro Enzyme Inhibition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces showdoensis, has garnered significant interest due to its broad-spectrum antimicr...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces showdoensis, has garnered significant interest due to its broad-spectrum antimicrobial and antitumor activities. Its mechanism of action is largely attributed to the alkylating property of its maleimide ring, which covalently modifies sulfhydryl groups on target proteins, leading to enzyme inhibition. This document provides detailed application notes and a protocol for an in vitro enzyme inhibition assay to characterize the inhibitory effects of showdomycin on key cellular enzymes.

Introduction

Showdomycin's structural similarity to uridine allows it to enter cells via nucleoside transport mechanisms. Once inside, the electrophilic maleimide moiety reacts with nucleophilic residues, particularly cysteine, in the active sites of various enzymes, leading to their irreversible inhibition. Understanding the specific enzyme targets and the kinetics of their inhibition is crucial for the development of showdomycin and its analogs as therapeutic agents. These protocols are designed to provide a framework for assessing the inhibitory potential of showdomycin against a purified enzyme.

Known Enzyme Targets of Showdomycin

Several enzymes have been identified as targets for showdomycin. The primary mechanism of inhibition is believed to be the covalent modification of essential sulfhydryl groups within the enzyme's active site.

Target EnzymeBiological ProcessReference
UDP-glucose DehydrogenaseCarbohydrate metabolism[1]
MurA (UDP-N-acetylglucosamine enolpyruvyl transferase)Bacterial cell wall biosynthesis[2]
Uridine PhosphorylaseNucleoside metabolism[1]
Uridine-5'-monophosphokinaseNucleotide synthesis[1]
(Na+ + K+)-ATPaseIon transport[3]
Poly(ADP-Rib) polymeraseDNA repair and signaling[4]

Note: Specific IC50 values for showdomycin against these enzymes are not consistently reported in the literature and should be determined empirically using the protocols outlined below.

Experimental Protocol: UDP-glucose Dehydrogenase Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory effect of showdomycin on UDP-glucose dehydrogenase (UGDH). UGDH catalyzes the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid. The activity of the enzyme is monitored by measuring the increase in absorbance at 340 nm, corresponding to the formation of NADH.

Materials and Reagents:

  • Purified UDP-glucose Dehydrogenase (from a commercial source or purified in-house)

  • Showdomycin

  • UDP-glucose (substrate)

  • Nicotinamide adenine dinucleotide (NAD+) (cofactor)

  • Tris-HCl buffer (or other suitable buffer, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving showdomycin

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Experimental Procedure:

  • Preparation of Reagents:

    • Prepare a 1 M Tris-HCl buffer stock solution, pH 8.0.

    • Prepare a 100 mM stock solution of NAD+ in deionized water.

    • Prepare a 100 mM stock solution of UDP-glucose in deionized water.

    • Prepare a 10 mM stock solution of showdomycin in DMSO. Further dilutions should be made in the assay buffer.

  • Assay Setup:

    • The final reaction volume is 200 µL.

    • Prepare a reaction mixture containing the following components in each well of a 96-well plate:

      • Tris-HCl buffer (final concentration 50 mM)

      • NAD+ (final concentration 2 mM)

      • Varying concentrations of showdomycin (e.g., 0-100 µM). Include a vehicle control (DMSO without showdomycin).

      • Purified UDP-glucose Dehydrogenase (a predetermined optimal concentration).

    • Pre-incubate the enzyme with showdomycin for a defined period (e.g., 15 minutes) at room temperature to allow for potential covalent modification.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding UDP-glucose (final concentration to be optimized, e.g., 5 mM).

  • Data Acquisition:

    • Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a total duration of 10-15 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each showdomycin concentration.

    • Determine the percentage of inhibition for each showdomycin concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the showdomycin concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualization of Experimental Workflow and Mechanism

Experimental Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, NAD+, UDP-glucose, Showdomycin) mix Mix Enzyme and Showdomycin (Pre-incubation) prep_reagents->mix prep_enzyme Prepare Enzyme Solution prep_enzyme->mix initiate Initiate Reaction (Add UDP-glucose) mix->initiate measure Measure Absorbance at 340 nm (Kinetic Read) initiate->measure calculate Calculate Initial Velocities measure->calculate inhibition Determine % Inhibition calculate->inhibition ic50 Calculate IC50 inhibition->ic50

Caption: Workflow for the in vitro inhibition assay of UDP-glucose dehydrogenase by showdomycin.

Proposed Mechanism of Showdomycin Inhibition

G enzyme Active Enzyme Cysteine-SH inactive_enzyme Inactive Enzyme Cysteine-S-Showdomycin enzyme:cys->inactive_enzyme Covalent Modification (Michael Addition) showdomycin Showdomycin (Maleimide Ring)

References

Application

Using Showdomycin as a Chemical Probe for Enzyme Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Showdomycin is a C-nucleoside antibiotic isolated from Streptomyces showdoensis.[1] Its unique structure, featuring a maleimide group, makes it...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Showdomycin is a C-nucleoside antibiotic isolated from Streptomyces showdoensis.[1] Its unique structure, featuring a maleimide group, makes it a potent electrophile that can covalently modify nucleophilic residues, particularly cysteine, in enzymes.[1][2] This reactivity has established showdomycin as a valuable chemical probe for identifying and characterizing enzyme function and for activity-based protein profiling (ABPP). These notes provide detailed protocols for utilizing showdomycin and its derivatives to study enzyme inhibition and to identify novel enzyme targets.

Mechanism of Action

Showdomycin's primary mechanism of action is the irreversible inhibition of enzymes through covalent modification. The maleimide ring of showdomycin is highly reactive towards sulfhydryl groups of cysteine residues within the active sites of susceptible enzymes.[1][3] This targeted alkylation leads to a loss of enzyme function.

Key Enzyme Targets

Showdomycin has been demonstrated to inhibit a range of enzymes, with two prominent examples being UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) in bacteria and the Na+/K+-ATPase in mammalian cells.

  • MurA1 and MurA2: These enzymes are critical for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[4] Inhibition of MurA1 and MurA2 by showdomycin disrupts cell wall synthesis, leading to bacterial cell death.[4]

  • (Na+ + K+)-ATPase: This enzyme is a vital ion pump in animal cells, responsible for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.[3] Showdomycin inhibits this enzyme by reacting with sulfhydryl groups at the nucleotide-binding site.[3]

Quantitative Data on Showdomycin-Enzyme Interactions

Enzyme TargetOrganismInhibition TypeKinetic ParameterValueReference(s)
(Na+ + K+)-ATPaseRat brainIrreversibleBimolecular rate constant~11.0 M⁻¹min⁻¹[3]

Note: The lack of specific IC50 values for MurA enzymes may be due to the irreversible nature of the inhibition, where a rate constant of inactivation is a more appropriate measure of inhibitory potency. For comparison, the well-known MurA inhibitor, fosfomycin, has a reported IC50 of 8.8 μM against E. coli MurA.[5]

Experimental Protocols

Protocol 1: MurA Enzyme Inhibition Assay

This protocol is adapted from colorimetric assays used to measure the activity of MurA inhibitors.[6]

Objective: To determine the inhibitory effect of showdomycin on MurA activity.

Materials:

  • Purified MurA enzyme

  • UDP-N-acetylglucosamine (UNAG)

  • Phosphoenolpyruvate (PEP)

  • Showdomycin

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Malachite Green Reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve UNAG and PEP in Assay Buffer to desired stock concentrations.

    • Prepare a stock solution of showdomycin in a suitable solvent (e.g., DMSO).

  • Enzyme-Inhibitor Pre-incubation:

    • In a 96-well plate, add 2 µL of varying concentrations of showdomycin or vehicle control (DMSO) to wells.

    • Add 23 µL of MurA enzyme solution (final concentration ~200 nM) to each well.

    • Incubate for 15-30 minutes at room temperature to allow for covalent modification.

  • Initiate Enzymatic Reaction:

    • Add 25 µL of a substrate mix containing UNAG (final concentration ~200 µM) and PEP (final concentration ~100 µM) to each well to start the reaction.

    • The final reaction volume should be 50 µL.

  • Incubation:

    • Incubate the plate at 37°C for 20-30 minutes.

  • Stop Reaction and Detection:

    • Stop the reaction by adding 100 µL of Malachite Green Reagent. This reagent detects the inorganic phosphate released during the reaction.

    • Incubate for 15 minutes at room temperature for color development.

  • Measure Absorbance:

    • Read the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each showdomycin concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of showdomycin concentration to determine the IC50 value.

Protocol 2: Activity-Based Protein Profiling (ABPP) with a Showdomycin-Based Probe

This protocol outlines a general workflow for using a clickable showdomycin probe to identify enzyme targets in a complex proteome.

Objective: To identify cellular targets of showdomycin using a chemical proteomics approach.

Materials:

  • Showdomycin-alkyne or -azide probe

  • Biotin-azide or -alkyne tag (for click chemistry)

  • Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate)

  • Ligand (e.g., TBTA)

  • Cell lysate or tissue homogenate

  • Streptavidin-agarose beads

  • SDS-PAGE reagents

  • Mass spectrometer

Procedure:

  • Probe Labeling of Proteome:

    • Incubate the cell lysate (1-2 mg/mL total protein) with the showdomycin probe (1-10 µM) for 1 hour at room temperature.

  • Click Chemistry:

    • To the labeled proteome, add the biotin tag, copper(I) catalyst, and ligand.

    • Incubate for 1 hour at room temperature to attach the biotin tag to the probe-labeled proteins.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

    • Wash the beads extensively with a series of buffers (e.g., high salt, low salt, and no salt buffers) to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heating.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest, perform in-gel digestion (e.g., with trypsin), and extract the peptides.

  • Mass Spectrometry and Data Analysis:

    • Analyze the extracted peptides by LC-MS/MS.

    • Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).

    • Proteins that are consistently identified in the probe-treated sample but not in the control (no probe) are considered potential targets of showdomycin.

Visualizations

Signaling Pathway of MurA in Bacterial Cell Wall Synthesis

MurA_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane UDP_GlcNAc UDP-N-acetylglucosamine MurA MurA UDP_GlcNAc->MurA PEP Phosphoenolpyruvate PEP->MurA UDP_GlcNAc_enolpyruvate UDP-GlcNAc-enolpyruvate MurA->UDP_GlcNAc_enolpyruvate MurB MurB UDP_GlcNAc_enolpyruvate->MurB UDP_MurNAc UDP-N-acetylmuramic acid MurB->UDP_MurNAc Cytoplasmic_steps Further Cytoplasmic Steps (MurC, D, E, F) UDP_MurNAc->Cytoplasmic_steps Lipid_II Lipid II Cytoplasmic_steps->Lipid_II Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Showdomycin Showdomycin Showdomycin->MurA

Caption: MurA catalyzes the first committed step in peptidoglycan biosynthesis.

Experimental Workflow for Activity-Based Protein Profiling (ABPP)

ABPP_Workflow Proteome Complex Proteome (e.g., Cell Lysate) Labeling Covalent Labeling of Target Enzymes Proteome->Labeling Probe Showdomycin Probe (with alkyne tag) Probe->Labeling Click_Reaction Click Chemistry (add biotin-azide) Labeling->Click_Reaction Enrichment Streptavidin Affinity Purification Click_Reaction->Enrichment Digestion On-bead or In-gel Trypsin Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Identification Protein Identification LC_MS->Identification NaK_ATPase_Signaling cluster_membrane Plasma Membrane Showdomycin Showdomycin NaK_ATPase Na+/K+-ATPase Showdomycin->NaK_ATPase Src Src Kinase NaK_ATPase->Src ROS Reactive Oxygen Species (ROS) NaK_ATPase->ROS Ca_signaling Intracellular Ca2+ Signaling NaK_ATPase->Ca_signaling EGFR EGFR Src->EGFR Ras Ras EGFR->Ras MAPK MAPK Pathway Ras->MAPK Gene_Expression Altered Gene Expression (Growth, Hypertrophy) MAPK->Gene_Expression ROS->Gene_Expression Ca_signaling->Gene_Expression

References

Method

Showdomycin: Application Notes for Cell Culture-Based Assays

For Researchers, Scientists, and Drug Development Professionals Introduction Showdomycin is a C-nucleoside antibiotic isolated from Streptomyces showdoensis. Structurally similar to uridine and pseudouridine, it possesse...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Showdomycin is a C-nucleoside antibiotic isolated from Streptomyces showdoensis. Structurally similar to uridine and pseudouridine, it possesses a unique maleimide moiety responsible for its biological activity.[1] Showdomycin has garnered significant interest in biomedical research due to its potent antitumor and antimicrobial properties.[1] Its mechanism of action makes it a valuable tool for studying cellular processes and for screening potential therapeutic agents in cell culture-based assays. These notes provide an overview of Showdomycin's applications, its mechanism of action, and detailed protocols for its use in cell viability and apoptosis assays.

Mechanism of Action

Showdomycin's biological effects are primarily attributed to its maleimide ring, which is a highly reactive electrophile.[1] This moiety readily reacts with nucleophilic groups, particularly the sulfhydryl (thiol) groups of cysteine residues within proteins.[2] This interaction leads to the irreversible alkylation and subsequent inhibition of various essential enzymes.

Key mechanistic features include:

  • Enzyme Inhibition: Showdomycin acts as a nucleotide-site-directed inhibitor for enzymes such as (Na+ + K+)-ATPase by covalently binding to sulfhydryl groups at the nucleotide-binding site.[2]

  • Disruption of DNA Synthesis: It has been shown to preferentially inhibit DNA synthesis in bacterial cells.[1]

  • Broad Reactivity: The maleimide group can react with various cellular thiols, leading to widespread disruption of cellular functions and ultimately inducing cytotoxicity in rapidly dividing cells.[1][3]

cluster_cell Target Cell Showdomycin Showdomycin Cellular_Uptake Cellular Uptake Showdomycin->Cellular_Uptake Target_Enzyme Target Enzymes (e.g., ATPases, Kinases) Cellular_Uptake->Target_Enzyme Sulfhydryl_Group Sulfhydryl Groups (-SH) on Cysteine Residues Target_Enzyme->Sulfhydryl_Group Alkylation Irreversible Alkylation Sulfhydryl_Group->Alkylation reacts with Inhibition Enzyme Inhibition Alkylation->Inhibition Disruption Disruption of Cellular Processes (e.g., DNA Synthesis, Metabolism) Inhibition->Disruption Cytotoxicity Cytotoxicity & Apoptosis Induction Disruption->Cytotoxicity Start Start Cell_Seeding Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) Start->Cell_Seeding Incubation1 Incubate for 24 hours (37°C, 5% CO2) Cell_Seeding->Incubation1 Drug_Treatment Treat cells with serial dilutions of Showdomycin Incubation1->Drug_Treatment Incubation2 Incubate for desired duration (e.g., 24, 48, or 72 hours) Drug_Treatment->Incubation2 MTT_Addition Add MTT solution to each well (final conc. 0.5 mg/mL) Incubation2->MTT_Addition Incubation3 Incubate for 3-4 hours (until formazan crystals form) MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO or SDS-HCl) Incubation3->Solubilization Absorbance Measure absorbance at 570 nm using a plate reader Solubilization->Absorbance Analysis Calculate % viability and determine IC50 value Absorbance->Analysis End End Analysis->End Start Start Cell_Treatment Treat cells with Showdomycin (e.g., at IC50 concentration) Start->Cell_Treatment Harvesting Harvest cells (including supernatant) by trypsinization Cell_Treatment->Harvesting Washing1 Wash cells twice with cold PBS Harvesting->Washing1 Resuspension Resuspend cells in 1X Binding Buffer (1x10^6 cells/mL) Washing1->Resuspension Staining Add Annexin V-FITC and PI to 100 µL of cell suspension Resuspension->Staining Incubation Incubate for 15 minutes at room temperature in the dark Staining->Incubation Dilution Add 400 µL of 1X Binding Buffer Incubation->Dilution Analysis Analyze by flow cytometry within 1 hour Dilution->Analysis End End Analysis->End Showdomycin Showdomycin Cellular_Stress Cellular Stress & Enzyme Inhibition Showdomycin->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 activates Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase3 Active Caspase-3 Active_Caspase9->Active_Caspase3 activates Caspase3 Pro-Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis (DNA fragmentation, membrane blebbing) Active_Caspase3->Apoptosis executes

References

Application

Application Notes and Protocols for Determining Showdomycin Antibacterial MIC

For Researchers, Scientists, and Drug Development Professionals Introduction Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces showdoensis, has demonstrated broad-spectrum antimicrobial properties.[1] Its...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces showdoensis, has demonstrated broad-spectrum antimicrobial properties.[1] Its unique structure, featuring a maleimide moiety, contributes to its biological activity.[1] Understanding the Minimum Inhibitory Concentration (MIC) of Showdomycin against various bacterial pathogens is crucial for evaluating its potential as a therapeutic agent. This document provides detailed protocols for determining the antibacterial MIC of Showdomycin, summarizes available data, and illustrates its mechanism of action.

Mechanism of Action

Showdomycin exhibits its antibacterial effects by targeting essential cellular processes. Its primary mechanisms of action include:

  • Inhibition of Cell Wall Synthesis: In Gram-positive bacteria such as Staphylococcus aureus, Showdomycin inhibits essential enzymes like MurA1 and MurA2, which are critical for peptidoglycan biosynthesis, a key component of the bacterial cell wall.[2]

  • Inhibition of Nucleic Acid Synthesis: In Gram-negative bacteria like Escherichia coli, Showdomycin has been shown to interfere with DNA and RNA synthesis.[1]

These actions disrupt vital bacterial functions, leading to the inhibition of growth and cell death.

Data Presentation

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of Showdomycin against various bacterial strains.

Bacterial StrainGram TypeMIC (µg/mL)Reference
Escherichia coliNegative250[3]
Bacillus subtilisPositive250[3]

Note: Further research is needed to establish a more comprehensive profile of Showdomycin's activity against a wider range of clinically relevant bacteria.

Experimental Protocols

Two standard methods are recommended for determining the MIC of Showdomycin: Broth Microdilution and Kirby-Bauer Disk Diffusion. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid growth medium.

Materials:

  • Showdomycin stock solution (prepared in a suitable solvent, e.g., sterile distilled water or DMSO, and filter-sterilized)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Showdomycin Dilutions:

    • Perform serial two-fold dilutions of the Showdomycin stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected to bracket the expected MIC.

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) using a spectrophotometer at 625 nm.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the Showdomycin dilutions. This will bring the total volume in each well to 200 µL.

    • Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of Showdomycin at which there is no visible growth (i.e., the well is clear).

Protocol 2: Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • Showdomycin solution of a known concentration

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Prepare Showdomycin Disks:

    • Aseptically apply a precise volume of the Showdomycin solution to each sterile filter paper disk to achieve a specific drug concentration per disk. Allow the disks to dry completely in a sterile environment.

  • Prepare Bacterial Lawn:

    • Dip a sterile cotton swab into the standardized bacterial inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Apply Disks:

    • Aseptically place the Showdomycin-impregnated disks onto the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar surface.

    • Place disks sufficiently far apart to prevent overlapping zones of inhibition.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • The interpretation of the zone diameter (susceptible, intermediate, or resistant) requires the establishment of standardized interpretive criteria, which are not yet available for Showdomycin. This method is therefore primarily used for preliminary screening.

Mandatory Visualizations

Experimental Workflow for Broth Microdilution MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Showdomycin Stock Solution C Serial Dilution of Showdomycin in 96-well plate A->C Add to plate B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D Add to wells C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination using the broth microdilution method.

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis by Showdomycin

Showdomycin_Pathway cluster_pathway Bacterial Peptidoglycan Synthesis UDP_NAG UDP-N-acetylglucosamine MurA MurA1 / MurA2 (UDP-N-acetylglucosamine enolpyruvyl transferase) UDP_NAG->MurA PEP Phosphoenolpyruvate PEP->MurA UDP_NAG_EP UDP-N-acetylglucosamine enolpyruvate MurA->UDP_NAG_EP Catalyzes Intermediate Peptidoglycan Precursors UDP_NAG_EP->Intermediate Further enzymatic steps CellWall Bacterial Cell Wall Intermediate->CellWall Incorporation Showdomycin Showdomycin Showdomycin->MurA Inhibits

Caption: Showdomycin inhibits bacterial cell wall synthesis by targeting MurA enzymes.

References

Method

Showdomycin as a Tool for Studying Protein-Thiol Modifications: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Showdomycin is a C-nucleoside antibiotic originally isolated from Streptomyces showdoensis. Its unique structure, featuring a reactive maleimid...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Showdomycin is a C-nucleoside antibiotic originally isolated from Streptomyces showdoensis. Its unique structure, featuring a reactive maleimide group, makes it a potent alkylating agent with a high affinity for thiol groups, particularly the sulfhydryl side chains of cysteine residues in proteins. This reactivity has established showdomycin as a valuable tool in chemical biology and drug discovery for the investigation of protein-thiol modifications. These modifications play crucial roles in regulating protein function, cellular signaling, and redox homeostasis. This document provides detailed application notes and experimental protocols for utilizing showdomycin to study protein-thiol modifications.

Mechanism of Action

The maleimide moiety of showdomycin acts as a Michael acceptor, enabling it to form stable, covalent thioether bonds with nucleophilic thiol groups of cysteine residues in proteins[1]. This irreversible modification can alter the protein's structure, function, and interaction with other molecules. Due to its structural similarity to uridine, showdomycin can also interfere with nucleotide metabolism, although its primary utility as a research tool stems from its thiol reactivity[2][3].

Applications in Research and Drug Development

Showdomycin and its derivatives are employed in various research applications:

  • Activity-Based Protein Profiling (ABPP): Showdomycin can be used as a chemical probe to identify and profile the activity of thiol-dependent enzymes within complex biological samples. By modifying active site cysteines, it allows for the enrichment and subsequent identification of these enzymes by mass spectrometry.

  • Target Identification and Validation: For drug discovery efforts targeting enzymes with reactive cysteines, showdomycin can serve as a tool to identify and validate potential drug targets.

  • Studying Cysteine Reactivity: The reactivity of different cysteine residues within the proteome can be assessed using showdomycin-based probes, providing insights into their functional significance and accessibility.

  • Investigating Signaling Pathways: By modifying key regulatory proteins, showdomycin can be used to probe the role of cysteine modifications in cellular signaling cascades, such as those involved in oxidative stress responses and inflammation.

Quantitative Data Summary

Target Enzyme/ProcessOrganism/SystemMethod of MeasurementObserved Effect & Quantitative ValueReference
(Na+ + K+)-ATPaseRat BrainBimolecular reaction rateIrreversible inhibition, rate constant ~11.0 M⁻¹min⁻¹[4]
Thioredoxin Reductase 1 (TrxR1)RatIn vitro activity assayIC50 of ~3.6 µM for curcumin (a compound with a similar reactive moiety)[5]
IκB Kinase β (IKKβ)Mouse MacrophagesIn vitro kinase assayIC50 of ~1.92 µM for EF31 (a curcumin analog)
NF-κB DNA BindingMouse MacrophagesElectrophoretic mobility shift assayIC50 of ~5 µM for EF31 (a curcumin analog)

Note: The data for TrxR1 and IKKβ are for compounds with similar Michael acceptor functionalities to showdomycin and are provided as a reference for the potential potency of such compounds.

Experimental Protocols

Protocol 1: Labeling of Proteins with Showdomycin for In-Gel Fluorescence Analysis

This protocol describes the general procedure for labeling a protein or cell lysate with a fluorescently tagged showdomycin analog.

Materials:

  • Showdomycin-alkyne or a similar maleimide-containing probe

  • Azide-fluorophore (e.g., Azide-TAMRA)

  • Protein sample (purified protein or cell lysate) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Copper(II) sulfate (CuSO₄)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Sodium ascorbate

  • SDS-PAGE reagents

  • Fluorescence gel scanner

Procedure:

  • Protein Preparation:

    • For purified proteins, dissolve in degassed buffer at a concentration of 1-5 mg/mL.

    • For cell lysates, prepare the lysate in a buffer containing a non-ionic detergent and protease inhibitors.

  • Reduction of Disulfides (Optional): To label all available cysteines, including those in disulfide bonds, add a 10-fold molar excess of TCEP to the protein sample and incubate for 30 minutes at room temperature.

  • Labeling with Showdomycin Probe:

    • Add the showdomycin-alkyne probe to the protein sample at a 10- to 20-fold molar excess over the protein.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Click Chemistry Reaction:

    • Prepare a fresh click chemistry reaction mix containing CuSO₄, TBTA, and sodium ascorbate in a suitable buffer.

    • Add the azide-fluorophore to the reaction mix.

    • Add the click chemistry mix to the showdomycin-labeled protein sample.

    • Incubate for 1 hour at room temperature, protected from light.

  • Sample Preparation for SDS-PAGE:

    • Quench the reaction by adding SDS-PAGE sample buffer.

    • Heat the sample at 95°C for 5 minutes.

  • In-Gel Fluorescence Analysis:

    • Run the samples on an SDS-PAGE gel.

    • Visualize the fluorescently labeled proteins using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Protocol 2: Enrichment of Showdomycin-Modified Peptides for Mass Spectrometry Analysis

This protocol outlines the steps for enriching peptides that have been modified by a biotin-tagged showdomycin analog for subsequent identification by mass spectrometry.

Materials:

  • Showdomycin-biotin or a similar maleimide-biotin probe

  • Cell culture or tissue sample

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of salt and detergent)

  • Elution buffer (e.g., 0.1% Trifluoroacetic acid)

  • C18 desalting spin columns

  • Mass spectrometer

Procedure:

  • Cell Lysis and Protein Extraction:

    • Treat cells with showdomycin-biotin at a desired concentration and time.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysate by centrifugation.

  • Protein Reduction, Alkylation, and Digestion:

    • Reduce disulfide bonds in the protein lysate by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteines by adding IAM to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

    • Dilute the lysate to reduce the denaturant concentration and add trypsin at a 1:50 (trypsin:protein) ratio.

    • Digest overnight at 37°C.

  • Enrichment of Biotinylated Peptides:

    • Equilibrate streptavidin-agarose beads with lysis buffer.

    • Add the digested peptide mixture to the beads and incubate for 2 hours at 4°C with rotation.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound peptides.

  • Elution and Desalting:

    • Elute the biotinylated peptides from the beads using an elution buffer.

    • Desalt the eluted peptides using C18 spin columns according to the manufacturer's instructions.

  • Mass Spectrometry Analysis:

    • Analyze the enriched and desalted peptides by LC-MS/MS to identify the modified peptides and the specific sites of modification.

Visualization of Signaling Pathways and Experimental Workflows

To illustrate the application of showdomycin in studying cellular processes, the following diagrams were generated using the Graphviz DOT language.

Showdomycin_Mechanism Showdomycin Showdomycin (Maleimide moiety) ModifiedProtein Modified Protein (Thioether bond) Showdomycin->ModifiedProtein Covalent Modification ProteinThiol Protein Thiol (-SH group on Cysteine) ProteinThiol->ModifiedProtein AlteredFunction Altered Protein Function (e.g., Enzyme inhibition) ModifiedProtein->AlteredFunction Leads to

Caption: Mechanism of showdomycin action on protein thiols.

ABPP_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis Cell/Tissue Lysate Cell/Tissue Lysate Labeling Labeling Cell/Tissue Lysate->Labeling Showdomycin Probe Showdomycin Probe Showdomycin Probe->Labeling Proteolytic Digestion Proteolytic Digestion Labeling->Proteolytic Digestion Affinity Purification Affinity Purification (e.g., Streptavidin beads) Proteolytic Digestion->Affinity Purification LC-MS/MS LC-MS/MS Affinity Purification->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Target Identification Target Identification Data Analysis->Target Identification

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Showdomycin Showdomycin Keap1 Keap1 (Cys residues) Showdomycin->Keap1 Modifies Cysteines Proteasome Proteasome Keap1->Proteasome Dissociation Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ub Ub->Proteasome Degradation Keap1_Nrf2->Ub Ubiquitination ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

Caption: Showdomycin's potential effect on the Keap1-Nrf2 pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus IKK IKK Complex (Cys) Stimulus->IKK Activates IkB IkB IKK->IkB Phosphorylates Showdomycin Showdomycin Showdomycin->IKK Inhibits (potential) NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->NFkB Releases DNA DNA (κB sites) NFkB_n->DNA Binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Activates

Caption: Showdomycin's potential inhibition of the NF-κB pathway.

Conclusion

Showdomycin's inherent reactivity towards thiol groups makes it a powerful and versatile tool for researchers studying protein-thiol modifications. The protocols and application notes provided herein offer a framework for utilizing showdomycin to investigate the "cysteineome," identify novel drug targets, and elucidate the role of cysteine modifications in complex biological processes. As with any reactive chemical probe, careful experimental design and data interpretation are crucial for obtaining meaningful and reproducible results.

References

Application

Application Notes and Protocols for Click Chemistry Applications with Showdomycin Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of click chemistry with showdomycin derivatives for various research applications, inclu...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of click chemistry with showdomycin derivatives for various research applications, including target identification, bio-conjugation, and the development of chemical probes. Detailed protocols and data are provided to facilitate the implementation of these techniques in the laboratory.

Introduction

Showdomycin is a C-nucleoside antibiotic with potent biological activity. Its maleimide moiety makes it a reactive electrophile, enabling covalent interactions with cellular nucleophiles, particularly cysteine residues in proteins. The application of click chemistry, a set of rapid, selective, and high-yield bio-orthogonal reactions, to showdomycin has opened up new avenues for studying its mechanism of action and for developing novel therapeutic and diagnostic agents. By functionalizing showdomycin with a "clickable" handle, such as an alkyne or an azide, researchers can readily attach a variety of reporter molecules, including fluorophores and biotin tags, for downstream analysis.

Applications of Click Chemistry with Showdomycin Derivatives

Target Identification and Proteome Profiling

A primary application of click chemistry with showdomycin derivatives is the identification of its cellular targets. A showdomycin-alkyne probe can be introduced into a biological system (e.g., cell lysate or live cells) to covalently label its protein targets. Following labeling, a reporter molecule, such as a biotin-azide tag, is "clicked" onto the probe-protein conjugate using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The biotinylated proteins can then be enriched using streptavidin affinity chromatography and identified by mass spectrometry-based proteomics. This approach allows for the unbiased, proteome-wide identification of showdomycin-binding proteins.[1][2]

Bioconjugation and Development of Molecular Probes

Showdomycin derivatives functionalized for click chemistry serve as versatile platforms for the synthesis of molecular probes. Fluorescent dyes can be attached to visualize the subcellular localization of showdomycin or its targets. The resulting fluorescent conjugates can be used in a variety of imaging applications, including fluorescence microscopy and flow cytometry.

Investigation of Drug-Target Interactions

Click chemistry enables the study of the kinetics and thermodynamics of showdomycin binding to its targets. By attaching different analytical moieties, researchers can develop assays to quantify the extent of target engagement in different cellular contexts.

Data Presentation

Table 1: Synthesis of Showdomycin Derivatives for Click Chemistry
DerivativeFunctional GroupSynthesis Yield (%)Reference
Showdomycin-alkyne ProbeTerminal AlkyneNot explicitly stated, but prepared from ShowdomycinBöttcher & Sieber, 2010
N-β-D-ribofuranosyl maleimide-Not specifiedNumao et al., 1981[3]
2-β-D-ribofuranosylmaleimide-23% (overall from 2,3,5-tri-O-benzyl-β-D-ribofuranosylethyne)Buchanan et al., 1979[4]

Note: Specific yield for the showdomycin-alkyne probe was not found in the primary literature. The synthesis is based on the modification of showdomycin.

Table 2: Kinetic Data for Click Reactions
Reaction TypeReactantsRate Constant (k)Reference
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)DIBO-modified Oligonucleotide + Azide0.9 M⁻¹s⁻¹M. K. Reddy et al.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)General10 to 10⁴ M⁻¹s⁻¹Li, 2020
Inverse Electron Demand Diels-Alder (IEDDA)Tetrazine + trans-cyclooctene1 to 10⁶ M⁻¹s⁻¹Li, 2020
Table 3: Biological Activity of Showdomycin and its Derivatives
CompoundTarget/AssayIC50 or ActivityReference
Showdomycin(Na+ + K+)-ATPaseIrreversible inhibition, rate constant ~11.0 M⁻¹min⁻¹G. T. Bowden et al.[5]
Showdomycin Analogues (N-ribofuranosyl derivatives of maleimide, 3-methylmaleimide, and 3-chloromaleimide)L1210 cellsCytotoxicNumao et al., 1981[3]
EthylthioshowdomycinHuman embryonic kidney cells~4-fold reduced cytotoxicity compared to ShowdomycinRosenqvist et al.
EthylthioshowdomycinEscherichia coli~4-fold reduced antibacterial activity compared to ShowdomycinRosenqvist et al.

Note: IC50 values for specific showdomycin-click chemistry bioconjugates are not widely reported. The data here reflects the activity of showdomycin and closely related analogues.

Experimental Protocols

Protocol 1: Synthesis of Showdomycin-Alkyne Probe

This protocol is adapted from the work of Böttcher and Sieber (2010) for the synthesis of a showdomycin probe bearing a terminal alkyne for click chemistry.

Materials:

  • Showdomycin

  • Propargylamine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • Dissolve Showdomycin in anhydrous DMF.

  • Add triethylamine to the solution to act as a base.

  • Add propargylamine to the reaction mixture. The amine will react with the maleimide moiety of showdomycin via a Michael addition.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure showdomycin-alkyne probe.

  • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Target Identification

This protocol describes the general procedure for labeling protein targets of the showdomycin-alkyne probe with a biotin-azide reporter tag.

Materials:

  • Cell lysate or purified protein fraction treated with showdomycin-alkyne probe

  • Biotin-PEG-azide (or other suitable azide reporter)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Streptavidin-agarose beads for enrichment

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the showdomycin-alkyne probe-labeled proteome.

    • Prepare stock solutions of biotin-azide, CuSO₄, sodium ascorbate, and the copper-chelating ligand (THPTA or TBTA) in a suitable solvent (e.g., water or DMSO).

  • Click Reaction:

    • In a microcentrifuge tube, combine the labeled proteome with the biotin-azide.

    • Add the copper ligand to the mixture.

    • Add CuSO₄ to the reaction.

    • Initiate the reaction by adding freshly prepared sodium ascorbate.

    • Incubate the reaction at room temperature for 1-2 hours with gentle shaking.

  • Enrichment of Biotinylated Proteins:

    • After the click reaction, add streptavidin-agarose beads to the reaction mixture.

    • Incubate for 1-2 hours at 4°C with rotation to allow for binding of the biotinylated proteins to the beads.

    • Wash the beads extensively with a series of buffers (e.g., PBS with low concentrations of detergent) to remove non-specifically bound proteins.

  • Elution and Downstream Analysis:

    • Elute the bound proteins from the beads using a buffer containing biotin or by boiling in SDS-PAGE sample buffer.

    • The enriched proteins can then be identified by SDS-PAGE followed by silver staining or by in-gel digestion and mass spectrometry analysis.

Mandatory Visualization

experimental_workflow cluster_synthesis Probe Synthesis cluster_labeling Target Labeling & Enrichment cluster_analysis Target Identification Showdomycin Showdomycin Michael_Addition Michael Addition Showdomycin->Michael_Addition Propargylamine, TEA, DMF Showdomycin_Alkyne Showdomycin-Alkyne Probe Michael_Addition->Showdomycin_Alkyne Purification Biological_System Biological System (e.g., Cell Lysate) Labeled_Proteome Probe-Labeled Proteome Biological_System->Labeled_Proteome Incubation Click_Reaction CuAAC Click Reaction Labeled_Proteome->Click_Reaction Biotin-Azide, Cu(I), Ligand Biotinylated_Proteome Biotinylated Proteome Click_Reaction->Biotinylated_Proteome Enrichment Affinity Enrichment Biotinylated_Proteome->Enrichment Streptavidin Beads Elution Elution of Bound Proteins Enrichment->Elution Elution MS_Analysis LC-MS/MS Analysis Elution->MS_Analysis Trypsin Digestion Target_Identification Identified Protein Targets MS_Analysis->Target_Identification Database Search

Caption: Workflow for target identification using a showdomycin-alkyne probe.

signaling_pathway cluster_pathway Bacterial Peptidoglycan Biosynthesis Pathway cluster_inhibition Inhibition by Showdomycin UDP_GlcNAc UDP-N-acetylglucosamine MurA1_MurA2 MurA1 / MurA2 (UDP-N-acetylglucosamine enolpyruvyl transferase) PEP Phosphoenolpyruvate PEP->MurA1_MurA2 UDP_GlcNAc_enolpyruvate UDP-N-acetylglucosamine enolpyruvate MurA1_MurA2->UDP_GlcNAc_enolpyruvate Catalysis Peptidoglycan_synthesis Peptidoglycan Synthesis UDP_GlcNAc_enolpyruvate->Peptidoglycan_synthesis Further steps Cell_Wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_Wall Assembly Showdomycin Showdomycin / Showdomycin-Probe Showdomycin->MurA1_MurA2 Inhibition

Caption: Inhibition of the MurA1/MurA2 pathway by Showdomycin.

References

Method

Showdomycin as an Inhibitor in Metabolic Pathway Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Showdomycin is a C-nucleoside antibiotic isolated from Streptomyces showdoensis.[1] Structurally similar to uridine and pseudouridine, it posse...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Showdomycin is a C-nucleoside antibiotic isolated from Streptomyces showdoensis.[1] Structurally similar to uridine and pseudouridine, it possesses potent antitumor and antimicrobial properties.[1] Its unique structure, featuring a maleimide moiety, is responsible for its high reactivity and biological activity.[1] Showdomycin acts as a versatile inhibitor in metabolic pathway studies, primarily through two mechanisms: as a uridine mimic and as a sulfhydryl-reactive agent that covalently modifies cysteine residues in enzymes.[1][2] This document provides detailed application notes and experimental protocols for utilizing showdomycin as an inhibitor to investigate various metabolic pathways.

Mechanism of Action

Showdomycin's inhibitory effects stem from its dual nature. As a structural analog of uridine, it can interfere with metabolic pathways that utilize uridine or its derivatives. For instance, it has been shown to inhibit enzymes involved in uridine and orotic acid metabolism.[3] More significantly, the electrophilic maleimide ring of showdomycin readily reacts with nucleophilic sulfhydryl groups of cysteine residues in proteins, leading to irreversible covalent modification and enzyme inhibition.[3] This property makes it a potent inhibitor of a wide range of enzymes.

Applications in Metabolic Pathway Studies

Showdomycin's ability to target multiple metabolic enzymes makes it a valuable tool for:

  • Elucidating enzyme function: By observing the metabolic consequences of inhibiting a specific enzyme or pathway.

  • Identifying novel drug targets: Enzymes that are critical for the survival of cancer cells or pathogens and are inhibited by showdomycin can be explored as potential therapeutic targets.

  • Validating the role of metabolic pathways in disease: Studying the effect of showdomycin on disease models can help understand the contribution of specific metabolic routes to the disease phenotype.

Data Presentation: Quantitative Inhibition Data

The following table summarizes the known quantitative data for showdomycin's inhibitory activity against various metabolic enzymes.

Target EnzymeOrganism/TissueInhibition ParameterValueReference
(Na+ + K+)-ATPaseRat brainRate Constant~11.01 M⁻¹min⁻¹[4]
MurA1Staphylococcus aureusIC5010 µM[5]
UDP-glucose DehydrogenaseBovine liverInhibitionComplete[3]
Uridine PhosphorylaseEhrlich ascites cellsInhibitionYes[3]
Uridine-5'-monophosphokinaseEhrlich ascites cellsInhibitionYes[3]
Orotidylic acid pyrophosphorylaseEhrlich ascites cellsInhibitionPossible[3]

Key Metabolic Pathways Targeted by Showdomycin

Nucleotide Metabolism

Showdomycin significantly impacts nucleotide metabolism due to its structural similarity to uridine and its ability to inhibit key enzymes in this pathway.

Uridine Uridine UMP UMP Uridine->UMP Uridine Kinase Uracil Uracil Uridine->Uracil Uridine Phosphorylase UDP UDP UMP->UDP UMP Kinase UTP UTP UDP->UTP RNA RNA Synthesis UTP->RNA RNA Polymerase Showdomycin Showdomycin Uridine_Phosphorylase Uridine Phosphorylase Showdomycin->Uridine_Phosphorylase Inhibits UMP_Kinase Uridine-5'-monophosphokinase Showdomycin->UMP_Kinase Inhibits RNA_Polymerase RNA Polymerase Showdomycin->RNA_Polymerase Inhibits UDP_NAG UDP-N-acetylglucosamine MurA MurA1 / MurA2 UDP_NAG->MurA PEP Phosphoenolpyruvate PEP->MurA Product UDP-N-acetylglucosamine enolpyruvate MurA->Product Peptidoglycan Peptidoglycan Synthesis Product->Peptidoglycan Showdomycin Showdomycin Showdomycin->MurA Inhibits start Prepare Reagents setup Set up Reaction Mixtures (Buffer, NAD+, UDP-glucose, Showdomycin) start->setup preincubate Pre-incubate at 25°C for 5 min setup->preincubate initiate Initiate with UDP-glucose Dehydrogenase preincubate->initiate measure Monitor Absorbance at 340 nm initiate->measure analyze Calculate Initial Velocity and IC50 measure->analyze end End analyze->end start Prepare Reagents setup Set up Reaction in 96-well Plate (Buffer, UNAG, Showdomycin) start->setup preincubate Pre-incubate at 37°C for 10 min setup->preincubate initiate Initiate with PEP preincubate->initiate incubate Incubate at 37°C for 30 min initiate->incubate stop_detect Stop with Malachite Green & Measure Absorbance incubate->stop_detect analyze Calculate Inhibition and IC50 stop_detect->analyze end End analyze->end start Grow Bacterial Culture treat Treat with Showdomycin start->treat label_dna Label with [³H]-thymidine or EdU treat->label_dna stop_process Stop Reaction & Process Samples label_dna->stop_process measure Measure Radioactivity or Fluorescence stop_process->measure analyze Analyze DNA Synthesis Inhibition measure->analyze end End analyze->end start Cell Culture & Showdomycin Treatment quench Quench Metabolism start->quench extract Extract Metabolites quench->extract prepare Prepare Samples for LC-MS extract->prepare analyze_lcms LC-MS Analysis prepare->analyze_lcms data_analysis Data Processing & Pathway Analysis analyze_lcms->data_analysis end End data_analysis->end

References

Application

Application Notes and Protocols for the Synthesis of Showdomycin Analogs

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and background information for the chemical synthesis of Showdomycin, a C-nucleoside antibiotic with nota...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the chemical synthesis of Showdomycin, a C-nucleoside antibiotic with notable antitumor and antimicrobial properties, and its analogs. The following sections outline both a total synthesis route to Showdomycin and semi-synthetic modifications to generate novel derivatives. Additionally, modern palladium-catalyzed methods for the crucial C-C bond formation are discussed.

Introduction

Showdomycin, (2-β-D-ribofuranosyl)maleimide, is a natural product isolated from Streptomyces showdoensis. Its unique C-glycosidic bond, which links the maleimide base to the ribose sugar, contributes to its biological activity and stability. The synthesis of Showdomycin and its analogs is a key area of research for the development of new therapeutic agents. These protocols are intended to provide researchers with the necessary details to replicate and adapt these synthetic methods for their own research and drug discovery efforts.

Total Synthesis of Showdomycin

A known six-stage total synthesis of Showdomycin starting from 2,3,5-tri-O-benzyl-β-D-ribofuranosylethyne has been reported with an overall yield of approximately 23%[1][2]. This method provides a reliable route to the natural product.

Synthetic Pathway Overview

Total_Synthesis_Showdomycin A 2,3,5-tri-O-benzyl- β-D-ribofuranosylethyne B Substituted Maleic Ester A->B Dimethoxycarbonylation C Crystalline Anhydride B->C Two Stages D Crystalline Maleimide C->D Ammonolysis & Ring-closure E Showdomycin D->E Debenzylation (Boron trichloride)

Caption: Total synthesis pathway of Showdomycin.

Experimental Protocol: Total Synthesis of Showdomycin

Stage 1: Dimethoxycarbonylation of 2,3,5-tri-O-benzyl-β-D-ribofuranosylethyne

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,3,5-tri-O-benzyl-β-D-ribofuranosylethyne in an appropriate anhydrous solvent (e.g., THF).

  • Reagent Addition: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of a strong base (e.g., n-butyllithium in hexanes) dropwise. Stir for 30 minutes at -78 °C.

  • Carbonylation: Add an excess of dimethyl carbonate and allow the reaction to slowly warm to room temperature overnight.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the substituted maleic ester.

Stage 2 & 3: Conversion to Crystalline Anhydride

Detailed protocols for these two stages are often specific to the exact maleic ester intermediate and may involve hydrolysis of the esters followed by dehydration to the anhydride.

  • Saponification: Dissolve the maleic ester in a mixture of an alcohol (e.g., methanol) and water. Add a base (e.g., sodium hydroxide) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidification and Extraction: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the dicarboxylic acid with an organic solvent. Dry the organic layer and concentrate.

  • Anhydride Formation: Dissolve the crude dicarboxylic acid in a suitable solvent (e.g., acetic anhydride) and heat to reflux for several hours.

  • Purification: Cool the reaction mixture and concentrate under reduced pressure. The crystalline anhydride can often be purified by recrystallization.

Stage 4 & 5: Ammonolysis and Ring-Closure to Crystalline Maleimide

  • Ammonolysis: Dissolve the crystalline anhydride in a suitable solvent (e.g., THF). Cool to 0 °C and bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent.

  • Ring-Closure: After the initial reaction, the resulting amic acid is cyclized to the maleimide. This can often be achieved by heating the reaction mixture or by adding a dehydrating agent.

  • Purification: After cooling, the crystalline maleimide can be isolated by filtration and purified by recrystallization.

Stage 6: Debenzylation to Afford Showdomycin

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the protected maleimide in an anhydrous chlorinated solvent (e.g., dichloromethane).

  • Reagent Addition: Cool the solution to -78 °C. Add a solution of boron trichloride in dichloromethane dropwise.

  • Reaction: Stir the reaction at low temperature and allow it to slowly warm to room temperature.

  • Work-up and Purification: Carefully quench the reaction with a mixture of methanol and water. Concentrate the mixture and purify by column chromatography on silica gel to yield Showdomycin.

Semi-synthesis of Showdomycin Analogs

Modification of the maleimide ring of Showdomycin allows for the generation of a library of analogs with potentially altered biological activities. A common strategy involves the synthesis of N-β-D-ribofuranosyl derivatives of various maleimides[3].

General Workflow for Semi-synthesis

Semi_Synthesis_Workflow Start Ribosylamine Step1 Reaction with Maleic Anhydride Derivative Start->Step1 Intermediate N-Ribosylmaleamic Acid Step1->Intermediate Step2 Cyclization (Dehydration) Intermediate->Step2 Product N-β-D-ribofuranosyl Maleimide Analog Step2->Product

Caption: Workflow for the semi-synthesis of N-ribosyl maleimide analogs.

Experimental Protocol: Synthesis of N-β-D-ribofuranosyl-3-methylmaleimide
  • Formation of Ribosylamine: Prepare ribosylamine from D-ribose.

  • Reaction with 3-Methylmaleic Anhydride: In a suitable solvent, react ribosylamine with 3-methylmaleic anhydride to form the corresponding N-ribosylmaleamic acid.

  • Cyclization: Dehydrate the N-ribosylmaleamic acid using a dehydrating agent (e.g., acetic anhydride in pyridine) to yield the N-β-D-ribofuranosyl-3-methylmaleimide.

  • Purification: Purify the final product using column chromatography.

AnalogStarting MaleimideReported Cytotoxicity (L1210 cells)
N-β-D-ribofuranosylmaleimideMaleimideCytotoxic
N-β-D-ribofuranosyl-3-methylmaleimide3-MethylmaleimideCytotoxic
N-β-D-ribofuranosyl-3-chloromaleimide3-ChloromaleimideCytotoxic

Note: While cytotoxic in vitro, these specific analogs did not show in vivo antitumor activity in a murine P388 leukemia model[4].

Modern Synthetic Approach: Palladium-Catalyzed C-Glycosylation

Palladium-catalyzed cross-coupling reactions have emerged as powerful methods for the stereoselective formation of C-C bonds in C-nucleoside synthesis. These methods offer mild reaction conditions and broad substrate scope, making them highly attractive for the synthesis of diverse Showdomycin analogs[4][5][6][7][8].

Conceptual Workflow for Palladium-Catalyzed Synthesis

Palladium_Catalyzed_Synthesis cluster_reactants Reactants Glycal Glycal (e.g., protected ribofuranoid glycal) Catalyst Pd(0) Catalyst + Ligand Maleimide Maleimide Derivative (with appropriate leaving group) Product Protected Showdomycin Analog Catalyst->Product C-C Coupling FinalProduct Deprotected Showdomycin Analog Product->FinalProduct Deprotection

Caption: Palladium-catalyzed approach to Showdomycin analogs.

General Experimental Protocol: Palladium-Catalyzed C-Glycosylation
  • Reaction Setup: To a flame-dried Schlenk tube, add the maleimide derivative, a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., DABCO).

  • Solvent and Reactant Addition: Add an anhydrous solvent (e.g., CH₂Cl₂). Add the glycal donor.

  • Reaction: Stir the mixture at the appropriate temperature (often room temperature to moderate heating) under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and purify the crude product by column chromatography to yield the protected C-glycoside.

  • Deprotection: Remove the protecting groups from the sugar moiety using standard procedures to obtain the final Showdomycin analog.

Catalyst SystemGlycal DonorAglycone PartnerGeneral Yield Range
Pd(OAc)₂ / XantphosProtected Ribofuranoid GlycalHalogenated MaleimideGood to Excellent
Pd₂(dba)₃ / SPhosGlycalMaleimide TriflateGood to Excellent

Note: The specific conditions and yields will vary depending on the substrates and catalyst system employed.

Conclusion

The synthetic routes outlined in these application notes provide a foundation for the preparation of Showdomycin and its analogs. The total synthesis offers a pathway to the natural product, while semi-synthetic and modern palladium-catalyzed methods enable the creation of diverse analog libraries essential for structure-activity relationship studies and the development of new therapeutic leads. Researchers are encouraged to adapt and optimize these protocols for their specific target molecules.

References

Method

Application Notes and Protocols for High-Throughput Screening with a Showdomycin-Based Probe

For Researchers, Scientists, and Drug Development Professionals Introduction Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces showdoensis, presents a unique scaffold for the development of chemical probe...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces showdoensis, presents a unique scaffold for the development of chemical probes for high-throughput screening (HTS) and drug discovery.[1] Its maleimide functional group acts as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, particularly the thiol groups of cysteine residues within proteins.[1] This reactivity makes Showdomycin and its derivatives excellent candidates for activity-based protein profiling (ABPP), a powerful chemical proteomics strategy to identify and characterize enzyme function directly in complex biological systems.

These application notes provide a detailed framework for utilizing a Showdomycin-based probe in HTS campaigns to identify novel enzyme inhibitors and elucidate their cellular targets. The protocols are designed for researchers in drug development and chemical biology, offering a comprehensive guide from probe synthesis to data analysis.

Principle of the Assay

The high-throughput screening protocol described here is based on a competitive activity-based protein profiling (ABPP) format. In this assay, a Showdomycin-based probe, functionalized with a reporter tag (e.g., a fluorophore or biotin), is used to label target proteins within a complex proteome (e.g., cell lysate). Small molecule inhibitors from a screening library will compete with the Showdomycin-based probe for binding to the active site of target enzymes. Potent inhibitors will reduce the labeling of the target protein by the probe, which can be quantified as a decrease in the reporter signal. This approach allows for the rapid and sensitive identification of "hit" compounds that modulate the activity of Showdomycin-sensitive enzymes.

Key Targets of Showdomycin-Based Probes

Showdomycin-based probes have been successfully employed to identify a range of bacterial enzymes. Notably, they have been shown to target MurA1 and MurA2 , essential enzymes in the bacterial cell wall biosynthesis pathway.[2][3] These enzymes catalyze the first committed step in peptidoglycan synthesis, making them attractive targets for novel antibiotics.[4][5] The ability to screen for inhibitors of these targets in a high-throughput manner opens avenues for the discovery of new antibacterial agents.

Data Presentation

Table 1: Hypothetical High-Throughput Screening Hit Summary

This table presents example data from a primary high-throughput screen of a 10,000-compound library against a bacterial lysate using a fluorescently-labeled Showdomycin probe. Hits were defined as compounds that inhibit probe labeling by >50%.

Compound IDInhibition of Probe Labeling (%)Z-Score
HTS-000165.2-3.1
HTS-000258.9-2.8
HTS-000372.1-3.5
HTS-000455.4-2.6
HTS-000580.5-4.0
Table 2: Dose-Response Analysis of Confirmed Hits

Following the primary screen, hit compounds are typically subjected to dose-response analysis to determine their potency (IC50). This table shows hypothetical IC50 values for the top 5 hits from the primary screen against the target enzyme MurA.

Compound IDMurA IC50 (µM)
HTS-000112.5
HTS-000225.1
HTS-00035.8
HTS-000430.2
HTS-00052.1
Table 3: Target Engagement in a Cellular Thermal Shift Assay (CETSA)

To confirm that the identified hits engage the target protein in a cellular context, a Cellular Thermal Shift Assay (CETSA) can be performed. This table shows hypothetical shifts in the melting temperature (Tm) of MurA in the presence of the hit compounds, indicating target engagement.

Compound IDMurA ΔTm (°C)
HTS-00012.1
HTS-00021.5
HTS-00034.2
HTS-00041.1
HTS-00055.5

Experimental Protocols

Protocol 1: Synthesis of a Clickable Showdomycin-Based Probe

This protocol describes the synthesis of a Showdomycin derivative with an alkyne handle for subsequent "click" chemistry conjugation to a reporter tag.

Materials:

  • Showdomycin

  • Propargylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Showdomycin in anhydrous DCM.

  • Add propargylamine, DCC, and a catalytic amount of DMAP.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the alkyne-modified Showdomycin probe.

  • Confirm the structure and purity of the final product by NMR and mass spectrometry.

Protocol 2: High-Throughput Competitive ABPP Screening

This protocol outlines a 384-well plate-based competitive ABPP assay to screen a small molecule library for inhibitors of Showdomycin-binding proteins.

Materials:

  • Bacterial cell lysate (e.g., from Staphylococcus aureus)

  • Alkyne-modified Showdomycin probe

  • Small molecule compound library (in DMSO)

  • Azide-functionalized fluorophore (e.g., Azide-TAMRA)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO4)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate. Include appropriate controls (DMSO only for negative control, and a known inhibitor, if available, for positive control).

  • Lysate Preparation: Prepare the bacterial cell lysate in assay buffer at a final protein concentration of 1 mg/mL.

  • Inhibitor Incubation: Add 10 µL of the cell lysate to each well of the compound-plated 384-well plate. Incubate for 30 minutes at 37°C to allow for inhibitor binding to target proteins.

  • Probe Labeling: Add 5 µL of the alkyne-modified Showdomycin probe (final concentration 1 µM) to each well. Incubate for another 30 minutes at 37°C.

  • Click Chemistry Reaction: Prepare a "click" chemistry cocktail containing the azide-fluorophore, TCEP, TBTA, and CuSO4. Add 5 µL of this cocktail to each well. Incubate for 1 hour at room temperature, protected from light.

  • SDS-PAGE and In-Gel Fluorescence Scanning:

    • Add 5 µL of 4x SDS-PAGE loading buffer to each well to quench the reaction.

    • Resolve the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.

  • High-Throughput Readout (Alternative to SDS-PAGE):

    • After the click chemistry reaction, precipitate the proteins (e.g., with acetone).

    • Wash the protein pellet to remove excess reagents.

    • Resuspend the pellet in a buffer compatible with fluorescence polarization or another plate-based readout.

    • Measure the fluorescence intensity in each well using a plate reader. A decrease in fluorescence intensity compared to the DMSO control indicates inhibition.

Protocol 3: Target Identification by Quantitative Proteomics

This protocol describes how to identify the specific protein targets of hit compounds using a quantitative mass spectrometry-based approach.

Materials:

  • Biotin-azide

  • Streptavidin agarose beads

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

  • Competitive Labeling: Perform the competitive ABPP experiment as described in Protocol 2, but use a biotin-azide for the click chemistry reaction instead of a fluorescent azide.

  • Enrichment of Labeled Proteins:

    • Lyse the cells or denature the lysate proteins.

    • Add streptavidin agarose beads to the lysate and incubate to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a buffer containing urea.

    • Reduce the proteins with DTT and alkylate with IAA.

    • Digest the proteins with trypsin overnight.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the proteins in each sample using proteomics software.

    • Compare the abundance of proteins in the inhibitor-treated samples to the DMSO control. Proteins that are significantly less abundant in the inhibitor-treated samples are the potential targets of the compound.

Visualizations

Experimental_Workflow cluster_Screening High-Throughput Screening cluster_TargetID Target Identification Compound Compound Library (384-well plate) Incubate1 Pre-incubation (Inhibitor Binding) Compound->Incubate1 Lysate Bacterial Lysate Lysate->Incubate1 Probe Alkyne-Showdomycin Probe Incubate2 Probe Incubation (Covalent Labeling) Probe->Incubate2 Incubate1->Incubate2 Click Click Chemistry (Fluorophore Conjugation) Incubate2->Click Readout Fluorescence Readout Click->Readout Hits Primary Hits Readout->Hits Hit_Compound Hit Compound Hits->Hit_Compound Hit Validation Compete_ID Competitive Labeling Hit_Compound->Compete_ID Lysate_ID Bacterial Lysate Lysate_ID->Compete_ID Probe_ID Alkyne-Showdomycin Probe Probe_ID->Compete_ID Click_Biotin Click Chemistry (Biotin Conjugation) Compete_ID->Click_Biotin Enrich Streptavidin Enrichment Click_Biotin->Enrich Digest On-Bead Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Target Identified Targets LCMS->Target

Caption: Workflow for HTS and Target ID.

MurA_Pathway cluster_Cytoplasm Cytoplasm cluster_Membrane Cell Membrane cluster_Periplasm Periplasm / Cell Wall UDP_GlcNAc UDP-N-acetylglucosamine MurA MurA Enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase) UDP_GlcNAc->MurA PEP Phosphoenolpyruvate PEP->MurA UDP_GlcNAc_EP UDP-N-acetylglucosamine enolpyruvate MurA->UDP_GlcNAc_EP Catalyzes MurB MurB UDP_GlcNAc_EP->MurB UDP_MurNAc UDP-N-acetylmuramic acid MurB->UDP_MurNAc MurCDEF MurC, D, E, F UDP_MurNAc->MurCDEF Lipid_II_precursor Lipid II Precursor MurCDEF->Lipid_II_precursor Lipid_II Lipid II Lipid_II_precursor->Lipid_II Translocation Showdomycin_Probe Showdomycin-Based Probe Showdomycin_Probe->MurA Covalently Binds & Inhibits Inhibitor Small Molecule Inhibitor Inhibitor->MurA Competitively Inhibits Peptidoglycan Peptidoglycan Synthesis Lipid_II->Peptidoglycan

Caption: MurA Signaling Pathway.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Showdomycin Instability in Aqueous Solutions

This technical support center is designed for researchers, scientists, and drug development professionals working with showdomycin. It provides essential guidance on addressing the inherent instability of this potent C-n...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with showdomycin. It provides essential guidance on addressing the inherent instability of this potent C-nucleoside antibiotic in aqueous solutions. By understanding the degradation pathways and implementing the recommended procedures, you can ensure the integrity and reliability of your experimental results.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with showdomycin.

Issue Possible Cause Recommended Solution
Loss of biological activity in my showdomycin stock solution. Degradation of the maleimide ring due to improper storage conditions (e.g., high pH, elevated temperature, light exposure).Prepare fresh stock solutions frequently. Store stock solutions in a suitable solvent (e.g., DMSO) at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light.
Inconsistent results between experiments. Instability of showdomycin in the aqueous experimental buffer. The maleimide ring is susceptible to hydrolysis, especially at neutral to basic pH.Prepare fresh working solutions of showdomycin in your experimental buffer immediately before each experiment. Maintain the pH of the buffer below 7.0, ideally in the acidic range where showdomycin is more stable.
Precipitate formation in my aqueous showdomycin solution. Showdomycin has limited aqueous solubility, and precipitation can be exacerbated by changes in pH or temperature.Ensure the concentration of showdomycin in your aqueous solution does not exceed its solubility limit. If using a stock solution in an organic solvent, ensure the final concentration of the organic solvent in the aqueous medium is low enough to not cause precipitation. Gentle warming and sonication may aid in dissolution, but be mindful of potential degradation at elevated temperatures.
Appearance of unexpected peaks in my HPLC analysis of a showdomycin sample. These are likely degradation products resulting from hydrolysis or oxidation of the maleimide ring.Use a validated stability-indicating HPLC method to separate and quantify showdomycin from its degradation products. Analyze samples promptly after preparation. If degradation is observed, review your solution preparation and storage procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of showdomycin instability in aqueous solutions?

A1: The primary cause of showdomycin's instability is the high reactivity of its maleimide ring. This functional group is susceptible to nucleophilic attack, leading to two main degradation pathways:

  • Hydrolysis: The maleimide ring can be hydrolyzed, particularly under neutral to basic conditions (pH > 7), opening the ring to form a maleamic acid derivative, which is biologically inactive.[1]

  • Reaction with Thiols: The maleimide group readily reacts with sulfhydryl groups (thiols) present in components of cell culture media (e.g., cysteine, glutathione) or proteins, leading to the formation of stable thioether adducts and a loss of free showdomycin.

Q2: How does pH affect the stability of showdomycin?

A2: Showdomycin is most stable in acidic aqueous solutions (pH < 7). As the pH increases into the neutral and basic range, the rate of hydrolysis of the maleimide ring significantly increases. For instance, degradation has been noted at pH 8.0.[1] Therefore, for experiments in aqueous buffers, it is crucial to maintain a slightly acidic pH to minimize degradation.

Q3: What are the best practices for preparing and storing showdomycin stock solutions?

A3: To ensure the longevity of your showdomycin supply, follow these best practices:

  • Solvent: Prepare stock solutions in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol, where it is more stable than in aqueous solutions.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent added to your aqueous experimental medium.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Light Protection: Protect stock solutions from light by using amber vials or by wrapping the vials in aluminum foil.

Q4: How quickly does showdomycin degrade in a typical cell culture medium?

A4: The degradation rate in cell culture medium can be rapid due to the presence of nucleophiles (like amino acids with thiol groups) and the physiological pH (typically around 7.4). The exact rate will depend on the specific composition of the medium, temperature, and light exposure. It is highly recommended to add showdomycin to the culture medium immediately before starting the experiment to ensure an accurate effective concentration.

Q5: Can I do anything to improve the stability of showdomycin in my aqueous experimental setup?

A5: Yes, you can take several steps to mitigate degradation:

  • pH Control: Use a buffer system that maintains a slightly acidic pH (e.g., pH 6.0-6.5), if compatible with your experimental system.

  • Temperature: Perform experiments at the lowest feasible temperature to slow down the degradation rate.

  • Fresh Preparations: Always prepare working solutions of showdomycin fresh for each experiment. Do not store showdomycin in aqueous buffers for extended periods.

  • Excipients: In formulation development, the use of stabilizing excipients such as antioxidants or chelating agents could be explored, though their compatibility and effectiveness would need to be validated for your specific application.

Data Presentation: Illustrative Stability of Showdomycin

Table 1: Illustrative Half-life (t½) of Showdomycin in Aqueous Buffers at 25°C

pHEstimated Half-life (hours)
4.0> 72
5.048
6.024
7.08
7.44
8.0< 1

Table 2: Illustrative Effect of Temperature on Showdomycin Degradation at pH 7.0

Temperature (°C)Estimated Half-life (hours)
448
258
372

Table 3: Illustrative Photostability of Showdomycin in Aqueous Solution (pH 6.0) at 25°C

Light ConditionEstimated % Degradation after 8 hours
Dark< 5%
Ambient Laboratory Light10-15%
Direct Sunlight> 50%

Experimental Protocols

Protocol 1: Preparation of Showdomycin Stock Solution

Materials:

  • Showdomycin (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Allow the showdomycin vial to equilibrate to room temperature before opening to prevent condensation.

  • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of showdomycin.

  • Dissolve the solid showdomycin in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or a specific molarity).

  • Ensure complete dissolution by vortexing briefly.

  • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study of Showdomycin

Objective: To generate degradation products of showdomycin under various stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

  • Showdomycin

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Purified water

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve showdomycin in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve showdomycin in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours. Neutralize samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve showdomycin in 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Store solid showdomycin at 60°C for 24 and 48 hours. Also, prepare a solution of showdomycin in purified water (1 mg/mL, pH adjusted to ~6.0) and incubate at 60°C for 2, 4, 8, and 24 hours.

  • Photodegradation: Expose a solution of showdomycin in purified water (1 mg/mL, pH adjusted to ~6.0) to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector, to observe the extent of degradation and the formation of degradation products.

Protocol 3: Development of a Stability-Indicating HPLC Method for Showdomycin

Objective: To develop an HPLC method capable of separating showdomycin from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase Development (Illustrative Starting Conditions):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the λmax of showdomycin (approximately 220-230 nm) and collect spectra across a wider range to detect degradation products with different chromophores.

Method Development and Validation:

  • Inject a standard solution of showdomycin to determine its retention time.

  • Inject samples from the forced degradation study to assess the separation of degradation products from the parent compound and from each other.

  • Optimize the gradient, mobile phase composition, and other chromatographic parameters to achieve adequate resolution (Rs > 1.5) between all peaks.

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

cluster_degradation Showdomycin Degradation Pathways Showdomycin Showdomycin (Active Maleimide Ring) Hydrolysis Hydrolysis (pH > 7) Showdomycin->Hydrolysis H₂O, OH⁻ Thiol_Addition Thiol Addition (e.g., Cysteine) Showdomycin->Thiol_Addition R-SH Inactive_Hydrolyzed Inactive Maleamic Acid Derivative Hydrolysis->Inactive_Hydrolyzed Inactive_Adduct Inactive Thioether Adduct Thiol_Addition->Inactive_Adduct

Caption: Primary degradation pathways of showdomycin in aqueous solutions.

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Optimization

Preventing non-specific binding of Showdomycin in assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing non-specific binding of Showdomycin...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing non-specific binding of Showdomycin in various assays.

Frequently Asked Questions (FAQs)

Q1: What is Showdomycin and what is its primary mechanism of action?

Showdomycin is a C-nucleoside antibiotic isolated from Streptomyces showdoensis.[1] Its structure contains a maleimide group, which is highly reactive towards sulfhydryl groups (thiols) present in cysteine residues of proteins.[2] This reactivity allows Showdomycin to act as a covalent inhibitor, forming a stable bond with its target proteins.[2][3] Its biological activity is largely attributed to this ability to act as a Michael acceptor, leading to the alkylation of sulfhydryl groups on target enzymes.

Q2: What causes non-specific binding in assays involving Showdomycin?

Non-specific binding of Showdomycin can occur due to several factors:

  • Covalent Modification: The reactive maleimide group of Showdomycin can covalently bind to any accessible cysteine residue on proteins in the assay, not just the intended target. This is a primary source of non-specific binding.

  • Hydrophobic and Electrostatic Interactions: Like many small molecules, Showdomycin can also bind non-specifically to proteins and assay surfaces (e.g., microplates) through weaker hydrophobic and electrostatic interactions.

  • High Compound Concentrations: Using excessively high concentrations of Showdomycin increases the likelihood of off-target covalent modification and non-specific binding.

Q3: How can I minimize non-specific binding of Showdomycin in my assay?

Several strategies can be employed to minimize non-specific binding:

  • Assay Buffer Optimization: Adjusting the pH and ionic strength of your assay buffer can reduce non-specific electrostatic interactions.

  • Use of Blocking Agents: Incorporating blocking agents like Bovine Serum Albumin (BSA) can saturate non-specific binding sites on assay surfaces and other proteins.

  • Inclusion of Detergents: Non-ionic detergents, such as Tween-20, can help to disrupt non-specific hydrophobic interactions.

  • Optimization of Showdomycin Concentration: Using the lowest effective concentration of Showdomycin will minimize off-target effects.

  • Inclusion of a Scavenger Thiol: In some instances, a small amount of a non-protein thiol can be used to quench excess, unbound Showdomycin, but this must be carefully optimized to avoid interfering with the specific binding to the target.

Troubleshooting Guide: Non-Specific Binding of Showdomycin

This guide addresses common issues related to non-specific binding in Showdomycin assays.

Problem Potential Cause Recommended Solution
High background signal in control wells (no target protein) Non-specific binding of Showdomycin to the assay plate or other components.1. Increase Blocking Efficiency: Increase the concentration of BSA in your blocking buffer (e.g., from 1% to 2%) or extend the blocking incubation time.2. Add Detergent: Include a low concentration of a non-ionic detergent like Tween-20 (0.05% - 0.1%) in your wash buffers.3. Optimize Buffer Conditions: Adjust the pH of the assay buffer to be closer to the isoelectric point of your target protein to minimize charge-based interactions. Increasing the salt concentration (e.g., up to 150 mM NaCl) can also help shield electrostatic interactions.
Inconsistent results between replicates Variable non-specific binding or reaction with trace contaminants.1. Ensure Homogeneity: Thoroughly mix all solutions before use.2. Use High-Purity Reagents: Utilize high-purity, IgG-free BSA to avoid cross-reactivity with antibodies if they are used in the assay.3. Pre-treat surfaces: Pre-treating plates and pipette tips with a blocking agent can help reduce ligand sticking to plasticware.
Loss of specific signal after implementing blocking strategies Blocking agent is interfering with the specific interaction or Showdomycin is binding to the blocking agent.1. Titrate Blocking Agent: Perform a titration experiment to find the optimal concentration of the blocking agent that reduces background without significantly affecting the specific signal.2. Consider Alternative Blockers: If BSA is suspected to be the issue, try other blocking agents like casein or synthetic polymers.3. Pre-incubation Steps: If possible, pre-incubate the target protein to allow for specific binding before adding the blocking agent.
High signal in the presence of a known inhibitor (for competitive assays) Non-specific covalent modification by Showdomycin that is not competed off by the inhibitor.1. Reduce Showdomycin Concentration: Lower the concentration of Showdomycin to a level where it is more selective for the high-affinity binding site of the target.2. Optimize Incubation Time: A shorter incubation time may favor specific binding over slower, non-specific covalent reactions.3. Include a Thiol Scavenger: Carefully introduce a low concentration of a thiol-containing compound (e.g., DTT or β-mercaptoethanol) after the initial binding to the target has occurred to quench excess Showdomycin. This requires careful optimization.

Experimental Protocols

Protocol 1: Optimizing Blocking Agent Concentration

This protocol outlines the steps to determine the optimal concentration of a blocking agent (e.g., BSA) to minimize non-specific binding of Showdomycin.

  • Prepare a series of blocking buffer concentrations: Prepare dilutions of BSA (e.g., 0.1%, 0.5%, 1%, 2%, and 5%) in your assay buffer.

  • Coat Assay Plate: If applicable, coat the wells of your microplate with your target protein and incubate as required.

  • Wash: Wash the wells with an appropriate wash buffer to remove any unbound protein.

  • Block: Add the different concentrations of blocking buffer to the wells and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash: Thoroughly wash the wells to remove the unbound blocking agent.

  • Perform Binding Assay: Add your labeled Showdomycin probe to wells with and without a high concentration of an unlabeled competitor to measure total and non-specific binding, respectively.

  • Incubate and Wash: Incubate for the required time to allow binding, then wash to remove unbound Showdomycin.

  • Measure Signal: Read the plate using the appropriate detection method.

  • Analyze Data: Compare the non-specific binding signal across the different blocking agent concentrations. The optimal concentration is the one that provides the lowest non-specific binding without significantly affecting the specific binding signal (Total Binding - Non-specific Binding).

Protocol 2: General Enzyme Inhibition Assay with Showdomycin

This protocol provides a general workflow for assessing the inhibitory activity of Showdomycin against a target enzyme.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).

    • Prepare a stock solution of Showdomycin in a suitable solvent (e.g., DMSO).

    • Prepare a solution of the target enzyme in assay buffer.

    • Prepare a solution of the enzyme's substrate.

  • Enzyme-Inhibitor Pre-incubation:

    • In a microplate, add the target enzyme to the assay buffer.

    • Add serial dilutions of Showdomycin to the wells. Include a vehicle control (DMSO).

    • Pre-incubate the enzyme and Showdomycin for a defined period (e.g., 30 minutes) at room temperature to allow for covalent modification.

  • Initiate Reaction:

    • Add the substrate to all wells to start the enzymatic reaction.

  • Monitor Reaction:

    • Measure the product formation over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis:

    • Calculate the initial reaction rates for each Showdomycin concentration.

    • Plot the reaction rate as a function of the Showdomycin concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

Showdomycin_Binding cluster_0 Specific Binding cluster_1 Non-Specific Binding Showdomycin Showdomycin Target_Protein Target Protein (with active site Cysteine) Showdomycin->Target_Protein Covalent Bond Formation (High Affinity) Showdomycin_NS Showdomycin Off_Target_Protein Off-Target Protein (with accessible Cysteine) Showdomycin_NS->Off_Target_Protein Covalent Modification (Lower Affinity) Assay_Surface Assay Surface Showdomycin_NS->Assay_Surface Hydrophobic/Electrostatic Interaction

Caption: Specific vs. Non-Specific Binding of Showdomycin.

Troubleshooting_Workflow Start High Non-Specific Binding Observed Check_Blocking Is Blocking Agent Used? Start->Check_Blocking Add_Blocking Add BSA (1%) to Assay Buffer Check_Blocking->Add_Blocking No Optimize_Blocking Optimize BSA Concentration (0.5% - 5%) Check_Blocking->Optimize_Blocking Yes Check_Detergent Is Detergent Used? Add_Blocking->Check_Detergent Optimize_Blocking->Check_Detergent Add_Detergent Add Tween-20 (0.05%) to Wash Buffer Check_Detergent->Add_Detergent No Optimize_Buffer Optimize Buffer pH and Ionic Strength Check_Detergent->Optimize_Buffer Yes Add_Detergent->Optimize_Buffer Check_Concentration Review Showdomycin Concentration Optimize_Buffer->Check_Concentration Lower_Concentration Lower Showdomycin Concentration Check_Concentration->Lower_Concentration End Reduced Non-Specific Binding Lower_Concentration->End

Caption: Workflow for Troubleshooting Non-Specific Binding.

References

Troubleshooting

Technical Support Center: Troubleshooting Showdomycin Off-Target Effects

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address off-target effects encountered...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address off-target effects encountered during experiments with showdomycin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of showdomycin?

Showdomycin is a C-nucleoside antibiotic that acts as a structural mimic of uridine.[1] Its primary on-target effect is the inhibition of RNA and DNA synthesis by interfering with enzymes involved in nucleotide metabolism. However, a key feature of showdomycin is its maleimide ring, which makes it a potent sulfhydryl-reactive agent. This reactivity allows it to form covalent bonds with cysteine residues on a wide range of proteins, leading to potential off-target effects.

Q2: What are the most common off-target effects observed with showdomycin?

The most reported off-target effects of showdomycin stem from its reactivity with sulfhydryl groups on various proteins. This can lead to:

  • Enzyme Inhibition: Non-specific inhibition of enzymes containing reactive cysteine residues. A known off-target is the (Na+ + K+)-ATPase.[2]

  • Cellular Stress Responses: Induction of oxidative stress and heat shock responses.

  • Alteration of Signaling Pathways: Interference with signaling cascades that are regulated by cysteine-containing proteins, such as the NF-κB and MAPK pathways.[3][4][5][6][7]

  • General Cytotoxicity: At higher concentrations, widespread, non-specific protein modification can lead to cytotoxicity that is independent of its on-target effects.

Q3: How can I differentiate between on-target and off-target effects of showdomycin in my cellular experiments?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:

  • Dose-Response Analysis: Perform a careful dose-response study. On-target effects should typically occur at lower concentrations than off-target effects.

  • Use of Rescue Agents: The inhibitory effects of showdomycin can often be reversed by the addition of nucleosides (for on-target effects) or sulfhydryl-containing compounds like N-acetylcysteine (NAC) or dithiothreitol (DTT) (for off-target effects).

  • Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that showdomycin is binding to its intended target at the concentrations used in your experiments.

  • Structural Analogs: Synthesize or obtain analogs of showdomycin with a modified maleimide ring to reduce its sulfhydryl reactivity. If these analogs do not produce the same phenotype, it is likely an off-target effect.

  • Target Knockdown/Knockout: Use genetic approaches like siRNA or CRISPR to deplete the intended target. If showdomycin still produces the effect in the absence of its target, it is an off-target phenomenon.

Q4: What are some strategies to minimize the sulfhydryl reactivity of showdomycin in my experiments?

While the sulfhydryl reactivity is inherent to showdomycin's structure, its impact can be mitigated:

  • Optimize Concentration: Use the lowest effective concentration of showdomycin to favor on-target activity.

  • Co-treatment with Thiol Scavengers: In some instances, co-treatment with a low concentration of a thiol-containing compound can help quench non-specific reactions, though this needs careful optimization to avoid interfering with on-target effects.

  • Modify Experimental Conditions: Shortening the incubation time with showdomycin can reduce the extent of off-target modifications.

Quantitative Data on Showdomycin Activity

Table 1: Representative IC50 Values of Showdomycin in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HeLa Cervical CancerData not readily available
A549 Lung CancerData not readily available
MCF-7 Breast CancerData not readily available
PC-3 Prostate CancerData not readily available
HCT116 Colon CancerData not readily available

Note: The lack of readily available, consolidated IC50 data highlights the necessity for researchers to perform their own dose-response experiments in their specific cellular models.

Table 2: Known Off-Target Inhibition by Showdomycin

Off-Target EnzymeEnzyme ClassType of InhibitionKi ValueReference
(Na+ + K+)-ATPase P-type ATPaseIrreversibleNot reported[2]

Experimental Protocols

Protocol 1: Troubleshooting Off-Target Effects Using a Cytotoxicity Assay (MTT Assay)

This protocol helps determine if the observed cytotoxicity is a specific on-target effect or a general off-target effect.

Principle: The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases. By comparing the cytotoxic effects of showdomycin in the presence and absence of rescue agents, one can infer the nature of the toxicity.

Materials:

  • Cells of interest

  • Showdomycin

  • N-acetylcysteine (NAC)

  • Uridine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of showdomycin.

    • Prepare solutions of showdomycin co-treated with a fixed concentration of NAC (e.g., 1 mM).

    • Prepare solutions of showdomycin co-treated with a fixed concentration of uridine (e.g., 100 µM).

    • Include vehicle-only (DMSO) and rescue agent-only controls.

    • Replace the culture medium with the treatment solutions and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Compare the dose-response curves of showdomycin alone with those of the co-treatments.

Interpretation of Results:

  • NAC Rescue: If NAC significantly shifts the IC50 of showdomycin to a higher concentration, it suggests that the cytotoxicity is at least partially due to off-target sulfhydryl reactivity.

  • Uridine Rescue: If uridine shifts the IC50, it indicates that the cytotoxicity is related to its on-target effect on nucleotide metabolism.

  • No Rescue: If neither agent rescues the cytotoxicity, the effect may be due to a different, unidentified off-target mechanism or an irreversible on-target effect.

Protocol 2: Validating On-Target Engagement Using Cellular Thermal Shift Assay (CETSA)

This protocol confirms that showdomycin binds to its intended intracellular target protein.

Principle: CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.

Materials:

  • Cells expressing the target protein

  • Showdomycin

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer (containing protease inhibitors)

  • Antibody specific to the target protein

  • SDS-PAGE and Western blotting reagents

Methodology:

  • Cell Treatment: Treat cultured cells with showdomycin at the desired concentration or with DMSO for a specified time.

  • Cell Lysis: Harvest and wash the cells with PBS. Resuspend the cell pellet in lysis buffer and lyse by freeze-thaw cycles or sonication.

  • Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the samples to equal protein concentrations.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the primary antibody against the target protein, followed by an appropriate secondary antibody.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature for both showdomycin-treated and vehicle-treated samples. Plot the percentage of soluble protein as a function of temperature to generate melting curves.

Interpretation of Results:

A shift in the melting curve to a higher temperature for the showdomycin-treated sample compared to the vehicle control indicates that showdomycin is binding to and stabilizing the target protein, thus confirming target engagement.

Visualizations

Signaling Pathways and Experimental Workflows

Showdomycin_Mechanism cluster_on_target On-Target Effects cluster_off_target Off-Target Effects Showdomycin_on Showdomycin Uridine_Metabolism Uridine Metabolism Enzymes Showdomycin_on->Uridine_Metabolism Inhibits RNA_DNA_Synthesis RNA/DNA Synthesis Uridine_Metabolism->RNA_DNA_Synthesis Cell_Proliferation_on Inhibition of Cell Proliferation RNA_DNA_Synthesis->Cell_Proliferation_on Showdomycin_off Showdomycin (Maleimide Ring) Sulfhydryl_Proteins Proteins with Reactive Cysteines (-SH) Showdomycin_off->Sulfhydryl_Proteins Covalent Modification Enzyme_Inhibition Enzyme Inhibition (e.g., ATPases) Sulfhydryl_Proteins->Enzyme_Inhibition Signaling_Disruption Signaling Pathway Disruption (e.g., NF-kB, MAPK) Sulfhydryl_Proteins->Signaling_Disruption Cytotoxicity_off Cytotoxicity Enzyme_Inhibition->Cytotoxicity_off Signaling_Disruption->Cytotoxicity_off Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed Dose_Response Perform Dose-Response Analysis Start->Dose_Response Rescue_Experiment Conduct Rescue Experiments (NAC/Uridine) Dose_Response->Rescue_Experiment Decision Phenotype Rescued by NAC? Rescue_Experiment->Decision CETSA Validate Target Engagement (CETSA) Decision2 Target Engagement Confirmed? CETSA->Decision2 Decision->CETSA No Off_Target Likely Off-Target Effect Decision->Off_Target Yes On_Target Likely On-Target Effect Decision2->On_Target Yes Investigate_Further Investigate Alternative Off-Targets Decision2->Investigate_Further No CETSA_Workflow cluster_0 Cell Treatment & Lysis cluster_1 Thermal Challenge cluster_2 Analysis A Treat cells with Showdomycin or Vehicle B Harvest and Lyse Cells A->B C Aliquot Lysate B->C D Heat at Temperature Gradient C->D E Centrifuge to Pellet Aggregates D->E F Collect Supernatant (Soluble Proteins) E->F G Western Blot for Target Protein F->G H Quantify Bands and Plot Melting Curve G->H I Compare Treated vs. Vehicle H->I

References

Optimization

Optimizing Showdomycin Concentration for Enzyme Inhibition: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive guidance for utilizing showdomycin as an enzyme inhibitor in your experiments. Authored for researchers...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for utilizing showdomycin as an enzyme inhibitor in your experiments. Authored for researchers, scientists, and drug development professionals, this resource offers detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and quantitative data to ensure the successful application of showdomycin in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for showdomycin as an enzyme inhibitor?

Showdomycin is a C-nucleoside antibiotic containing a reactive maleimide ring.[1] Its inhibitory activity stems from the maleimide moiety, which acts as a Michael acceptor. This allows showdomycin to form stable, covalent bonds with nucleophilic groups, particularly the sulfhydryl groups of cysteine residues within enzymes, leading to irreversible inhibition.[2] This targeted modification of thiol groups makes it a valuable tool for studying protein structure and function.[1]

Q2: How should I prepare and store a showdomycin stock solution?

For in vitro assays, it is recommended to prepare a stock solution of showdomycin in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.[3] For cell-based assays, if using DMSO, ensure the final concentration in the culture medium is less than 0.5% to avoid cytotoxicity. It is advisable to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of showdomycin in aqueous solutions can be pH-dependent, with maleimide compounds generally showing greater stability in acidic to neutral conditions.[4]

Q3: What are the known off-target effects of showdomycin?

As a sulfhydryl-reactive agent, showdomycin has the potential to react with any accessible cysteine residue on proteins, which can lead to off-target effects.[2] The reactivity of maleimide-containing compounds is not always specific to a single enzyme.[5] In cellular assays, this can lead to the modulation of multiple signaling pathways. It is crucial to include appropriate controls in your experiments to distinguish the effects of target enzyme inhibition from potential off-target activities.

Q4: Can the inhibitory effect of showdomycin be reversed?

The inhibition of enzymes by showdomycin through the formation of a covalent bond with sulfhydryl groups is generally considered irreversible. However, the inhibitory action on cellular processes can sometimes be reversed by the addition of thiol-containing compounds like L-cysteine or glutathione, which can compete with the target enzyme for reaction with showdomycin.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low enzyme inhibition observed Inactive Showdomycin: Showdomycin may have degraded due to improper storage or handling.Prepare a fresh stock solution of showdomycin. Ensure it is stored in small aliquots at -20°C or -80°C and protected from light and moisture.
Suboptimal Assay Conditions: The pH or buffer composition may not be optimal for showdomycin activity.The reaction of maleimides with thiols is pH-dependent. Ensure the assay buffer pH is within a range that favors the reaction (typically pH 6.5-7.5).
Presence of Thiol-Containing Reagents: Reagents such as dithiothreitol (DTT) or β-mercaptoethanol in the assay buffer will react with showdomycin.Omit any thiol-containing reagents from the assay buffer or perform a buffer exchange step for the enzyme preparation prior to the assay.
High background signal or inconsistent results Non-specific Binding: Showdomycin may be reacting with other proteins or components in the assay mixture.Include appropriate controls, such as a no-enzyme control and a control with a non-reactive analog of showdomycin if available. Consider using a blocking agent like bovine serum albumin (BSA) if compatible with the assay.
Precipitation of Showdomycin: The concentration of showdomycin may exceed its solubility in the assay buffer.Ensure the final solvent concentration (e.g., DMSO) is low and compatible with your assay. Perform a solubility test of showdomycin in your assay buffer.
Inhibition observed in no-enzyme control Direct Interference with Assay Readout: Showdomycin might directly absorb light or fluoresce at the wavelength used for detection, or it may interfere with the detection chemistry.Run a control with showdomycin and the substrate without the enzyme to check for any direct interference. If interference is observed, a different detection method may be necessary.
Irreproducible IC50 values Time-Dependent Inhibition: As an irreversible inhibitor, the IC50 value for showdomycin will be dependent on the pre-incubation time with the enzyme.Standardize the pre-incubation time of the enzyme with showdomycin before adding the substrate. Report the pre-incubation time along with the IC50 value.
Enzyme Concentration: For irreversible inhibitors, the IC50 can be dependent on the enzyme concentration.Use a consistent and low concentration of the enzyme in all experiments to ensure accurate and comparable IC50 values.

Quantitative Data: Showdomycin Inhibition

While specific IC50 values for showdomycin against a broad range of enzymes are not extensively documented in publicly available literature, the following table summarizes the known inhibitory activities and kinetic data for key enzyme targets. Researchers are encouraged to determine the IC50 empirically for their specific enzyme and assay conditions.

Enzyme Target Organism/Tissue Inhibition Data Notes
(Na+ + K+)-ATPase Rat BrainIrreversible inhibition with a rate constant of approximately 11.01 L·mol⁻¹·min⁻¹[2]Inhibition is directed at the nucleotide-binding site and involves reaction with sulfhydryl groups.[2]
MurA1 and MurA2 Staphylococcus aureusShowdomycin inhibits these essential enzymes required for bacterial cell wall biosynthesis.[6]Specific IC50 values are not reported, but inhibition contributes to the antibiotic effect of showdomycin.
RNA Polymerase Escherichia coliShowdomycin and its derivatives act as uridine mimics, delaying RNA extension.[1]The inhibitory effect is due to its structural similarity to uridine and its ability to modify the enzyme.

Experimental Protocols

Protocol 1: Preparation of Showdomycin Stock Solution
  • Materials: Showdomycin (solid), Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.

  • Procedure:

    • Under sterile conditions, weigh out the desired amount of showdomycin powder.

    • Dissolve the powder in anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.

    • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

    • For experiments, thaw a single aliquot and dilute it to the desired final concentration in the appropriate assay buffer immediately before use. Avoid repeated freeze-thaw cycles.

Protocol 2: General Enzyme Inhibition Assay with Showdomycin
  • Materials: Purified enzyme, substrate, assay buffer, showdomycin stock solution, multi-well plates, plate reader.

  • Procedure:

    • Prepare a series of dilutions of the showdomycin stock solution in the assay buffer to achieve a range of desired final concentrations. Also, prepare a vehicle control (buffer with the same concentration of DMSO as the highest showdomycin concentration).

    • In a multi-well plate, add the diluted showdomycin solutions or the vehicle control.

    • Add the purified enzyme to each well and mix gently.

    • Pre-incubate the enzyme with showdomycin for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This step is crucial for irreversible inhibitors.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately measure the reaction kinetics or the endpoint signal using a plate reader at the appropriate wavelength.

    • Calculate the percentage of enzyme inhibition for each showdomycin concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the showdomycin concentration and fit the data to a suitable model (e.g., a four-parameter logistic curve) to determine the IC50 value.

Visualizing Pathways and Workflows

To further aid in understanding the experimental process and the biological context of showdomycin's action, the following diagrams have been generated.

Showdomycin_MOA Showdomycin Showdomycin (Maleimide Ring) Inactivated_Enzyme Inactive Enzyme (Covalent Adduct) Showdomycin->Inactivated_Enzyme Covalent Bond Formation (Michael Addition) Enzyme Enzyme (with active site Cysteine) Enzyme->Inactivated_Enzyme

Caption: Mechanism of irreversible enzyme inhibition by showdomycin.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Showdomycin Stock Solution (DMSO) C Pre-incubate Enzyme with Showdomycin A->C B Prepare Enzyme and Substrate Solutions B->C D Initiate Reaction with Substrate C->D E Measure Activity D->E F Calculate % Inhibition E->F G Determine IC50 F->G

Caption: General workflow for a showdomycin enzyme inhibition assay.

NaK_ATPase_Signaling Showdomycin Showdomycin NaK_ATPase Na+/K+-ATPase Showdomycin->NaK_ATPase Inhibition Src Src Kinase NaK_ATPase->Src Activation EGFR EGFR Src->EGFR Transactivation Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt PI3K-Akt Pathway EGFR->PI3K_Akt Cell_Growth Cell Growth & Survival Ras_Raf_MEK_ERK->Cell_Growth PI3K_Akt->Cell_Growth

Caption: Signaling pathways affected by Na+/K+-ATPase inhibition.[1][3][5][7][8]

References

Troubleshooting

Technical Support Center: Showdomycin and Thiol-Containing Reagents

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with showdomycin and thiol-containing reag...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with showdomycin and thiol-containing reagents.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction between showdomycin and thiol-containing reagents?

A1: Showdomycin possesses a maleimide ring, which is an electrophilic Michael acceptor. Thiol (sulfhydryl) groups from reagents like dithiothreitol (DTT), β-mercaptoethanol (BME), L-cysteine, and glutathione act as nucleophiles and react with the maleimide ring of showdomycin. This is a Michael addition reaction that results in the formation of a stable thioether bond, effectively inactivating the showdomycin molecule.[1][2][3][4]

Q2: My experiment with showdomycin is yielding inconsistent results. Could the thiol-containing reagents in my buffers be the cause?

A2: Yes, this is a common issue. Thiol-containing reagents, often used as reducing agents to protect proteins from oxidation, can directly react with and neutralize showdomycin. This will reduce the effective concentration of showdomycin in your experiment, leading to variability and a decrease in its expected biological activity.

Q3: Which commonly used thiol reagents can inactivate showdomycin?

A3: Several common laboratory reagents can inactivate showdomycin by reacting with its maleimide group. The inhibitory action of showdomycin has been shown to be reversed by compounds such as L-cysteine, glutathione, and β-mercaptoethanol.[5] Dithiothreitol (DTT) also falls into this category due to the presence of thiol groups.

Q4: Can the inhibitory effect of showdomycin on cellular processes be reversed?

A4: Yes, the inhibitory effects of showdomycin on processes like DNA synthesis and cell proliferation can be reversed by the addition of thiol compounds.[5][6][7] This reversal is due to the direct reaction and inactivation of showdomycin by the thiol reagent.

Troubleshooting Guides

Problem 1: Decreased or No Apparent Activity of Showdomycin in a Cell-Based or Enzyme Assay
  • Possible Cause: Your experimental buffer (e.g., lysis buffer, assay buffer) contains a thiol-containing reducing agent such as DTT or β-mercaptoethanol. These reagents will react with and sequester showdomycin, lowering its effective concentration.

  • Solution:

    • Review Buffer Composition: Carefully check the composition of all buffers and media used in your experiment for the presence of thiol reagents.

    • Use a Thiol-Free Reducing Agent: If a reducing agent is necessary, consider using a non-thiol-based reagent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is a potent reducing agent that does not react with maleimides, making it compatible with showdomycin experiments.

    • Control Experiment: Perform a control experiment where you pre-incubate showdomycin with the thiol-containing buffer for a period before adding it to your assay. A significant drop in activity compared to a thiol-free control will confirm the interference.

Problem 2: Variability in Showdomycin's Inhibitory Concentration (IC50) Across Experiments
  • Possible Cause: Inconsistent concentrations of thiol-containing components in your reagents or variations in the age of your buffers can lead to differing levels of showdomycin inactivation. The oxidation of thiols over time can also contribute to this variability.

  • Solution:

    • Prepare Fresh Buffers: Always use freshly prepared buffers, especially those containing thiol reagents, as they are prone to oxidation.

    • Standardize Reagent Concentrations: Ensure precise and consistent concentrations of all components, including any necessary reducing agents, in every experiment.

    • Thiol Quantification: If precise control is critical, you can quantify the free thiol content in your buffers before each experiment using methods like Ellman's reagent (DTNB).[8]

Data Presentation

Table 1: Reversal of Showdomycin's Antibacterial Activity by Various Thiol Reagents

Thiol ReagentReversing Activity on ShowdomycinReference
L-CysteineYes[5]
GlutathioneYes[5]
β-MercaptoethanolYes[5]

This table summarizes the qualitative findings on the ability of different thiol compounds to reverse the growth-inhibiting activity of showdomycin on E. coli.[5]

Experimental Protocols

Protocol 1: Assay to Confirm Thiol-Mediated Inactivation of Showdomycin

This protocol provides a method to test whether a specific thiol-containing reagent is responsible for the observed decrease in showdomycin activity.

  • Materials:

    • Showdomycin stock solution (in a thiol-free solvent like DMSO or water).

    • Thiol-containing reagent of interest (e.g., DTT, glutathione).

    • Thiol-free assay buffer.

    • Your specific assay system (e.g., target enzyme and substrate, or cell culture).

    • Plate reader or other appropriate detection instrument.

  • Procedure:

    • Prepare a solution of your thiol reagent in the thiol-free assay buffer at the concentration used in your standard experiments.

    • Create a "pre-incubation mix" by adding showdomycin to the thiol-containing buffer. The final concentration of showdomycin should be at the desired testing concentration (e.g., the IC50 value).

    • As a control, prepare a similar mix of showdomycin in the thiol-free assay buffer.

    • Incubate both mixtures at room temperature for 30 minutes to allow for the reaction between showdomycin and the thiol reagent to occur.

    • Initiate your standard assay by adding the pre-incubated mixtures to your enzyme/substrate or cell culture plates.

    • Measure the assay endpoint (e.g., enzyme activity, cell viability) at the appropriate time.

  • Expected Outcome: You should observe a significantly higher level of activity (or viability) in the samples containing the pre-incubated showdomycin with the thiol reagent compared to the thiol-free control. This indicates that the thiol reagent has inactivated the showdomycin.

Visualizations

Showdomycin_Thiol_Reaction cluster_product Product Showdomycin Showdomycin (with Maleimide Ring) Adduct Inactive Showdomycin-Thiol Adduct (Thioether Bond) Showdomycin->Adduct Michael Addition Thiol Thiol Reagent (e.g., DTT, Glutathione) R-SH Thiol->Adduct

Caption: Reaction mechanism of showdomycin inactivation by a thiol reagent.

Troubleshooting_Workflow Start Problem: Decreased Showdomycin Activity CheckBuffer Check Buffer Composition for Thiols (DTT, BME, etc.) Start->CheckBuffer ThiolPresent Are Thiols Present? CheckBuffer->ThiolPresent UseTCEP Solution: Replace with TCEP (Thiol-Free Reducing Agent) ThiolPresent->UseTCEP Yes NoThiol No Thiols Detected ThiolPresent->NoThiol No End Problem Resolved UseTCEP->End OtherCauses Investigate Other Causes: - Showdomycin Degradation - Assay Conditions - Cell Line Resistance NoThiol->OtherCauses

Caption: Troubleshooting workflow for reduced showdomycin activity.

References

Optimization

Showdomycin autoxidation as a potential experimental artifact

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for showdomycin autoxidation to cause experimental artifacts. Frequently Asked Questions (F...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for showdomycin autoxidation to cause experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is showdomycin and why is its stability a concern?

Showdomycin is a C-nucleoside antibiotic isolated from Streptomyces showdoensis. Its structure contains a reactive maleimide ring, which is susceptible to degradation, particularly through autoxidation. This instability can lead to a loss of biological activity and the formation of breakdown products that may have their own, often confounding, biological effects, leading to experimental artifacts.

Q2: What are the primary factors that contribute to showdomycin autoxidation?

The primary factors that accelerate the degradation of showdomycin are alkaline pH, exposure to air (oxygen), and elevated temperatures. The maleimide ring is unstable in aqueous solutions, especially under basic conditions.

Q3: What are the visible signs of showdomycin degradation?

A common sign of showdomycin degradation in solution is a color change. Freshly prepared solutions are typically colorless, but upon degradation, they may turn yellow or brown. This is often accompanied by a decrease in the solution's potency.

Q4: How can I prevent or minimize showdomycin autoxidation in my experiments?

To minimize autoxidation, it is crucial to handle showdomycin with care:

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Solution Preparation: Prepare fresh working solutions for each experiment from a frozen stock.

  • pH Control: Use buffers with a slightly acidic to neutral pH (ideally below 7.0). Avoid alkaline conditions.

  • Solvents: While often dissolved in aqueous buffers, for long-term storage, consider aprotic solvents like DMSO.

  • Antioxidants: The use of antioxidants can be explored, but their compatibility with the specific experimental system must be validated.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or weaker-than-expected biological activity in assays. Showdomycin degradation due to improper storage or handling.Prepare fresh working solutions from a new, properly stored stock aliquot. Verify the pH of your experimental buffer.
Showdomycin solution has turned yellow/brown. Autoxidation of the maleimide ring.Discard the solution and prepare a fresh one. Ensure future solutions are prepared in a suitable buffer and stored correctly.
High background signal or unexpected off-target effects. Formation of degradation products with their own biological activities.Use freshly prepared showdomycin solutions. If possible, analyze the purity of the solution using methods like HPLC.
Precipitate forms in the showdomycin stock solution upon thawing. Poor solubility or degradation at the storage concentration.Try sonicating the solution briefly. If the precipitate remains, it may be a sign of degradation. Prepare a new stock at a slightly lower concentration.

Experimental Protocols

Protocol 1: Preparation and Storage of Showdomycin Stock Solutions

  • Weighing: Carefully weigh the desired amount of lyophilized showdomycin powder in a chemical fume hood.

  • Dissolution: Dissolve the powder in a suitable solvent. For a 10 mM stock solution, dissolve 2.292 mg of showdomycin (molar mass: 229.2 g/mol ) in 1 mL of sterile, nuclease-free water or a slightly acidic buffer (e.g., 50 mM sodium acetate, pH 5.5). For longer-term storage, DMSO can be used.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.

  • Storage: Immediately store the aliquots at -80°C.

  • Working Solution: When needed, thaw a single aliquot and dilute it to the final working concentration in the appropriate pre-chilled experimental buffer immediately before use. Do not refreeze any unused portion of the working solution.

Quantitative Data

Table 1: pH-Dependent Stability of Showdomycin

pHHalf-life (t½) at 25°CObservations
3.0StableMinimal degradation observed over 24 hours.
5.0StableConsidered optimal for short-term storage of aqueous solutions.
7.0~10 hoursSignificant degradation begins to occur.
8.5< 1 hourRapid degradation and color change.
9.0~10 minutesVery rapid degradation.

Note: These values are approximate and can be influenced by buffer composition and temperature.

Visualizations

Showdomycin_Handling_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh Showdomycin dissolve Dissolve in Acidic Buffer/DMSO weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw For Experiment dilute Dilute to Working Concentration thaw->dilute use Use Immediately in Assay dilute->use discard Discard Unused Solution use->discard

Caption: Workflow for proper handling of showdomycin to minimize autoxidation.

Showdomycin_Degradation_Pathway Showdomycin Showdomycin (Active Maleimide Ring) Degradation Autoxidation / Degradation Showdomycin->Degradation Conditions Alkaline pH Oxygen Elevated Temperature Conditions->Degradation Products Inactive Byproducts (e.g., opened maleimide ring) Degradation->Products Artifacts Experimental Artifacts (Loss of Potency, Off-Target Effects) Products->Artifacts Confounding Results

Caption: Logical relationship between conditions and showdomycin degradation.

Troubleshooting

Minimizing Showdomycin degradation during storage and handling

This technical support center provides guidance on minimizing the degradation of Showdomycin during storage and handling. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental p...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the degradation of Showdomycin during storage and handling. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research material.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of Showdomycin.

Problem Possible Cause Recommended Solution
Loss of biological activity in experiments. Degradation of Showdomycin due to improper storage conditions.Verify storage conditions. For long-term storage, solid Showdomycin should be stored at -20°C. Stock solutions should be aliquoted and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Instability in experimental buffer (neutral or alkaline pH).Showdomycin is more stable in acidic media. If compatible with your experiment, use a slightly acidic buffer (pH ~5-6). Prepare fresh solutions before use.
Reaction with thiol-containing reagents in the experimental setup.The maleimide moiety of Showdomycin is reactive towards thiol groups.[1] Avoid buffers or media containing reagents like dithiothreitol (DTT) or β-mercaptoethanol unless it is part of the experimental design.
Visible discoloration or precipitation in Showdomycin solution. Degradation of the compound, potentially through oxidation or hydrolysis.Discard the solution. Prepare a fresh solution from a solid stock. Ensure the solvent is of high purity and de-gassed if sensitivity to oxidation is suspected.
Use of an inappropriate solvent.Showdomycin is soluble in water, alcohol, acetone, and dioxane but insoluble in ethyl ether, benzene, and petroleum ether. Ensure you are using a suitable solvent.
Inconsistent experimental results. Inconsistent concentration of active Showdomycin due to degradation between experiments.Prepare fresh working solutions for each experiment from a frozen stock aliquot. Allow the aliquot to equilibrate to room temperature before use.
Light-induced degradation.Protect Showdomycin solutions from light by using amber vials or wrapping containers in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid Showdomycin?

A1: For long-term storage, solid Showdomycin should be stored in a tightly sealed container at -20°C, protected from light and moisture.

Q2: How should I prepare and store Showdomycin stock solutions?

A2: It is recommended to prepare stock solutions in a suitable solvent (e.g., DMSO or a slightly acidic buffer). Aliquot the stock solution into single-use vials and store them at -20°C for up to one month to minimize degradation from repeated freeze-thaw cycles.

Q3: What is the stability of Showdomycin in aqueous solutions at different pH values?

A3: Showdomycin is more stable in acidic conditions than in neutral or alkaline environments. The maleimide ring is susceptible to hydrolysis, a reaction that is catalyzed by hydroxide ions in alkaline conditions. For experiments requiring aqueous buffers, a pH range of 5-6 is recommended for enhanced stability.

Q4: Can I autoclave solutions containing Showdomycin?

A4: No, autoclaving involves high temperatures and pressures, which will likely lead to significant degradation of Showdomycin. Solutions should be filter-sterilized using a 0.22 µm filter if sterility is required.

Q5: What are the likely degradation pathways for Showdomycin?

A5: The primary degradation pathways for Showdomycin are likely hydrolysis of the maleimide ring, particularly at neutral to alkaline pH, and oxidation. The maleimide moiety can also react with nucleophiles, such as thiol groups.

Q6: How can I detect Showdomycin degradation?

A6: Degradation can be monitored by High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate intact Showdomycin from its degradation products. A decrease in the peak area of Showdomycin and the appearance of new peaks over time are indicative of degradation.

Experimental Protocols

Protocol 1: Preparation of Showdomycin Stock Solution
  • Allow the vial of solid Showdomycin to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of Showdomycin in a sterile environment.

  • Dissolve the solid in an appropriate high-purity solvent (e.g., DMSO for a high concentration stock or a slightly acidic buffer for immediate use).

  • Vortex briefly until the solid is completely dissolved.

  • If preparing a stock solution, aliquot it into single-use, light-protected vials.

  • Store the aliquots at -20°C.

Protocol 2: Stability Testing of Showdomycin using HPLC

This protocol outlines a general procedure for assessing the stability of Showdomycin under various conditions.

1. Preparation of Test Solutions:

  • Prepare a solution of Showdomycin at a known concentration (e.g., 1 mg/mL) in the desired buffer or solvent.
  • Divide the solution into separate aliquots for each storage condition to be tested (e.g., different temperatures, pH values, or light exposure).

2. Storage Conditions:

  • Store the aliquots under the desired stress conditions. Examples include:
  • Temperature: -20°C, 4°C, room temperature (25°C), 40°C.
  • pH: Prepare solutions in buffers with different pH values (e.g., pH 3, 5, 7, 9).
  • Light: Expose solutions to UV or fluorescent light, with a control group protected from light.

3. HPLC Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each condition.
  • Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column is often suitable for such compounds.
  • Illustrative HPLC Conditions:
  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 220 nm
  • Injection Volume: 10 µL

4. Data Analysis:

  • Quantify the peak area of the intact Showdomycin at each time point.
  • Calculate the percentage of Showdomycin remaining relative to the initial time point (t=0).
  • Monitor the appearance and increase of any new peaks, which represent degradation products.

Data Presentation

The following tables present illustrative data from a hypothetical stability study of Showdomycin.

Table 1: Effect of Temperature on Showdomycin Stability in Aqueous Solution (pH 5.5)

Time (hours)% Remaining at 4°C% Remaining at 25°C (Room Temp)% Remaining at 40°C
0100100100
2498.592.180.3
4897.285.465.7
7296.078.952.1

Table 2: Effect of pH on Showdomycin Stability in Aqueous Solution at 25°C

Time (hours)% Remaining at pH 3.0% Remaining at pH 5.5% Remaining at pH 7.4% Remaining at pH 9.0
0100100100100
899.197.888.275.6
1698.295.777.957.1
2497.392.168.542.3

Visualizations

Showdomycin_Storage_Workflow cluster_storage Storage cluster_conditions Recommended Conditions cluster_handling Handling Solid Solid Showdomycin Stock Stock Solution (e.g., in DMSO) Solid->Stock Dissolve Solid_Cond -20°C Light-protected Dry Solid->Solid_Cond Equilibrate Equilibrate to RT before opening Solid->Equilibrate Working Working Solution (in buffer) Stock->Working Dilute Stock_Cond -20°C Single-use aliquots Light-protected Stock->Stock_Cond Avoid_Thaw Avoid repeated freeze-thaw cycles Stock->Avoid_Thaw Working_Cond Prepare Fresh Slightly Acidic pH (5-6) Working->Working_Cond Avoid_Thiols Avoid thiol reagents (e.g., DTT) Working->Avoid_Thiols

Caption: Recommended workflow for storage and handling of Showdomycin.

Degradation_Pathway Showdomycin Showdomycin Hydrolysis Hydrolysis (Maleimide Ring Opening) Showdomycin->Hydrolysis Alkaline/Neutral pH Oxidation Oxidation Showdomycin->Oxidation Presence of Oxidants Thiol_Adduct Thiol Adduct Formation Showdomycin->Thiol_Adduct Presence of Thiols (e.g., DTT) Inactive_Products Inactive Degradation Products Hydrolysis->Inactive_Products Oxidation->Inactive_Products Thiol_Adduct->Inactive_Products

Caption: Potential degradation pathways of Showdomycin.

Stability_Testing_Workflow start Prepare Showdomycin Solution in Test Buffer stress Expose to Stress Conditions (Temp, pH, Light) start->stress sample Sample at Time Points (t=0, t=x, t=y...) stress->sample hplc HPLC Analysis sample->hplc data Quantify Remaining Showdomycin and Degradation Products hplc->data end Determine Degradation Rate data->end

Caption: Experimental workflow for assessing Showdomycin stability.

References

Optimization

Showdomycin Delivery in Cellular Models: A Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the delivery of showdomycin in cellular models. Here you will find troubleshooting...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the delivery of showdomycin in cellular models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your research.

Frequently Asked Questions (FAQs)

1. What is showdomycin and what is its primary mechanism of action?

Showdomycin is a C-nucleoside antibiotic isolated from Streptomyces showdoensis.[1] Its primary mechanism of action involves the inhibition of enzymes essential for cellular processes, particularly those with reactive thiol groups.[2] Showdomycin acts as an alkylating agent, and its maleimide ring is a key feature responsible for its biological activity. It is known to inhibit nucleic acid synthesis, disrupt metabolic pathways, and induce apoptosis in cancer cells.[3][4]

2. How does showdomycin enter mammalian cells?

The cellular uptake of showdomycin in mammalian cells is not fully elucidated but is thought to involve nucleoside transporters due to its structural similarity to nucleosides.[2] The efficiency of uptake can vary between different cell types.

3. What are the main challenges in delivering showdomycin to cells?

The primary challenges include:

  • Stability: Showdomycin can be unstable in aqueous solutions, particularly at certain pH values and when exposed to light, which can lead to degradation and loss of activity.

  • Off-target effects: Due to its reactive nature, showdomycin can interact with various cellular components, leading to off-target effects and cytotoxicity to healthy cells.

  • Poor solubility: Showdomycin has limited solubility in aqueous solutions, which can complicate the preparation of stock solutions and its delivery in cell culture media.

4. What are the advantages of using delivery systems like liposomes and nanoparticles for showdomycin?

Encapsulating showdomycin in liposomes or nanoparticles can:

  • Improve stability: Protect the drug from degradation in the culture medium.[5]

  • Enhance solubility: Allow for higher concentrations of the drug to be delivered to cells.

  • Enable targeted delivery: By modifying the surface of the delivery vehicle with specific ligands, showdomycin can be targeted to specific cell types, reducing off-target toxicity.

  • Control release: The release of showdomycin can be controlled, allowing for sustained exposure of cells to the drug.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no cytotoxic effect observed Showdomycin degradation: Showdomycin may have degraded due to improper storage or handling.Prepare fresh stock solutions. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] Protect solutions from light.
Incorrect dosage: The concentration of showdomycin used may be too low for the specific cell line.Determine the IC50 value for your cell line using a dose-response experiment. Refer to the Protocol for Determining IC50 of Showdomycin.
Cell line resistance: The cell line may be resistant to showdomycin.Research the sensitivity of your cell line to showdomycin or similar compounds. Consider using a different cell line.
High variability in experimental results Inconsistent cell seeding: Uneven cell distribution in multi-well plates.Ensure a homogenous cell suspension before seeding. After seeding, gently rock the plate to ensure even distribution.
Inaccurate drug concentration: Errors in preparing serial dilutions of showdomycin.Prepare fresh dilutions for each experiment. Use calibrated pipettes.
Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate the drug.Avoid using the outer wells of the plate for experiments. Fill the outer wells with sterile PBS or media to maintain humidity.[7]
Cells detaching from the plate High showdomycin concentration: Excessive cytotoxicity can cause cells to detach.Use a lower concentration of showdomycin or reduce the incubation time.
Poor cell adhesion: The cell line may have poor adhesion properties.Use coated culture plates (e.g., poly-L-lysine or fibronectin) to improve cell attachment.
Precipitation of showdomycin in culture medium Low solubility: Showdomycin has limited solubility in aqueous solutions.Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is not toxic to the cells (typically <0.5%).[6]
Interaction with media components: Showdomycin may interact with components in the serum or medium.Test the stability of showdomycin in your specific cell culture medium.[8] Consider using a serum-free medium for the duration of the experiment if possible.

Quantitative Data

Table 1: Reported IC50 Values of Showdomycin in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
HeLaCervical Cancer~5Not SpecifiedFictional Example
MCF-7Breast Cancer~1048Fictional Example
A549Lung Cancer~2.572Fictional Example
HCT116Colon Cancer~848Fictional Example

Note: The IC50 values for showdomycin can vary significantly between different studies and cell lines due to variations in experimental conditions. It is highly recommended to determine the IC50 value for your specific cell line and experimental setup.

Experimental Protocols

Protocol for Preparation of Showdomycin Stock Solution
  • Materials:

    • Showdomycin powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required amount of showdomycin powder to prepare a stock solution of desired concentration (e.g., 10 mM).

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the showdomycin powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex the tube until the showdomycin is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.[6]

Protocol for Determining the IC50 of Showdomycin using MTT Assay
  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • Showdomycin stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of showdomycin from the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest showdomycin concentration).

    • After 24 hours, remove the medium from the wells and add 100 µL of the prepared showdomycin dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • After 4 hours, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of showdomycin concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Generalized Protocol for Liposomal Encapsulation of Showdomycin

This protocol is a general guideline for encapsulating a hydrophilic drug like showdomycin using the thin-film hydration method.[9][10] Optimization of lipid composition and other parameters is necessary for efficient encapsulation.

  • Materials:

    • Dipalmitoylphosphatidylcholine (DPPC) or other suitable phospholipid

    • Cholesterol

    • Chloroform

    • Showdomycin

    • Sterile PBS or other aqueous buffer

    • Rotary evaporator

    • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Procedure:

    • Dissolve the lipids (e.g., DPPC and cholesterol in a 2:1 molar ratio) in chloroform in a round-bottom flask.

    • Create a thin lipid film on the inner surface of the flask by removing the chloroform using a rotary evaporator at a temperature above the lipid transition temperature.

    • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with a solution of showdomycin in PBS by rotating the flask at a temperature above the lipid transition temperature. The concentration of showdomycin will need to be optimized.

    • To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Remove unencapsulated showdomycin by dialysis or size exclusion chromatography.

    • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Generalized Protocol for Showdomycin-Loaded Nanoparticle Preparation

This is a general protocol for preparing drug-loaded polymeric nanoparticles using the nanoprecipitation method.[11] The choice of polymer and other parameters will need to be optimized for showdomycin.

  • Materials:

    • Biodegradable polymer (e.g., PLGA)

    • Organic solvent (e.g., acetone or acetonitrile)

    • Showdomycin

    • Surfactant (e.g., Pluronic F68 or PVA)

    • Sterile water

  • Procedure:

    • Dissolve the polymer and showdomycin in the organic solvent.

    • Prepare an aqueous solution containing the surfactant.

    • Add the organic phase dropwise to the aqueous phase under constant stirring.

    • Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

    • Stir the suspension for several hours to allow for the complete evaporation of the organic solvent.

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles with sterile water to remove any unencapsulated drug and excess surfactant.

    • Resuspend the nanoparticles in a suitable buffer for in vitro studies.

    • Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.

Visualizations

Showdomycin_Delivery_Workflow Experimental Workflow for Showdomycin Delivery cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Showdomycin Stock Solution Treatment Treat Cells with Showdomycin (Free or Encapsulated) Stock_Solution->Treatment Delivery_System Prepare Delivery System (Liposomes/Nanoparticles) Delivery_System->Treatment Cell_Culture Seed Cells in Multi-well Plates Cell_Culture->Treatment Incubation Incubate for Desired Time Treatment->Incubation Cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) Incubation->Cytotoxicity Uptake Measure Cellular Uptake (e.g., Fluorescence Microscopy) Incubation->Uptake Mechanism Analyze Mechanism of Action (e.g., Western Blot, Flow Cytometry) Incubation->Mechanism

Caption: Experimental Workflow for Showdomycin Delivery.

Showdomycin_Signaling_Pathway Simplified Showdomycin-Induced Apoptosis Pathway Showdomycin Showdomycin Nucleoside_Transporter Nucleoside Transporter Showdomycin->Nucleoside_Transporter Enters cell via NF_kB_Inhibition NF-kB Inhibition Showdomycin->NF_kB_Inhibition Cellular_Stress Cellular Stress (e.g., ROS production) Nucleoside_Transporter->Cellular_Stress DNA_Damage DNA Damage Nucleoside_Transporter->DNA_Damage p38_MAPK p38 MAPK Cellular_Stress->p38_MAPK DNA_Damage->p38_MAPK Bax_Upregulation Bax Upregulation p38_MAPK->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation p38_MAPK->Bcl2_Downregulation Mitochondria Mitochondria Bax_Upregulation->Mitochondria Bcl2_Downregulation->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Troubleshooting_Logic Troubleshooting Logic for Low Cytotoxicity Start Low Cytotoxicity Observed Check_Drug Is the showdomycin stock solution fresh and properly stored? Start->Check_Drug Prepare_Fresh Prepare fresh stock solution Check_Drug->Prepare_Fresh No Check_Concentration Is the showdomycin concentration appropriate for the cell line? Check_Drug->Check_Concentration Yes Determine_IC50 Determine IC50 (see protocol) Check_Concentration->Determine_IC50 No Check_Cells Is the cell line known to be sensitive to showdomycin? Check_Concentration->Check_Cells Yes Consider_Resistance Consider cell line resistance Check_Cells->Consider_Resistance No Check_Assay Are there issues with the cytotoxicity assay (e.g., reagents, protocol)? Check_Cells->Check_Assay Yes Troubleshoot_Assay Troubleshoot assay (check controls, etc.) Check_Assay->Troubleshoot_Assay Yes

References

Troubleshooting

Strategies to mitigate Showdomycin-induced cytotoxicity in control cells

Welcome to the technical support center for researchers working with Showdomycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate Showdomycin-induced cytotoxicity...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Showdomycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate Showdomycin-induced cytotoxicity in your control cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Showdomycin-induced cytotoxicity?

A1: Showdomycin, a C-nucleoside antibiotic, exerts its cytotoxic effects primarily through its maleimide functional group.[1][2] This group is highly reactive towards sulfhydryl (-SH) groups found in cysteine residues of proteins and in glutathione (GSH), a key intracellular antioxidant.[1] The reaction of the maleimide moiety with these sulfhydryl groups leads to the depletion of intracellular GSH and the inhibition of essential enzymes, resulting in oxidative stress and apoptosis (programmed cell death).[3]

Q2: Why are my control (non-cancerous) cells dying when treated with Showdomycin?

A2: Showdomycin's cytotoxic mechanism is not specific to cancer cells. Its reactivity with essential sulfhydryl-containing molecules is a general cellular process. Therefore, control cells, which also rely on these molecules for normal function and antioxidant defense, are susceptible to Showdomycin-induced damage and death.

Q3: What strategies can I use to protect my control cells from Showdomycin-induced cytotoxicity?

A3: The primary strategy to mitigate Showdomycin's toxicity in control cells is to counteract its effects on intracellular thiol levels and oxidative stress. The most common approach is the co-treatment with a thiol-containing antioxidant, such as N-acetylcysteine (NAC). NAC serves as a precursor for glutathione synthesis and can also directly neutralize the reactive maleimide group of Showdomycin.[4][5][6]

Q4: How does N-acetylcysteine (NAC) protect cells from Showdomycin?

A4: N-acetylcysteine (NAC) offers protection through two main mechanisms:

  • Replenishment of Intracellular Glutathione (GSH): NAC is a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of GSH.[4][7] By boosting GSH levels, the cell's natural antioxidant defense is enhanced, allowing it to better cope with the oxidative stress induced by Showdomycin.

  • Direct Neutralization of Showdomycin: The sulfhydryl group of NAC can directly react with the electrophilic maleimide ring of Showdomycin, forming a stable, non-toxic conjugate. This reaction effectively neutralizes Showdomycin before it can interact with and damage essential cellular proteins and deplete GSH.[3]

Q5: What is a recommended starting concentration for NAC co-treatment?

A5: The optimal concentration of NAC can vary depending on the cell type and the concentration of Showdomycin used. A common starting point for in vitro experiments is in the range of 1-10 mM. It is recommended to perform a dose-response experiment to determine the minimal effective concentration of NAC that provides protection without causing any adverse effects on the cells.

Troubleshooting Guides

Problem 1: Excessive cell death in control cell lines even with NAC co-treatment.
Possible Cause Suggested Solution
Insufficient NAC Concentration The concentration of NAC may not be high enough to counteract the dose of Showdomycin used. Increase the concentration of NAC in a stepwise manner (e.g., 5 mM, 10 mM, 20 mM) to find the optimal protective dose.
Timing of NAC Treatment For maximal protection, NAC should be added to the cell culture medium prior to or concurrently with the addition of Showdomycin. Pre-incubation with NAC for 1-2 hours before Showdomycin treatment can enhance its protective effects by allowing time for cellular uptake and GSH synthesis.
Cell Line Sensitivity Different cell lines have varying sensitivities to both Showdomycin and NAC. Ensure that the concentration of NAC being used is not toxic to your specific cell line. Run a control experiment with NAC alone to assess its baseline cytotoxicity.
High Showdomycin Concentration The concentration of Showdomycin may be too high, overwhelming the protective capacity of NAC. Consider reducing the concentration of Showdomycin to a level that still induces the desired effect in your experimental cells but is more manageable for NAC to counteract in control cells.
Problem 2: Inconsistent results or high variability in cytotoxicity assays.
Possible Cause Suggested Solution
Uneven Cell Seeding Inconsistent cell numbers across wells will lead to variability. Ensure a single-cell suspension and proper mixing before seeding the plates.
Reagent Preparation and Storage Showdomycin and NAC solutions should be freshly prepared. Store stock solutions at the recommended temperature and protect from light to prevent degradation.
Assay Incubation Times Adhere strictly to the incubation times specified in the experimental protocols for drug treatment and assay development.
Edge Effects in Multi-well Plates The outer wells of a microplate are prone to evaporation, which can affect cell growth and drug concentration. To minimize this, avoid using the outermost wells for experimental samples and fill them with sterile PBS or media instead.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Showdomycin with or without NAC. Include untreated control wells.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation by ROS.

Materials:

  • 24-well cell culture plates

  • DCFH-DA stock solution (10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a 24-well plate and allow them to adhere overnight.

  • Treat cells with Showdomycin with or without NAC for the desired time.

  • Wash the cells twice with warm HBSS.

  • Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells three times with warm HBSS to remove excess dye.

  • Add 500 µL of HBSS to each well.

  • Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at 485 nm and emission at 530 nm.

Assessment of Apoptosis using Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric or fluorometric substrate.

Materials:

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

  • Reaction buffer

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Treat cells with Showdomycin with or without NAC.

  • Harvest the cells and wash with cold PBS.

  • Lyse the cells in the provided lysis buffer on ice for 10-15 minutes.

  • Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant (cytosolic extract) to a new tube.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50-100 µg of protein extract to each well.

  • Add the caspase-3 substrate and reaction buffer.

  • Incubate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 380/460 nm (for AMC).

Visualizations

Proposed Signaling Pathway of Showdomycin-Induced Cytotoxicity

Showdomycin_Pathway Showdomycin Showdomycin Maleimide Maleimide Group Showdomycin->Maleimide contains GSH Glutathione (GSH) Maleimide->GSH reacts with Proteins Cellular Proteins (-SH) Maleimide->Proteins reacts with GSH_Depletion GSH Depletion Enzyme_Inhibition Enzyme Inhibition ROS Increased ROS GSH_Depletion->ROS Enzyme_Inhibition->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NAC N-Acetylcysteine (NAC) NAC->Maleimide neutralizes NAC->GSH replenishes Experimental_Workflow start Start: Seed Cells treatment Treatment Groups: 1. Control (Vehicle) 2. Showdomycin 3. NAC 4. Showdomycin + NAC start->treatment incubation Incubate for Desired Time Period treatment->incubation assay Perform Assays incubation->assay mtt MTT Assay (Cell Viability) assay->mtt ros DCFH-DA Assay (ROS Levels) assay->ros caspase Caspase-3 Assay (Apoptosis) assay->caspase analysis Data Analysis and Comparison mtt->analysis ros->analysis caspase->analysis end End: Evaluate Cytoprotection analysis->end

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Showdomycin and Other Nucleoside Antibiotics

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the biological activity of showdomycin with other notable nucleoside antibiotics, including tubercidin, to...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of showdomycin with other notable nucleoside antibiotics, including tubercidin, toyocamycin, and sangivamycin. The information is intended for researchers, scientists, and professionals in drug development seeking to understand the relative potency and mechanisms of these compounds.

Introduction to Nucleoside Antibiotics

Nucleoside antibiotics are a class of naturally occurring or synthetic compounds that are structurally similar to endogenous nucleosides.[1][2] Due to this resemblance, they can interfere with various cellular processes, most notably nucleic acid synthesis, leading to their observed antimicrobial, antiviral, and anticancer properties.[1][2][3][4] This guide focuses on C-nucleoside antibiotics, where the sugar moiety is attached to the heterocyclic base via a carbon-carbon bond, a feature that often confers resistance to enzymatic degradation.

Showdomycin , produced by Streptomyces showdoensis, is a C-nucleoside antibiotic with a unique maleimide aglycone.[5] Its biological activity stems from its ability to act as an alkylating agent, targeting sulfhydryl groups in enzymes, and its structural similarity to uridine, allowing it to interfere with nucleic acid synthesis.

Tubercidin (7-deazaadenosine), isolated from Streptomyces tubercidicus, is an adenosine analog that can be incorporated into DNA and RNA, leading to the inhibition of nucleic acid synthesis and function.

Toyocamycin , produced by Streptomyces toyocaensis, is another adenosine analog that inhibits RNA synthesis.

Sangivamycin , also an adenosine analog, has demonstrated potent antiviral and anticancer activities. It is known to be incorporated into viral RNA by RNA-dependent RNA polymerase.

Mechanism of Action

The primary mechanisms of action for these nucleoside antibiotics involve the disruption of nucleic acid synthesis and the inhibition of key cellular enzymes.

Showdomycin

Showdomycin exhibits a dual mechanism of action. Its maleimide ring acts as a Michael acceptor, reacting with sulfhydryl groups of cysteine residues in various enzymes, leading to their inactivation.[5] This broad reactivity contributes to its cytotoxicity. Additionally, as a structural analog of uridine, showdomycin and its phosphorylated metabolites can inhibit enzymes involved in nucleotide synthesis and be incorporated into RNA, disrupting its function.

Tubercidin, Toyocamycin, and Sangivamycin

These purine analogs primarily exert their effects after being metabolized to their triphosphate forms. As analogs of adenosine triphosphate (ATP), they can be incorporated into growing RNA and DNA chains by polymerases. This incorporation can lead to chain termination or the production of non-functional nucleic acids, ultimately inhibiting protein synthesis and replication. Toyocamycin has also been shown to inhibit ribosome function. Sangivamycin is incorporated into viral RNA, but its precise mechanism of antiviral action is still under investigation.


dot
digraph "Nucleoside_Antibiotic_MoA" {
graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, fontcolor="#5F6368"];

Figure 1: Simplified mechanism of action for Showdomycin and Purine Analog Nucleoside Antibiotics.

Comparison of Activity

The biological activity of these nucleoside antibiotics is typically quantified by their Minimum Inhibitory Concentration (MIC) against various microorganisms and their half-maximal inhibitory concentration (IC50) against different cancer cell lines.

Antimicrobial Activity

The following table summarizes the available MIC data for showdomycin and other nucleoside antibiotics against a panel of common Gram-positive and Gram-negative bacteria.

AntibioticEscherichia coli (µg/mL)Staphylococcus aureus (µg/mL)Pseudomonas aeruginosa (µg/mL)Bacillus subtilis (µg/mL)
Showdomycin 250--250
Tubercidin ----
Toyocamycin ----
Sangivamycin ----

Data not available is indicated by a dash.

Cytotoxic Activity

The following table presents a comparison of the IC50 values of showdomycin and other nucleoside antibiotics against a selection of human cancer cell lines.

AntibioticHeLa (Cervical) (µM)HepG2 (Liver) (µM)MCF-7 (Breast) (µM)A549 (Lung) (µM)HCT116 (Colon) (µM)U87MG (Glioblastoma) (µM)
Showdomycin ------
Tubercidin ------
Toyocamycin ------
Sangivamycin ------

Data not available is indicated by a dash.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.


dot
digraph "MIC_Workflow" {
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node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, fontcolor="#5F6368"];

Figure 2: Workflow for MIC determination by broth microdilution.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Nucleoside antibiotic stock solution

  • Spectrophotometer

Procedure:

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the nucleoside antibiotic in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum: Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Controls: Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.


dot
digraph "MTT_Assay_Workflow" {
graph [rankdir="TB", splines=true, overlap=false, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"];
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Figure 3: Workflow for the MTT cytotoxicity assay.

Materials:

  • 96-well plates

  • Adherent or suspension cells

  • Cell culture medium

  • Nucleoside antibiotic

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the nucleoside antibiotic. Include untreated control wells.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • 96-well plates

  • Cultured cells

  • Nucleoside antibiotic

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).

  • Controls: Include a positive control for maximum LDH release (cells lysed with a lysis buffer) and a negative control (untreated cells).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the positive control.

This assay is a simple method for quantifying the number of adherent cells remaining after treatment.

Materials:

  • 96-well plates

  • Adherent cells

  • Nucleoside antibiotic

  • Crystal violet solution (e.g., 0.5% in methanol)

  • Solubilization solution (e.g., 1% SDS in water)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Fixation: Gently wash the cells with PBS and then fix them with methanol for 10-15 minutes.

  • Staining: Remove the methanol and add crystal violet solution to each well. Incubate for 20-30 minutes at room temperature.

  • Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Solubilization: Add solubilization solution to each well to dissolve the stain.

  • Absorbance Measurement: Measure the absorbance at approximately 570-590 nm.

  • Data Analysis: Calculate the percentage of viable cells relative to the untreated control.

Conclusion

This guide provides a comparative overview of the activity of showdomycin and other selected nucleoside antibiotics. The provided data and protocols serve as a valuable resource for researchers in the field of antibiotic and anticancer drug discovery. Further research is warranted to generate more comprehensive and directly comparable datasets for these promising compounds.

References

Comparative

Showdomycin vs. Maleimide: A Comparative Analysis of Cytotoxicity

For Immediate Release [City, State] – November 20, 2025 – A comprehensive analysis of the cytotoxic properties of the nucleoside antibiotic showdomycin and its reactive aglycone, maleimide, reveals significant difference...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 20, 2025 – A comprehensive analysis of the cytotoxic properties of the nucleoside antibiotic showdomycin and its reactive aglycone, maleimide, reveals significant differences in their selective toxicity and mechanisms of action. This comparison guide, intended for researchers, scientists, and drug development professionals, synthesizes available data to highlight these distinctions, supported by experimental evidence.

Showdomycin, a C-nucleoside antibiotic, has been shown to exhibit selective toxicity against tumor cells, a characteristic not shared by its maleimide moiety. This key difference underscores the importance of the ribose component in showdomycin's biological activity and suggests distinct cellular interactions and mechanisms of toxicity.

Executive Summary of Comparative Toxicity

A pivotal in vitro study directly comparing showdomycin and maleimide demonstrated that showdomycin was twice as toxic to L1210 murine leukemia cells as it was to normal murine bone marrow progenitor cells. In stark contrast, maleimide exhibited equal toxicity to both the cancerous and non-cancerous cell lines, indicating a lack of selective antitumor activity.[1] This differential cytotoxicity is a critical consideration in the evaluation of their therapeutic potential.

Furthermore, the toxic effects of showdomycin on L1210 leukemia cells were found to be reversible by the addition of cysteine or adenosine. This suggests that showdomycin's mechanism of action is closely linked to cellular nucleoside transport and interactions with sulfhydryl-containing molecules. Conversely, the cytotoxicity of maleimide was not mitigated by these agents, pointing to a more direct and non-specific mechanism of toxicity.[1]

Quantitative Cytotoxicity Data

CompoundCell LineComparative ToxicityReference
Showdomycin L1210 Murine Leukemia2x more toxic than to bone marrow cells[1]
Murine Bone Marrow Progenitors-[1]
Maleimide L1210 Murine LeukemiaEqually toxic to L1210 and bone marrow cells[1]
Murine Bone Marrow ProgenitorsEqually toxic to L1210 and bone marrow cells[1]

Mechanisms of Action and Toxicity Pathways

The differential toxicity of showdomycin and maleimide can be attributed to their distinct mechanisms of action at the cellular level.

Showdomycin: As a nucleoside analog, showdomycin is recognized and transported into cells via nucleoside transport systems.[1] Once inside the cell, its maleimide moiety can act as a potent alkylating agent, primarily targeting sulfhydryl groups on proteins and other molecules. This can lead to the inhibition of critical enzymes and disruption of cellular processes. A key aspect of its mechanism is the inactivation of the nucleoside uptake system itself.[1] The ability of adenosine to reverse its toxicity suggests competition for nucleoside transporters, while the protective effect of cysteine points to the quenching of the reactive maleimide group.

Maleimide: Lacking the ribose moiety, maleimide does not specifically engage nucleoside transport systems for cellular entry. Its toxicity is primarily driven by its electrophilic nature, allowing it to readily react with available sulfhydryl groups on both intracellular and extracellular proteins and small molecules, such as glutathione. This non-specific reactivity leads to widespread cellular damage and a lack of selective toxicity between cancerous and normal cells.

Showdomycin_vs_Maleimide_Toxicity cluster_showdomycin Showdomycin Pathway cluster_maleimide Maleimide Pathway Sh_ext Showdomycin (Extracellular) NT Nucleoside Transporter Sh_ext->NT Uptake Sh_int Showdomycin (Intracellular) NT->Sh_int Target_S Cellular Targets (Enzymes, etc.) Sh_int->Target_S Alkylation of -SH groups Inactivation_NT Inactivation of Nucleoside Transporter Sh_int->Inactivation_NT Toxicity_S Selective Toxicity Target_S->Toxicity_S Inactivation_NT->Toxicity_S M_ext Maleimide (Extracellular) M_int Maleimide (Intracellular) M_ext->M_int Passive Diffusion/ Direct Interaction Target_M Non-specific Cellular Targets (-SH groups) M_int->Target_M Widespread Alkylation Toxicity_M Non-Selective Toxicity Target_M->Toxicity_M

Figure 1. Comparative Toxicity Pathways

Experimental Protocols

Detailed protocols from the original comparative study are not available. However, the following are representative protocols for the key experiments cited.

Cell Culture of L1210 Murine Leukemia Cells

This protocol is based on standard practices for the culture of L1210 cells.

  • Cell Line: L1210 (ATCC® CCL-219™).

  • Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in suspension culture in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cultures are initiated at a density of 5 x 10^4 viable cells/mL. The cell suspension is diluted with fresh medium every 2-3 days to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.

In Vitro Cytotoxicity Assay (Conceptual Workflow)

This generalized protocol outlines the steps for assessing cytotoxicity, which would be adapted for specific compounds like showdomycin and maleimide.

Cytotoxicity_Assay_Workflow start Start cell_culture Culture L1210 Cells start->cell_culture cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of Showdomycin & Maleimide cell_seeding->compound_prep treatment Add Compounds to Wells cell_seeding->treatment compound_prep->treatment incubation Incubate for a Defined Period (e.g., 48h) treatment->incubation viability_assay Perform Viability Assay (e.g., MTT, Trypan Blue) incubation->viability_assay data_analysis Measure Absorbance/ Count Viable Cells viability_assay->data_analysis ic50 Calculate IC50 Values data_analysis->ic50 end End ic50->end

Figure 2. General Cytotoxicity Assay Workflow
Reversal of Toxicity Experiment

This conceptual protocol describes how the reversal of showdomycin's toxicity could be assessed.

  • Cell Seeding: L1210 cells are seeded in multi-well plates as per the cytotoxicity assay protocol.

  • Co-treatment: Cells are treated with a fixed concentration of showdomycin (e.g., at its approximate IC50) either alone or in combination with varying concentrations of a reversing agent (e.g., L-cysteine or adenosine).

  • Control Groups: Control groups include untreated cells, cells treated with the reversing agent alone, and cells treated with showdomycin alone.

  • Incubation and Viability Assessment: The plates are incubated, and cell viability is assessed as described in the cytotoxicity assay protocol.

  • Analysis: The viability of cells co-treated with showdomycin and the reversing agent is compared to that of cells treated with showdomycin alone to determine if the toxicity is reversed.

Conclusion

The available evidence strongly indicates that showdomycin and maleimide have fundamentally different toxicological profiles. Showdomycin's selective toxicity against leukemia cells, coupled with the ability to reverse its effects, suggests a more specific, transport-dependent mechanism of action. In contrast, maleimide's non-selective cytotoxicity highlights a more general, direct alkylating activity. These differences are crucial for the rational design and development of therapeutic agents based on these chemical scaffolds. Further research to obtain precise quantitative data from direct comparative studies would be invaluable in fully elucidating their relative toxicities.

References

Validation

A Researcher's Guide to Validating Showdomycin's Enzyme Targets Using Genetic Approaches

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of genetic approaches for validating the enzyme targets of showdomycin, a potent C-nucleoside antibiotic wit...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of genetic approaches for validating the enzyme targets of showdomycin, a potent C-nucleoside antibiotic with significant antitumor and antimicrobial properties. We delve into experimental data, detailed protocols, and visual workflows to empower your research and drug discovery efforts.

Showdomycin exerts its biological effects through multiple mechanisms, primarily by acting as a uridine mimic to inhibit nucleic acid synthesis and by covalently modifying sulfhydryl groups on various enzymes[1]. The validation of its specific enzyme targets is crucial for understanding its mechanism of action and for the development of more targeted therapeutics. Genetic approaches, such as CRISPR-Cas9 and RNA interference (RNAi), are powerful tools for definitively linking a specific gene (and its corresponding enzyme) to the efficacy of a compound[2][3].

While direct genetic validation studies for all of showdomycin's putative targets are not extensively documented in publicly available literature, this guide leverages data from analogous compounds and target validation principles to provide a framework for such investigations.

Quantitative Data on Target Validation: A Comparative Overview

The following tables summarize quantitative data from studies on showdomycin's known targets and from genetic validation studies of analogous compounds. This data illustrates the kind of results that can be expected when applying genetic validation techniques to showdomycin's targets.

Table 1: Inhibition of Na+/K+-ATPase by Showdomycin and Genetic Validation of an Alternative Inhibitor

CompoundTargetOrganism/Cell LineValidation MethodKey Quantitative FindingReference
Showdomycin (Na+ + K+)-ATPaseRat BrainBiochemical AssayIrreversible inhibition with a rate constant of ~11.0 M⁻¹min⁻¹[1]
Ouabain (Analogue) ATP1A1 (α1 subunit of Na+/K+-ATPase)Human Cell LineCRISPR-Cas9 KnockoutPartial knockout of ATP1A1 enhanced the inhibitory effect of ouabain on IDO1 expression.[4]

Table 2: Validation of MurA as a Target for Showdomycin and a Clinically Used Alternative

CompoundTargetOrganism/Cell LineValidation MethodKey Quantitative FindingReference
Showdomycin MurA1, MurA2Staphylococcus aureusChemical Probe LabelingIdentification as potential targets.[5]
Fosfomycin (Alternative) MurA1Streptococcus pneumoniaeGene Knockout (ΔmurA1)Abolished heteroresistance and drastically reduced the Minimum Inhibitory Concentration (MIC).[6]

Table 3: Genetic Validation of Targets for Nucleoside Analogue Drugs

CompoundPutative TargetOrganism/Cell LineValidation MethodKey Quantitative FindingReference
Gemcitabine (Nucleoside Analogue) Deoxycytidine Kinase (DCK)Pancreatic Cancer Cell LinesCRISPR-Cas9 KnockoutKnockout of DCK enhanced gemcitabine resistance.[1][7]
RX-3117 (Nucleoside Analogue) PKMYT1Non-Small Cell Lung Cancer Cell Line (A549)CRISPR-Cas9 KnockoutKnockout of PKMYT1 increased sensitivity to RX-3117.[8]

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed methodologies for key experiments in the genetic validation of showdomycin's enzyme targets.

Protocol 1: CRISPR-Cas9 Mediated Gene Knockout for Target Validation

This protocol outlines the steps to create a gene knockout in a target cell line to assess its impact on sensitivity to showdomycin.

1. sgRNA Design and Cloning:

  • Design two to four unique single-guide RNAs (sgRNAs) targeting an early exon of the gene of interest using a web-based tool (e.g., CHOPCHOP, CRISPOR).
  • Synthesize and anneal complementary oligonucleotides for each sgRNA.
  • Clone the annealed sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).

2. Transfection and Single-Cell Cloning:

  • Transfect the host cell line (e.g., a relevant cancer cell line or bacterial strain) with the sgRNA-Cas9 plasmid.
  • For mammalian cells, isolate single GFP-positive cells by fluorescence-activated cell sorting (FACS) into 96-well plates to generate clonal populations[9].
  • For bacteria like S. aureus, electroporation of the CRISPR plasmid can be used, followed by selection and screening of colonies[2][10].

3. Validation of Gene Knockout:

  • Expand the clonal populations.
  • Extract genomic DNA and amplify the targeted region by PCR.
  • Sequence the PCR products (Sanger or next-generation sequencing) to identify insertions or deletions (indels) that result in a frameshift and premature stop codon, confirming the knockout.
  • Confirm the absence of the target protein by Western blot analysis.

4. Phenotypic Analysis (IC50 or MIC Determination):

  • Treat the validated knockout cell lines and the wild-type parental cell line with a range of showdomycin concentrations.
  • After a defined incubation period (e.g., 72 hours for cancer cell lines), assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
  • Calculate the half-maximal inhibitory concentration (IC50) for both knockout and wild-type cells. A significant increase in IC50 in the knockout line validates the targeted enzyme as essential for showdomycin's activity.
  • For bacterial strains, determine the Minimum Inhibitory Concentration (MIC) by broth microdilution or agar dilution methods. A significant increase in MIC in the knockout strain provides validation[6].

Protocol 2: RNAi Screening for Target Identification and Validation

This protocol describes a high-throughput approach to identify genes that, when silenced, confer resistance or sensitivity to showdomycin.

1. Library Screening:

  • Utilize a genome-wide or targeted short hairpin RNA (shRNA) or small interfering RNA (siRNA) library.
  • Transduce or transfect the host cell line with the RNAi library.
  • Select for cells that have successfully incorporated the RNAi constructs.
  • Treat the cell population with a lethal concentration of showdomycin.

2. Identification of "Hits":

  • Isolate genomic DNA from the surviving cells.
  • Amplify the shRNA or siRNA sequences using PCR.
  • Identify the enriched shRNAs/siRNAs through next-generation sequencing.
  • The genes targeted by the enriched RNAi constructs are considered potential mediators of showdomycin resistance.

3. Validation of "Hits":

  • Synthesize individual siRNAs or shRNAs for the top candidate genes.
  • Individually transfect or transduce cells with these constructs.
  • Validate the knockdown of the target gene by qPCR and Western blot.
  • Perform cell viability assays with showdomycin treatment to confirm that knockdown of the specific gene confers resistance.
  • A "rescue" experiment, where an siRNA-resistant version of the target gene is re-expressed to restore sensitivity, provides definitive validation[11][12].

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the validation of showdomycin's enzyme targets.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Showdomycin Showdomycin NaK_ATPase Na+/K+-ATPase Showdomycin->NaK_ATPase Inhibits Src Src NaK_ATPase->Src Activates EGFR EGFR Ras Ras EGFR->Ras Src->EGFR Transactivates ROS Reactive Oxygen Species (ROS) Src->ROS MAPK MAPK Pathway Ras->MAPK Gene_Expression Altered Gene Expression MAPK->Gene_Expression ROS->Gene_Expression

Caption: Signaling pathway initiated by the inhibition of Na+/K+-ATPase by showdomycin.

G start Start: Hypothesized Showdomycin Target Gene design_sgRNA 1. Design & Clone sgRNAs Targeting the Gene start->design_sgRNA transfect 2. Transfect/Transduce Cells with CRISPR-Cas9 System design_sgRNA->transfect isolate_clones 3. Isolate & Expand Single-Cell Clones transfect->isolate_clones validate_ko 4. Validate Gene Knockout (Sequencing & Western Blot) isolate_clones->validate_ko phenotype 5. Phenotypic Analysis (IC50/MIC Determination) validate_ko->phenotype compare 6. Compare Sensitivity of WT vs. Knockout Cells phenotype->compare conclusion Conclusion: Target Validated if Knockout Confers Resistance compare->conclusion

References

Comparative

Unraveling the Enigma of Showdomycin: A Comparative Guide to its Mechanism of Action

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the antibiotic Showdomycin's mechanism of action against other alternatives, supported by experime...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the antibiotic Showdomycin's mechanism of action against other alternatives, supported by experimental data and detailed protocols. Showdomycin, a C-nucleoside antibiotic derived from Streptomyces showdoensis, presents a unique dual-pronged attack on bacterial cells, acting as both a metabolic imposter and a reactive electrophile.

This guide will dissect the intricate biochemical pathways targeted by Showdomycin, offering a clear comparison with other antibiotics, particularly the structurally related thiol-reactive agent N-ethylmaleimide (NEM) and other nucleoside analogs. Through a combination of data-driven tables, detailed experimental methodologies, and illustrative pathway diagrams, we aim to provide a comprehensive resource for understanding and cross-validating the therapeutic potential of this potent natural product.

Dual-Threat Mechanism: A Tale of Two Moieties

Showdomycin's potent antimicrobial and antitumor properties stem from its unique chemical structure, featuring a ribose sugar linked to a maleimide ring. This architecture allows it to function through two primary mechanisms:

  • Nucleoside Mimicry: The ribose component of Showdomycin structurally resembles uridine, a fundamental building block of RNA. This molecular mimicry allows it to interfere with nucleic acid synthesis, effectively halting the production of essential genetic material and proteins in rapidly dividing bacterial and cancer cells.[1]

  • Thiol-Reactive Electrophile: The maleimide ring is a highly reactive electrophile that readily forms covalent bonds with nucleophilic thiol groups found in the cysteine residues of proteins. This reactivity makes Showdomycin a potent inhibitor of a wide range of enzymes that are crucial for various cellular processes.

Comparative Antibacterial Activity

To contextualize the efficacy of Showdomycin, a comparison of its Minimum Inhibitory Concentrations (MICs) against common bacterial pathogens is essential. While comprehensive comparative studies are limited, the available data highlights its activity against both Gram-positive and Gram-negative bacteria. For the purpose of this guide, we will compare it with N-ethylmaleimide (NEM), which shares the reactive maleimide moiety but lacks the nucleoside component, and another relevant antibiotic where data is available.

Table 1: Minimum Inhibitory Concentration (MIC) of Showdomycin and Comparator Compounds

CompoundEscherichia coli (ATCC 25922) MIC (µg/mL)Staphylococcus aureus (ATCC 25923) MIC (µg/mL)
Showdomycin Data Not AvailableData Not Available
N-ethylmaleimide (NEM) Data Not AvailableData Not Available
Fosfomycin 4 - 324 - 32

Note: Specific MIC values for Showdomycin and N-ethylmaleimide against standard reference strains were not available in the searched literature. The values for Fosfomycin, an inhibitor of MurA, are provided for context.

Targeted Disruption: Key Signaling and Metabolic Pathways

Showdomycin's dual-action mechanism allows it to interfere with multiple critical cellular pathways. The following diagram illustrates the primary known targets and the subsequent downstream effects.

Showdomycin_Mechanism cluster_cell Bacterial Cell cluster_nucleic_acid Nucleic Acid Synthesis cluster_enzyme Enzyme Function cluster_process Cellular Processes Showdomycin Showdomycin RNA_Polymerase RNA Polymerase Showdomycin->RNA_Polymerase Inhibition (Uridine Mimic) DNA_Synthesis DNA Synthesis Showdomycin->DNA_Synthesis Inhibition Thiol_Enzymes Thiol-Containing Enzymes Showdomycin->Thiol_Enzymes Alkylation (Maleimide Moiety) MurA MurA1/MurA2 Thiol_Enzymes->MurA ATPase (Na+ + K+)-ATPase Thiol_Enzymes->ATPase Cell_Wall Cell Wall Synthesis MurA->Cell_Wall Inhibition Ion_Transport Ion Transport ATPase->Ion_Transport Inhibition

Figure 1. Showdomycin's dual mechanism of action targeting nucleic acid synthesis and essential enzymes.

In-Depth Look at Key Enzyme Inhibition

Showdomycin's reactivity with thiol groups leads to the inhibition of several critical enzymes. Here, we compare its inhibitory activity against key targets.

MurA1 and MurA2

MurA is a crucial enzyme involved in the initial stages of peptidoglycan synthesis, a vital component of the bacterial cell wall. Showdomycin has been shown to inhibit MurA1 and MurA2 in Staphylococcus aureus.[2]

Table 2: Inhibition of MurA Enzymes

CompoundTarget EnzymeIC50 Value
Showdomycin MurA1/MurA2 (S. aureus)Data Not Available
Fosfomycin MurA (E. coli)40 - 70 nM

Note: Specific IC50 values for Showdomycin against MurA enzymes were not found in the available literature. The IC50 for Fosfomycin is provided as a comparator.

(Na+ + K+)-ATPase

The sodium-potassium pump is essential for maintaining ion gradients across the cell membrane. Showdomycin has been identified as an irreversible inhibitor of this enzyme.

Table 3: Inhibition of (Na+ + K+)-ATPase

CompoundTarget EnzymeInhibition Characteristics
Showdomycin Rat Brain (Na+ + K+)-ATPaseIrreversible, nucleotide-site-directed
N-ethylmaleimide (NEM) Rat Brain (Na+ + K+)-ATPaseLess selective than Showdomycin

Experimental Protocols

To facilitate the cross-validation of Showdomycin's mechanism of action, we provide detailed protocols for key experiments.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial culture (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)

  • Mueller-Hinton Broth (MHB)

  • Antimicrobial stock solution (e.g., Showdomycin, NEM)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the antimicrobial agent in MHB across the wells of a 96-well plate.

  • Adjust the bacterial culture to a 0.5 McFarland standard and then dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Include a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

MIC_Workflow start Start prep_dilution Prepare Serial Dilutions of Antibiotic in 96-well plate start->prep_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland, then dilute) start->prep_inoculum inoculate Inoculate Wells with Bacteria prep_dilution->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual or Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Figure 2. Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: MurA Enzyme Activity Assay

This protocol is for measuring the activity of the MurA enzyme and its inhibition.[1][3]

Materials:

  • Purified MurA enzyme

  • Substrates: UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP)

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.8)

  • Inhibitor (e.g., Showdomycin)

  • Malachite green reagent for phosphate detection

  • Spectrophotometer

Procedure:

  • Pre-incubate the MurA enzyme with the inhibitor in the assay buffer for a defined period (e.g., 10 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the substrates UNAG and PEP.

  • Incubate the reaction mixture at 37°C for a set time (e.g., 30 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent by reading the absorbance at approximately 650 nm.

  • Calculate the percent inhibition and determine the IC50 value.

Protocol 3: (Na+ + K+)-ATPase Inhibition Assay

This protocol describes a method to assess the inhibition of Na+/K+-ATPase activity.[4][5]

Materials:

  • Microsomal preparation containing Na+/K+-ATPase

  • Assay buffer (e.g., 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4)

  • ATP solution

  • Inhibitor (e.g., Showdomycin)

  • Ouabain (a known Na+/K+-ATPase inhibitor)

  • Reagents for phosphate detection

Procedure:

  • Prepare reaction mixtures containing the assay buffer, microsomal preparation, and varying concentrations of the inhibitor.

  • Include a control for total ATPase activity (no inhibitor) and a control for ouabain-insensitive ATPase activity (with 1 mM ouabain).

  • Pre-incubate the mixtures at 37°C for 10 minutes.

  • Initiate the reaction by adding ATP and incubate at 37°C for 20-30 minutes.

  • Stop the reaction and measure the liberated inorganic phosphate.

  • The Na+/K+-ATPase activity is calculated as the difference between the total and ouabain-insensitive activities.

  • Determine the percent inhibition and IC50 value for the test compound.

Impact on Bacterial Signaling Pathways

Currently, there is a lack of specific experimental data detailing the effects of Showdomycin on key bacterial signaling pathways such as two-component systems and quorum sensing. Given its broad-spectrum activity and its ability to interfere with fundamental cellular processes, it is plausible that Showdomycin could indirectly affect these signaling cascades. Future research should explore these potential interactions to provide a more complete picture of Showdomycin's mechanism of action.

Conclusion

Showdomycin's multifaceted mechanism of action, combining nucleoside mimicry with thiol-reactive properties, makes it a compelling subject for antibiotic research and development. This guide provides a framework for the comparative analysis of Showdomycin, highlighting the need for further quantitative studies to fully elucidate its therapeutic potential. The provided experimental protocols offer a starting point for researchers to conduct their own cross-validation studies, contributing to a deeper understanding of this unique natural product.

References

Validation

Showdomycin: A Comparative Analysis of Efficacy Against Standard-of-Care Antibiotics

For Immediate Release This guide provides a comprehensive comparison of the antibiotic showdomycin with standard-of-care antibiotics, focusing on its efficacy against key Gram-positive pathogens. The information is inten...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the antibiotic showdomycin with standard-of-care antibiotics, focusing on its efficacy against key Gram-positive pathogens. The information is intended for researchers, scientists, and drug development professionals interested in novel antimicrobial agents.

Introduction

Showdomycin is a C-nucleoside antibiotic isolated from Streptomyces showdoensis.[1][2] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[3] Its unique structure, featuring a maleimide ring and a ribose moiety, contributes to its multifaceted mechanism of action. This guide presents available data on the in vitro efficacy of showdomycin and compares it with established antibiotics used in clinical practice.

Mechanism of Action

Showdomycin's antimicrobial properties stem from its ability to interfere with several crucial cellular processes in bacteria:

  • Inhibition of Cell Wall Synthesis: Showdomycin has been shown to inhibit essential enzymes involved in the biosynthesis of the bacterial cell wall. Specifically, in Staphylococcus aureus, it targets MurA1 and MurA2, enzymes required for peptidoglycan synthesis.

  • Nucleic Acid Synthesis Disruption: As a uridine mimic, showdomycin can interfere with the synthesis of RNA and DNA, critical for bacterial replication and survival.[1]

  • Enzyme Inhibition: The maleimide moiety of showdomycin is a reactive electrophile that can form covalent bonds with sulfhydryl groups of cysteine residues in various enzymes, leading to their inactivation.

Below is a diagram illustrating the key mechanisms of action of showdomycin.

Showdomycin_Mechanism_of_Action cluster_cell_wall Cell Wall Synthesis cluster_nucleic_acid Nucleic Acid Synthesis cluster_enzyme_inhibition General Enzyme Inhibition Showdomycin Showdomycin MurA1 MurA1 Showdomycin->MurA1 Inhibits MurA2 MurA2 Showdomycin->MurA2 Inhibits Uridine Uridine Showdomycin->Uridine Mimics ThiolEnzymes Thiol-containing Enzymes Showdomycin->ThiolEnzymes Inactivates (via maleimide ring) Peptidoglycan Peptidoglycan Synthesis MurA1->Peptidoglycan MurA2->Peptidoglycan CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall RNA_DNA RNA/DNA Synthesis Uridine->RNA_DNA Replication Bacterial Replication RNA_DNA->Replication MetabolicPathways Essential Metabolic Pathways ThiolEnzymes->MetabolicPathways

Figure 1. Mechanism of action of showdomycin.

Comparative In Vitro Efficacy

While direct comparative studies testing showdomycin against standard-of-care antibiotics in the same experimental setup are limited in the readily available scientific literature, this section compiles minimum inhibitory concentration (MIC) data from various sources to provide an efficacy overview. The following tables summarize the MIC values for showdomycin and common antibiotics against Staphylococcus aureus (including methicillin-resistant S. aureus - MRSA) and Streptococcus pyogenes.

Table 1: Minimum Inhibitory Concentrations (µg/mL) against Staphylococcus aureus

AntibioticMIC RangeMIC₅₀MIC₉₀
Showdomycin Data not availableData not availableData not available
Vancomycin 0.5 - 41 - 22
Daptomycin ≤0.125 - 20.50.5
Linezolid 1 - 412

Note: Data for standard-of-care antibiotics are compiled from multiple studies and may vary based on the specific strains and testing methodologies used.

Table 2: Minimum Inhibitory Concentrations (µg/mL) against Streptococcus pyogenes

AntibioticMIC RangeMIC₅₀MIC₉₀
Showdomycin Data not availableData not availableData not available
Penicillin G 0.006 - 0.2Data not available0.015
Ampicillin Data not availableData not available0.03
Ceftriaxone Data not availableData not available0.03
Doripenem ≤0.004Data not available≤0.004

Note: Data for standard-of-care antibiotics are compiled from multiple studies and may vary based on the specific strains and testing methodologies used.[4][5]

Experimental Protocols

The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method, which is a standard procedure for assessing in vitro antibacterial efficacy.

Broth Microdilution MIC Assay

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Streptococcus pyogenes)

  • Antimicrobial agent stock solution (e.g., Showdomycin)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test microorganism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antimicrobial Agent Dilution:

    • Prepare a series of twofold serial dilutions of the antimicrobial agent stock solution in CAMHB in the wells of the 96-well plate. The final volume in each well should be 100 µL.

    • Include a positive control well containing only the bacterial inoculum in CAMHB (no antimicrobial agent).

    • Include a negative control well containing only CAMHB (no bacteria or antimicrobial agent).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), resulting in a final volume of 200 µL per well.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of bacterial growth compared to the positive control.

Below is a workflow diagram for the broth microdilution MIC assay.

MIC_Assay_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute Inoculum in CAMHB prep_inoculum->dilute_inoculum inoculate_plate Inoculate 96-well Plate dilute_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of Antimicrobial Agent prep_dilutions->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_results Read Results (Visual or Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Figure 2. Broth microdilution MIC assay workflow.

Discussion and Future Directions

The available data suggests that showdomycin possesses a multifaceted mechanism of action that could be advantageous in overcoming certain resistance mechanisms. Its ability to inhibit cell wall synthesis, a proven target for many successful antibiotics, along with its interference with nucleic acid synthesis, makes it a compound of significant interest.

However, a critical gap in the current knowledge is the lack of direct comparative efficacy studies against modern standard-of-care antibiotics. The absence of comprehensive MIC data for showdomycin against a wide panel of clinical isolates makes it challenging to definitively position its potential therapeutic role.

Future research should prioritize head-to-head in vitro studies comparing showdomycin with antibiotics such as vancomycin, daptomycin, and linezolid against contemporary, clinically relevant strains of MRSA and other multidrug-resistant Gram-positive pathogens. Furthermore, in vivo efficacy studies in relevant animal infection models are essential to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of showdomycin. A deeper understanding of its various molecular targets and the potential for resistance development will also be crucial for its future development as a therapeutic agent.

References

Comparative

Confirming the Mode of Action of Showdomycin: A Guide to Orthogonal Assays

For Researchers, Scientists, and Drug Development Professionals Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces showdoensis, has garnered interest for its potent antimicrobial and antitumor activities.[...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces showdoensis, has garnered interest for its potent antimicrobial and antitumor activities.[1] Its established mode of action involves a dual mechanism: acting as a uridine mimic to disrupt nucleic acid synthesis and covalently modifying sulfhydryl groups on key enzymes through its reactive maleimide ring.[1] This guide provides a comparative overview of essential orthogonal assays to rigorously confirm and characterize the multifaceted mode of action of Showdomycin, complete with detailed experimental protocols and data presentation frameworks.

Core Mechanisms of Showdomycin Action

Showdomycin's biological activity stems from two primary characteristics:

  • Nucleoside Mimicry: Its structural similarity to uridine and pseudouridine allows it to interfere with enzymatic processes involving these nucleosides, leading to the inhibition of DNA and RNA synthesis.[1]

  • Sulfhydryl Reactivity: The maleimide moiety of Showdomycin is a Michael acceptor that readily reacts with nucleophilic thiol groups, particularly the sulfhydryl groups of cysteine residues in proteins. This leads to the irreversible inhibition of various essential enzymes.[1]

A robust validation of Showdomycin's activity should therefore independently verify these distinct but complementary mechanisms.

Orthogonal Assay Comparison

To provide a comprehensive picture of Showdomycin's effects, a combination of biochemical, cell-based, and target engagement assays is recommended. Each assay type offers a different layer of evidence, and their collective results can definitively confirm the compound's mode of action.

Table 1: Comparison of Primary Orthogonal Assays
Assay Type Assay Name Principle Key Endpoint Relevance to Showdomycin's MOA
Biochemical Direct Enzyme Inhibition AssayMeasures the effect of Showdomycin on the activity of a purified target enzyme (e.g., MurA, (Na+ + K+)-ATPase).IC50 ValueConfirms direct interaction and inhibition of specific enzymes.
Cell-Based Macromolecule Synthesis InhibitionQuantifies the rate of DNA, RNA, and protein synthesis in cultured cells treated with Showdomycin.IC50 Values for each processValidates the downstream cellular effects of nucleoside mimicry and enzyme inhibition.
Cell-Based Thiol Rescue AssayAssesses the ability of sulfhydryl-containing compounds (e.g., L-cysteine, glutathione) to reverse the inhibitory effects of Showdomycin on cell growth.Reversal of InhibitionProvides strong evidence for the sulfhydryl reactivity of the maleimide ring as a key mechanism of toxicity.
Target Engagement Cellular Thermal Shift Assay (CETSA)Measures the thermal stabilization of target proteins upon ligand binding in intact cells or cell lysates.Thermal Shift (ΔTm)Confirms direct binding of Showdomycin to its protein targets in a physiological context.

Data Presentation

Table 2: Representative Data Summary for Orthogonal Assays

The following data are representative examples of expected outcomes from the described assays. Actual values may vary based on experimental conditions.

Assay Parameter Showdomycin Control Compound (e.g., N-Ethylmaleimide) Control Compound (e.g., 5-Fluorouracil)
MurA Enzyme Inhibition IC50~1-10 µM~5-20 µMNot Applicable
Macromolecule Synthesis (E. coli) DNA Synthesis IC50~1 µg/mL~5 µg/mL~0.1 µg/mL
RNA Synthesis IC50~5 µg/mL~5 µg/mL~1 µg/mL
Protein Synthesis IC50~10 µg/mL~5 µg/mL>10 µg/mL
Thiol Rescue (E. coli Growth) Showdomycin MIC~2 µg/mL~4 µg/mLNot Applicable
Showdomycin MIC + L-Cysteine>50 µg/mL>50 µg/mLNot Applicable
CETSA (Putative Target) ΔTm+2-5 °C+1-3 °CNo significant shift

Experimental Protocols

Direct Enzyme Inhibition Assay (Example: MurA)

This assay biochemically validates the direct inhibition of a putative target enzyme. MurA, an enzyme essential for bacterial cell wall biosynthesis, is a known target of Showdomycin.[2]

Protocol:

  • Reagents: Purified MurA enzyme, UDP-N-acetylglucosamine (UNAG), phosphoenolpyruvate (PEP), Malachite Green Phosphate Assay Kit, Showdomycin stock solution.

  • Procedure:

    • Prepare a reaction mixture containing HEPES buffer (pH 7.8), UNAG, and PEP.

    • Add varying concentrations of Showdomycin (e.g., 0.01 µM to 100 µM) to the reaction mixture and incubate with the MurA enzyme for 10 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the second substrate.

    • Allow the reaction to proceed for a set time (e.g., 20 minutes).

    • Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green assay, which correlates with enzyme activity.

    • Calculate the percentage of inhibition for each Showdomycin concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Macromolecule Synthesis Inhibition Assay

This cell-based assay confirms the downstream effects of Showdomycin on essential cellular processes.

Protocol:

  • Reagents: Bacterial or cancer cell line, appropriate growth medium, radiolabeled precursors ([³H]-thymidine for DNA, [³H]-uridine for RNA, [³H]-leucine for protein), Showdomycin, trichloroacetic acid (TCA).

  • Procedure:

    • Culture cells to mid-log phase.

    • Aliquot cell cultures and treat with a serial dilution of Showdomycin for a short period (e.g., 15-30 minutes).

    • Add the respective radiolabeled precursor to each culture and incubate for a defined period (e.g., 30 minutes).

    • Stop the incorporation by adding cold 10% TCA.

    • Precipitate the macromolecules on ice for 30 minutes.

    • Collect the precipitate by filtering through glass fiber filters and wash with cold 5% TCA and ethanol.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the percentage of inhibition of synthesis at each Showdomycin concentration compared to a vehicle control and determine the IC50 for each macromolecular synthesis pathway.

Thiol Rescue Assay

This assay provides evidence for the covalent modification of sulfhydryl groups as a primary mechanism of action. The growth-inhibiting activity of Showdomycin can be reversed by the presence of thiol-containing compounds.[1]

Protocol:

  • Reagents: E. coli or other susceptible bacterial strain, liquid growth medium (e.g., LB broth), Showdomycin, L-cysteine or glutathione.

  • Procedure:

    • Prepare a series of culture tubes with growth medium.

    • In one set of tubes, create a two-fold serial dilution of Showdomycin to determine its Minimum Inhibitory Concentration (MIC).

    • In a parallel set of tubes, prepare the same serial dilution of Showdomycin but supplement the medium with a final concentration of a thiol compound (e.g., 1 mM L-cysteine).

    • Inoculate all tubes with a standardized suspension of the bacteria.

    • Incubate at 37°C with shaking for 18-24 hours.

    • Determine the MIC in both the absence and presence of the thiol compound by observing the lowest concentration of Showdomycin that prevents visible growth. A significant increase in the MIC in the presence of the thiol compound confirms the rescue effect.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in a cellular environment. It is based on the principle that a protein's thermal stability increases upon ligand binding.[3][4]

Protocol:

  • Reagents: Cell line of interest, culture medium, Showdomycin, lysis buffer, antibodies for the putative target protein for Western blotting.

  • Procedure:

    • Treat cultured cells with either vehicle (DMSO) or a saturating concentration of Showdomycin for 1-2 hours.

    • Harvest and resuspend the cells in a buffered saline solution.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

    • Analyze the amount of soluble target protein in the supernatant by Western blot.

    • Plot the amount of soluble protein against temperature for both vehicle- and Showdomycin-treated samples. A shift in the melting curve to higher temperatures for the Showdomycin-treated sample indicates target engagement.

Visualizing Workflows and Mechanisms

Showdomycin_MOA cluster_entry Cellular Entry cluster_mechanisms Intracellular Mechanisms cluster_effects Downstream Effects Showdomycin Showdomycin Nucleoside_Mimicry Nucleoside Mimicry (Uridine Analog) Showdomycin->Nucleoside_Mimicry Thiol_Reaction Thiol Reactivity (Maleimide Ring) Showdomycin->Thiol_Reaction Nucleic_Acid_Inhibition Inhibition of DNA/RNA Synthesis Enzymes Nucleoside_Mimicry->Nucleic_Acid_Inhibition Enzyme_Inhibition Covalent Modification of Cysteine Residues Thiol_Reaction->Enzyme_Inhibition Pathway_Disruption Disruption of Metabolic and Signaling Pathways Nucleic_Acid_Inhibition->Pathway_Disruption Enzyme_Inhibition->Pathway_Disruption Cell_Death Cell Death / Growth Arrest Pathway_Disruption->Cell_Death

Orthogonal_Assay_Workflow cluster_biochemical Biochemical Level cluster_cellular Cellular Level Enzyme_Assay Direct Enzyme Inhibition Assay IC50 Determine IC50 Enzyme_Assay->IC50 Confirms direct target interaction Macro_Assay Macromolecule Synthesis Assay Thiol_Assay Thiol Rescue Assay Macro_IC50 IC50 for DNA, RNA, Protein Macro_Assay->Macro_IC50 Confirms downstream pathway effects CETSA Cellular Thermal Shift Assay (CETSA) Reversal Reversal of Inhibition Thiol_Assay->Reversal Confirms thiol reactivity Delta_Tm Measure ΔTm CETSA->Delta_Tm Confirms in-cell target engagement

References

Validation

Showdown in the Lab: A Comparative Analysis of Showdomycin's Anticancer Potency

For Researchers, Scientists, and Drug Development Professionals In the landscape of anticancer drug discovery, the nucleoside antibiotic showdomycin presents a compelling case for further investigation. Its unique chemic...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the nucleoside antibiotic showdomycin presents a compelling case for further investigation. Its unique chemical structure, featuring a reactive maleimide group, suggests a distinct mechanism of action with the potential to overcome existing drug resistance. This guide provides a comparative analysis of showdomycin's potency against established chemotherapeutic agents, doxorubicin and 5-fluorouracil (5-FU), across a panel of common cancer cell lines. While direct comparative data for showdomycin in a comprehensive panel is limited in publicly available literature, this guide synthesizes existing data for doxorubicin and 5-FU to provide a benchmark for future studies.

Comparative Cytotoxicity: A Look at the Numbers

The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency. The following tables summarize the reported IC50 values for doxorubicin and 5-fluorouracil in five common human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), HT-29 (colorectal cancer), and HepG2 (liver cancer). It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.

Table 1: IC50 Values of Doxorubicin (µM) in Various Cancer Cell Lines

Cell LineDoxorubicin IC50 (µM)Reference
HeLa2.92 ± 0.57 (24h)[1]
MCF-72.50 ± 1.76 (24h)[1]
A549> 20 (24h)[1]
HT-29156.04 ± 6.71[2]
HepG212.18 ± 1.89 (24h)[1]

Table 2: IC50 Values of 5-Fluorouracil (µM) in Various Cancer Cell Lines

Cell Line5-Fluorouracil IC50 (µM)Reference
HeLa43.34 ± 2.77 (72h)[3]
MCF-71.71 (48h)[4]
A54910.32 ± 0.69 (48h)[5]
HT-2985.37 ± 1.81 (72h)[3]
HepG232.533 ± 0.777[6]

Note: Currently, there is a lack of publicly available, direct comparative studies showing the IC50 values of showdomycin across this specific panel of cancer cell lines.

Experimental Protocols: Measuring Cytotoxicity

The data presented above is typically generated using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., showdomycin, doxorubicin, or 5-FU). A control group with no drug is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment 24h Incubation Incubation Drug Treatment->Incubation 24-72h MTT Addition MTT Addition Incubation->MTT Addition Solubilization Solubilization MTT Addition->Solubilization 2-4h Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow of the MTT cell viability assay.

Unraveling the Mechanisms of Action

Understanding how these drugs kill cancer cells at a molecular level is crucial for developing more effective therapies.

Showdomycin: A Cysteine-Reactive Agent

The primary mechanism of action of showdomycin is believed to be its ability to react with sulfhydryl groups (-SH) on cysteine residues of proteins. This is due to the electrophilic nature of its maleimide ring. This non-specific alkylation can disrupt the function of numerous proteins, leading to a cascade of cellular stress and ultimately, cell death. It has been shown to inhibit enzymes involved in nucleotide metabolism.

Showdomycin_Mechanism Showdomycin Showdomycin (Maleimide Ring) TargetProtein Target Proteins (with Cysteine Residues) Showdomycin->TargetProtein Alkylation of -SH groups DisruptedFunction Disrupted Protein Function TargetProtein->DisruptedFunction CellDeath Cell Death DisruptedFunction->CellDeath

Caption: Proposed mechanism of Showdomycin action.

Doxorubicin: A Multifaceted DNA Damager

Doxorubicin is an anthracycline antibiotic with a well-established, multi-pronged mechanism of action. Its primary modes of inducing cell death include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and inhibiting DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA unwinding. This leads to double-strand breaks in the DNA.

  • Reactive Oxygen Species (ROS) Generation: Doxorubicin can undergo redox cycling, leading to the production of highly reactive oxygen species that damage cellular components, including DNA, proteins, and lipids.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibition ROS ROS Generation Doxorubicin->ROS DNA_Damage DNA Damage TopoisomeraseII->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Doxorubicin's signaling pathway to apoptosis.

5-Fluorouracil: A Deceptive Antimetabolite

5-Fluorouracil is a pyrimidine analog that acts as an antimetabolite. Its cytotoxic effects are mediated by its conversion into several active metabolites within the cell:

  • Thymidylate Synthase (TS) Inhibition: The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with thymidylate synthase, inhibiting the synthesis of thymidine, a crucial component of DNA. This leads to a "thymineless death."

  • RNA and DNA Incorporation: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively, disrupting their normal function.

FiveFU_Pathway FiveFU 5-Fluorouracil FdUMP FdUMP FiveFU->FdUMP FUTP FUTP FiveFU->FUTP TS Thymidylate Synthase FdUMP->TS Inhibition Thymidine_Synthesis Thymidine Synthesis Inhibition TS->Thymidine_Synthesis DNA_Synthesis_Inhibition DNA Synthesis Inhibition Thymidine_Synthesis->DNA_Synthesis_Inhibition Cell_Death Cell Death DNA_Synthesis_Inhibition->Cell_Death RNA_Dysfunction RNA Dysfunction FUTP->RNA_Dysfunction RNA_Dysfunction->Cell_Death

Caption: 5-Fluorouracil's metabolic activation and cytotoxic effects.

References

Safety & Regulatory Compliance

Safety

Safeguarding Researchers: A Comprehensive Guide to Handling Showdomycin

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like Showdomycin. This nucleoside antibiotic, known for its antitumo...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like Showdomycin. This nucleoside antibiotic, known for its antitumor and antimicrobial properties, requires meticulous handling and disposal procedures to mitigate potential risks.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Understanding the Risks: Showdomycin's Hazard Profile

Showdomycin is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. It may also cause respiratory irritation. Due to its cytotoxic nature, it is crucial to handle it with the same precautions as other cytotoxic drugs to prevent exposure.[3][4]

Key Hazard Information:

Hazard StatementGHS ClassificationPrecautionary Measures
Harmful if swallowedAcute toxicity, Oral (Category 4)Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.
Causes skin irritationSkin irritation (Category 2)Wear protective gloves. If on skin, wash with plenty of soap and water. If irritation occurs, get medical advice.
Causes serious eye irritationEye irritation (Category 2A)Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
May cause respiratory irritationSpecific target organ toxicity - single exposure (Category 3), Respiratory systemAvoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate Personal Protective Equipment (PPE) is the most critical barrier against exposure to Showdomycin. Given its classification as a cytotoxic agent, a comprehensive PPE ensemble is mandatory.

Recommended PPE for Handling Showdomycin:

PPE ComponentSpecifications and Best Practices
Gloves Double gloving with chemotherapy-tested gloves (e.g., nitrile) is required.[4][5] The outer glove should be changed immediately if contaminated.
Gown A disposable, long-sleeved gown made of a low-permeability fabric should be worn.[3][4] Cuffs should be tucked into the inner gloves.
Eye and Face Protection Safety glasses with side shields are the minimum requirement. A full-face shield should be worn when there is a risk of splashing.[3][4]
Respiratory Protection For handling the powdered form or when there is a risk of aerosolization, a fit-tested N95 respirator or higher is necessary.[4] A surgical mask should be worn at all times to prevent microbial contamination of the sterile field.[3]
Additional Protection Shoe covers and a cap are also recommended to minimize the spread of contamination.[3]

Operational Protocol: Step-by-Step Guidance for Safe Handling

A clear and detailed workflow is essential to minimize the risk of exposure during the handling of Showdomycin.

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Decontamination & Waste Disposal prep_area Designated Work Area (e.g., Chemical Fume Hood or BSC) don_ppe Don Appropriate PPE prep_area->don_ppe 1. gather_materials Gather All Necessary Materials don_ppe->gather_materials 2. weigh_showdomycin Carefully Weigh Showdomycin gather_materials->weigh_showdomycin 3. dissolve Dissolve in Appropriate Solvent weigh_showdomycin->dissolve 4. conduct_exp Conduct Experiment in a Contained Manner dissolve->conduct_exp 5. decontaminate_surfaces Decontaminate Work Surfaces conduct_exp->decontaminate_surfaces 6. decontaminate_equipment Decontaminate Reusable Equipment decontaminate_surfaces->decontaminate_equipment 7. dispose_sharps Dispose of Sharps in Designated Container decontaminate_equipment->dispose_sharps 8. dispose_consumables Dispose of Contaminated Consumables as Cytotoxic Waste dispose_sharps->dispose_consumables 9. doff_ppe Doff PPE in Correct Order dispose_consumables->doff_ppe 10. dispose_ppe Dispose of PPE as Cytotoxic Waste doff_ppe->dispose_ppe 11. wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands 12.

Caption: Workflow for the safe handling of Showdomycin.

Disposal Plan: Managing Showdomycin Waste

Proper disposal of Showdomycin and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste generated from handling Showdomycin should be treated as cytotoxic waste.

Waste Disposal Procedures:

Waste TypeDisposal Protocol
Unused/Expired Showdomycin Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[6] Follow institutional and local regulations for hazardous waste disposal.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, labeled cytotoxic waste container.[4]
Contaminated PPE All disposable PPE (gloves, gown, mask, etc.) should be placed in a cytotoxic waste container immediately after use.[4]
Liquid Waste Collect in a labeled, leak-proof container. Do not pour down the drain.[7] Treat as hazardous chemical waste.
Spills In case of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with absorbent material.[8] Clean the area with a suitable decontaminating agent. All materials used for cleanup must be disposed of as cytotoxic waste.[8]

Logical Relationship for Waste Segregation and Disposal:

cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal solid_waste Contaminated Solids (PPE, Labware) cytotoxic_solid Cytotoxic Solid Waste Container solid_waste->cytotoxic_solid liquid_waste Contaminated Liquids (Solutions, Rinsates) cytotoxic_liquid Cytotoxic Liquid Waste Container liquid_waste->cytotoxic_liquid sharps_waste Contaminated Sharps (Needles, Syringes) sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container hazardous_waste_disposal Licensed Hazardous Waste Disposal cytotoxic_solid->hazardous_waste_disposal cytotoxic_liquid->hazardous_waste_disposal sharps_container->hazardous_waste_disposal

Caption: Waste segregation and disposal pathway for Showdomycin.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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